molecular formula C25H26O6 B137963 Kuwanon C CAS No. 62949-79-5

Kuwanon C

カタログ番号: B137963
CAS番号: 62949-79-5
分子量: 422.5 g/mol
InChIキー: UWQYBLOHTQWSQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mulberrin has been reported in Morus lhou, Morus mongolica, and other organisms with data available.
A major compound of ramulus mori that has potent ability on tyrosinase inhibition

特性

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYBLOHTQWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212148
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-79-5
Record name Kuwanon C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolating Kuwanon C from Morus alba Root Bark: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Kuwanon C, a promising prenylated flavonoid, from the root bark of Morus alba (white mulberry). The methodologies detailed herein are synthesized from established phytochemical research and are intended to equip researchers with the necessary protocols for extraction, fractionation, and purification of this bioactive compound.

Introduction

This compound is a naturally occurring flavonoid found in the root bark of Morus alba, a plant with a long history of use in traditional medicine.[1] Recent scientific investigations have highlighted its potential pharmacological activities, particularly its pro-apoptotic effects in various cancer cell lines. This has spurred interest in its potential as a lead compound for drug development. This document outlines the core experimental procedures for isolating this compound for further research and development.

Data Presentation: Quantitative Overview

The isolation of this compound is a multi-step process with yields varying based on the starting material and the efficiency of the extraction and purification techniques employed. While specific yield data for this compound is not extensively reported, the following table provides an overview of relevant quantitative data gathered from phytochemical studies on Morus alba root bark.

ParameterValue/RangeMethod of DeterminationSource
Starting Material Dried Root Bark of Morus alba-[2]
Initial Extraction Solvent 80% Methanol (B129727) or 70% Ethanol (B145695)-[2][3]
Fractionation Solvent Ethyl Acetate (B1210297)Liquid-Liquid Partitioning[3]
Reported Purity of Commercial this compound 98.04%High-Performance Liquid Chromatography (HPLC)[4]
Yield of Related Flavonoid (Kuwanon H) from Ethyl Acetate Extract 0.13%Gravimetric analysis after chromatographic purification[5]
Yield of Related Flavonoid (Kuwanon G) from Ethyl Acetate Fraction ~1.9% (1,011 mg from 53 g)Gravimetric analysis after chromatographic purification[3]
Yield of Related Flavonoid (Kuwanon E) from Ethyl Acetate Fraction ~0.08% (43.7 mg from 53 g)Gravimetric analysis after chromatographic purification[3]

Note: The yields of Kuwanon G, H, and E are provided to give a potential, albeit indirect, indication of the expected yield for this compound, as they are structurally related compounds isolated using similar methodologies.

Experimental Protocols

The following protocols describe the key stages in the isolation of this compound from Morus alba root bark.

Plant Material Preparation and Extraction
  • Preparation: The root bark of Morus alba is air-dried and then coarsely powdered using a mechanical grinder.[2]

  • Extraction: The powdered root bark is extracted with 80% aqueous methanol or 70% aqueous ethanol at room temperature for 24-48 hours. The extraction is typically repeated three times to ensure maximum recovery of bioactive compounds.[2][3]

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

Solvent Partitioning and Fractionation
  • Suspension: The crude extract is suspended in water.

  • Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is known to be rich in flavonoids, including this compound.[3]

  • Concentration: The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a series of column chromatography steps.

  • Silica (B1680970) Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, with increasing polarity.

    • Procedure: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the mobile phase gradient, and fractions are collected.

    • Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Octadecylsilyl (ODS) Column Chromatography:

    • Stationary Phase: ODS silica gel.

    • Mobile Phase: A gradient of methanol and water.

    • Procedure: Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified on an ODS column to separate compounds based on their hydrophobicity.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: This final purification step separates compounds based on their molecular size, yielding highly purified this compound.

Purity Analysis

The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

  • Detection: UV detector, with the wavelength set to the maximum absorbance of this compound.

  • Quantification: The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_analysis Analysis A Dried Morus alba Root Bark B Powdered Root Bark A->B Grinding C Crude Methanol/Ethanol Extract B->C 80% MeOH or 70% EtOH Extraction D Ethyl Acetate Fraction C->D Solvent Partitioning E Silica Gel Column Chromatography D->E F ODS Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Purified this compound G->H I HPLC Purity Analysis H->I

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cellular_stress Cellular Stress Induction cluster_downstream_effects Downstream Effects cluster_apoptosis_regulation Apoptosis Regulation cluster_outcome Cellular Outcome KC This compound Mito Mitochondria KC->Mito Targets ER Endoplasmic Reticulum KC->ER Targets ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER_Stress ↑ ER Stress ER->ER_Stress Pro_Apoptotic ↑ Pro-Apoptotic Gene Expression ROS->Pro_Apoptotic Caspase Caspase Activation MMP->Caspase ER_Stress->Pro_Apoptotic Pro_Apoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

The isolation of this compound from Morus alba root bark is a well-documented process that relies on standard phytochemical techniques. While yields can vary, the protocols outlined in this guide provide a robust framework for obtaining this bioactive flavonoid for research purposes. The potent pro-apoptotic activity of this compound, mediated through the induction of mitochondrial and endoplasmic reticulum stress, underscores its therapeutic potential and warrants further investigation by the scientific and drug development communities.

References

The Multifaceted Biological Activities of Kuwanon C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of significant interest within the scientific community.[1][2] Its diverse pharmacological properties, ranging from anticancer and antiviral to anti-inflammatory and antioxidant effects, position it as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate future studies.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5][6][7]

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that this compound can induce apoptosis through both the intrinsic and extrinsic pathways. In breast cancer cells (MDA-MB231 and T47D), this compound upregulates the expression of the pro-apoptotic protein Bax and cleaved-caspase-3, key mediators of the mitochondrial-mediated apoptotic pathway.[4] Furthermore, it has been observed to induce endoplasmic reticulum (ER) stress, as evidenced by the upregulation of unfolded protein response-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[4] In cervical cancer cells (HeLa), this compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5][6] This compound also impacts cell cycle progression, effectively halting cell proliferation.[4][5][6]

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. A primary mechanism involves the induction of mitochondrial-mediated apoptosis, triggered by an increase in intracellular ROS. This leads to a cascade of events including the upregulation of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[4]

G This compound-Induced Apoptosis Pathway Kuwanon_C This compound Mitochondria Mitochondria Kuwanon_C->Mitochondria ER Endoplasmic Reticulum Kuwanon_C->ER p21 ↑ p21 Kuwanon_C->p21 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ER_Stress ↑ ER Stress Proteins (ATF4, GADD34, HSPA5, DDIT3) ER->ER_Stress Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Bax ↑ Bax Mito_Potential->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress->Apoptosis

This compound-induced apoptosis signaling pathway.
Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines.

Cell LineCancer TypeMeasurementValueReference(s)
P388Mouse LymphomaIC₅₀14 µg/mL[3]
MDA-MB231 & T47DBreast CancerIC₅₀Concentration-dependent decrease in cell proliferation[4]
HeLaCervical CancerIC₅₀More potent than Paclitaxel and Cisplatin[5][6][7]

Antiviral Activity

This compound has shown promising antiviral efficacy, particularly against SARS-CoV-2.[1][8][9] Its mechanism of action involves the inhibition of viral entry into host cells.

Inhibition of SARS-CoV-2 Entry

Research has demonstrated that this compound can block the interaction between the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[8][9] By targeting both the spike protein and the ACE2 receptor, this compound effectively prevents the virus from attaching to and entering host cells.[8][9] This was confirmed through competitive ELISA and BLItz system analyses.[8][9]

Quantitative Antiviral Data

The inhibitory activity of this compound against SARS-CoV-2 is presented below.

TargetMeasurementValueReference(s)
SARS-CoV-2 Spike S1 RBD:ACE2 InteractionIC₅₀91.4 µM[2][10]

Anti-inflammatory and Antioxidant Activities

This compound exhibits significant anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications in a range of diseases.[1][2]

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are mediated, in part, through the regulation of the NF-κB and Nrf2/HO-1 signaling pathways.[10][11] It has been shown to inhibit the production of pro-inflammatory mediators.[11]

Anti-inflammatory Signaling of this compound Kuwanon_C This compound NFkB_pathway NF-κB Pathway Kuwanon_C->NFkB_pathway Inhibits Nrf2_pathway Nrf2/HO-1 Pathway Kuwanon_C->Nrf2_pathway Activates Inflammatory_Mediators ↓ Pro-inflammatory Mediators NFkB_pathway->Inflammatory_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Nrf2_pathway->Anti_inflammatory_Effect

Anti-inflammatory signaling of this compound.
Antioxidant Capacity

This compound is a potent antioxidant, capable of scavenging free radicals.[3] This activity is a key component of its neuroprotective effects.[3]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using the DPPH radical scavenging assay.

AssayMeasurementValueReference(s)
DPPH Radical ScavengingEC₅₀72.99 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[14]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat cells with this compound a->b c Add MTT solution b->c d Incubate for 4 hours c->d e Add solubilization solution d->e f Read absorbance e->f

MTT assay experimental workflow.
DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[16][17][18]

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in the same solvent.[16]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[16]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[17]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[19][20][21]

Protocol:

  • Protein Extraction: Lyse cells treated with this compound using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[22]

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, caspase-3, p-p65, Nrf2) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using a chemiluminescence detection system.[22]

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, antiviral, anti-inflammatory, and antioxidant properties, coupled with its well-defined mechanisms of action, make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable flavonoid.

References

Kuwanon C chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological effects of this compound. Detailed experimental protocols for key biological assays are presented, along with an exploration of its mechanisms of action, including the modulation of critical signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound for potential therapeutic applications.

Chemical Structure and Identification

This compound is a flavonoid characterized by a C25 skeleton, featuring two isoprenyl groups attached to the flavone (B191248) backbone. These prenyl groups significantly contribute to its lipophilicity and biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one[1]
Molecular Formula C₂₅H₂₆O₆[1]
Molecular Weight 422.48 g/mol [2]
CAS Number 62949-79-5[1]
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C[1]
InChI Key UWQYBLOHTQWSQD-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a yellow crystalline solid.[3] Its physicochemical properties are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 153-156 °C[3]
pKa (Predicted) 6.70 ± 0.40[3]
λmax 264 nm[1]
Solubility Soluble in DMSO, methanol (B129727), ethanol[1][3]
Appearance Yellow crystalline powder[3]
Storage Store at -20°C for long-term stability[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, antibacterial, and cytotoxic effects. The following table summarizes the key quantitative data from various in vitro studies.

Table 3: Summary of Biological Activities of this compound

ActivityAssayCell Line/OrganismEndpointResultReference
Antioxidant DPPH Radical ScavengingCell-freeEC₅₀72.99 µg/mL[1]
Antibacterial Minimum Inhibitory Concentration (MIC)E. coliMIC10 µg/mL[1]
S. typhimuriumMIC25 µg/mL[1]
S. epidermisMIC6.25 µg/mL[1]
S. aureusMIC6.25 µg/mL[1]
Cytotoxicity MTT AssayP388 (murine leukemia)IC₅₀14 µg/mL[1]

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, most notably the HO-1/Nrf2 pathway, which is central to the cellular antioxidant and anti-inflammatory response.

HO-1/Nrf2 Signaling Pathway

Under conditions of oxidative stress, this compound has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress and inflammation.

HO1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC This compound Nrf2_cyto Nrf2 KC->Nrf2_cyto promotes dissociation ROS Oxidative Stress (e.g., LPS) Keap1 Keap1 ROS->Keap1 inhibits Keap1->Nrf2_cyto degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 upregulates Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Antioxidant Antioxidant Response HO1->Antioxidant nucleus Nucleus cytoplasm Cytoplasm

Caption: this compound modulation of the HO-1/Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of this compound.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in methanol mix Mix DPPH solution with This compound dilutions (or control) prep_dpph->mix prep_kc Prepare serial dilutions of this compound in methanol prep_kc->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and EC₅₀ measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: this compound is dissolved in methanol to create a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound or a control (methanol).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

MIC_Workflow prep_kc Prepare serial dilutions of This compound in broth medium inoculate Inoculate this compound dilutions with bacterial suspension prep_kc->inoculate prep_bacteria Prepare standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Experimental workflow for the MIC assay.

Protocol:

  • Preparation of this compound Dilutions: Serial two-fold dilutions of this compound are prepared in a suitable broth medium in a 96-well plate.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the this compound dilutions is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

MTT_Workflow seed_cells Seed cells in a 96-well plate and allow to attach overnight treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for a specified duration (e.g., 24-72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate % cell viability and IC₅₀ measure->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells (e.g., P388 murine leukemia cells) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Measurement and Calculation: The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, including antioxidant, antibacterial, and cytotoxic effects, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols and understanding of its modulation of key signaling pathways, such as the HO-1/Nrf2 system, provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising flavonoid. This technical guide serves as a valuable resource to facilitate and guide these future endeavors.

References

Kuwanon C (CAS Number: 62949-79-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of this compound (CAS No. 62949-79-5), summarizing its physicochemical properties, and detailing its multifaceted pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities. This document consolidates quantitative data from various studies into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a structurally unique flavonoid characterized by the presence of two prenyl groups, which contribute significantly to its bioactivity. Its fundamental physicochemical properties are summarized below.

PropertyValueReference
CAS Number 62949-79-5
Molecular Formula C₂₅H₂₆O₆[1]
Molecular Weight 422.5 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[1]
λmax 264 nm[1]

Quantitative Biological Activity Data

The diverse pharmacological effects of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations across various biological activities.

Table 2.1: Anticancer Activity
Cell LineCancer TypeMeasurementValueReference(s)
P388Mouse LymphomaIC₅₀14 µg/mL[1][2]
HeLaCervical CancerIC₅₀More potent than Paclitaxel and Cisplatin[3][4][5][6]
MDA-MB-231Breast CancerIC₅₀Concentration-dependent decrease in cell proliferation[2][7]
T47DBreast CancerIC₅₀Concentration-dependent decrease in cell proliferation[2][7]
Table 2.2: Antimicrobial Activity
MicroorganismActivityMeasurementValue (µg/mL)Reference(s)
Escherichia coliAntibacterialMIC10[1][2]
Salmonella typhimuriumAntibacterialMIC25[1]
Staphylococcus epidermisAntibacterialMIC6.25[1]
Staphylococcus aureusAntibacterialMIC6.25[1]
Table 2.3: Antiviral Activity
VirusTest SystemMeasurementValueReference(s)
SARS-CoV-2Spike S1 RBD:ACE2 InteractionIC₅₀91.4 µM[8]
SARS-CoV-2 (clinical isolate)Infection in Vero cellsIC₅₀7.7 µM[8][9]
Table 2.4: Antioxidant Activity
AssayMeasurementValue (µg/mL)Reference(s)
DPPH Radical ScavengingEC₅₀72.99[1][2]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. This section details the molecular mechanisms underlying its anticancer and anti-inflammatory activities.

Anticancer Mechanism: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, primarily by targeting mitochondria and the endoplasmic reticulum (ER).

  • Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. It upregulates the expression of the pro-apoptotic protein Bax while the effect on the anti-apoptotic protein Bcl-2 is also a key area of investigation, thereby increasing the Bax/Bcl-2 ratio. This ultimately leads to the activation of executioner caspases, such as caspase-3.[7]

  • Endoplasmic Reticulum Stress: The compound induces ER stress, triggering the Unfolded Protein Response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[7] Prolonged ER stress can lead to apoptosis.

  • Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed following treatment with this compound.[7] This oxidative stress further contributes to mitochondrial damage and the induction of apoptosis.

KuwanonC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell Kuwanon_C This compound Mitochondrion Mitochondrion Kuwanon_C->Mitochondrion ER Endoplasmic Reticulum Kuwanon_C->ER ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS dysfunction Bax ↑ Bax Mitochondrion->Bax UPR Unfolded Protein Response (UPR) (↑ ATF4, GADD34, HSPA5, DDIT3) ER->UPR stress ROS->Mitochondrion Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis UPR->Apoptosis

This compound-induced apoptosis signaling pathway.
Anti-inflammatory Mechanism: Modulation of NF-κB and Nrf2/HO-1 Pathways

This compound exhibits anti-inflammatory properties by targeting two critical signaling cascades: the NF-κB and the Nrf2/HO-1 pathways.

  • Inhibition of NF-κB Pathway: In inflammatory conditions, this compound can inhibit the activation of the NF-κB pathway. This involves preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes.

  • Activation of Nrf2/HO-1 Pathway: this compound can activate the Nrf2 signaling pathway. Under cellular stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[10]

KuwanonC_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Kuwanon_C This compound Kuwanon_C->IKK inhibits Keap1 Keap1 Kuwanon_C->Keap1 dissociates IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) p65_nucleus->Pro_inflammatory_Genes activates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds HO1 HO-1 ARE->HO1 activates transcription Anti_inflammatory_Effect Anti-inflammatory Effect HO1->Anti_inflammatory_Effect

This compound's modulation of inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize formazan (B1609692) crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC₅₀ value G->H

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify apoptotic cell populations F->G

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.

MMP_Assay_Workflow cluster_workflow Mitochondrial Membrane Potential Assay Workflow A 1. Treat cells with This compound B 2. Incubate with JC-1 staining solution A->B C 3. Wash to remove excess stain B->C D 4. Analyze fluorescence (Red vs. Green) C->D E 5. Determine the ratio of red to green fluorescence D->E

Workflow for the JC-1 mitochondrial membrane potential assay.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

ROS_Assay_Workflow cluster_workflow Intracellular ROS Detection Workflow A 1. Treat cells with This compound B 2. Incubate with DCFH-DA solution A->B C 3. Wash cells to remove excess probe B->C D 4. Measure fluorescence intensity (Ex/Em ~485/535 nm) C->D E 5. Quantify relative ROS levels D->E

References

anticancer mechanism of action of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Anticancer Mechanism of Action of Kuwanon C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a prenylated flavonoid isolated from Morus alba (mulberry), has emerged as a potent anticancer agent with a multifaceted mechanism of action.[1] This document provides a comprehensive technical overview of its core anticancer activities, focusing on its ability to induce apoptosis, inhibit cell proliferation, and modulate key cellular signaling pathways. Through a detailed analysis of existing literature, this guide summarizes quantitative bioactivity data, outlines detailed experimental protocols, and visualizes the complex molecular interactions governed by this compound. The primary mechanism centers on its ability to target the mitochondria and endoplasmic reticulum, leading to a cascade of events including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, induction of ER stress, and ultimately, programmed cell death.[2][3][4][5] Notably, in several studies, this compound has demonstrated superior efficacy compared to conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin, highlighting its potential as a promising candidate for future drug development.[2][3]

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a coordinated series of cellular events, primarily targeting the core machinery of cell survival and proliferation.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A primary and critical mechanism of this compound is the induction of significant intracellular oxidative stress. It triggers a substantial, time- and concentration-dependent increase in reactive oxygen species (ROS) in cancer cells.[2][6] This surge in ROS disrupts cellular homeostasis and activates downstream signaling pathways that favor apoptosis. The increase in ROS has been observed in various cancer cell lines, including HeLa and breast cancer cells.[2][6] This effect is a cornerstone of its cytotoxicity, as the addition of an antioxidant like N-Acetylcysteine (NAC) can partially rescue the cancer cells from this compound-induced viability inhibition.[4]

Targeting of Mitochondria and Endoplasmic Reticulum (ER)

This compound directly interacts with the membranes of both the mitochondria and the endoplasmic reticulum, disrupting their structure and function.[2][3][5]

  • Mitochondrial Disruption: Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential (ΔΨm).[2][4][7] This depolarization is a key initiating event in the intrinsic pathway of apoptosis. The structural integrity of the mitochondria is severely compromised, leading to the release of pro-apoptotic factors into the cytoplasm.[8]

  • Endoplasmic Reticulum Stress: The compound also induces ER stress, evidenced by the upregulation of proteins involved in the unfolded protein response (UPR), such as ATF4, GADD34, HSPA5, and DDIT3.[6] This sustained ER stress contributes to the overall apoptotic signaling.

Induction of Apoptosis via the Intrinsic Pathway

The culmination of ROS production, mitochondrial damage, and ER stress is the potent induction of apoptosis. Flow cytometry analysis confirms a significant increase in the apoptotic cell population following treatment.[2][6] The mechanism is primarily mediated through the intrinsic, or mitochondrial, pathway. Key molecular events include:

  • Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of pro-apoptotic proteins like Bax, NOXA, and GADD34.[4][6]

  • Activation of Caspases: It leads to the activation of key executioner caspases, such as cleaved-caspase-3 (c-caspase3).[6]

  • Gene Expression Changes: At the transcriptional level, this compound upregulates a suite of apoptosis-related genes, including GADD45A, CASP3, and CASP4.[2][4]

Inhibition of Proliferation and Cell Cycle Arrest

In addition to inducing cell death, this compound is a potent inhibitor of cancer cell proliferation.[6] This is demonstrated through wound healing, colony formation, and EdU proliferation assays, which show a concentration-dependent inhibition of cell growth and division.[2][8] The compound also modulates the cell cycle. It has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator that can halt cell cycle progression.[6] Furthermore, it impacts the expression of other cell cycle-related genes such as PCNA, CDKN1A, KIF20A, and E2F1.[2]

Quantitative Bioactivity Data

The cytotoxic and biological activities of this compound have been quantified across various cancer cell lines and assays. The following tables summarize the key findings.

ParameterCell LineCancer TypeValue/ObservationReference(s)
IC₅₀ P388Mouse Lymphoma14 µg/mL[1][9]
IC₅₀ HeLaCervical CancerReported to be more potent than Paclitaxel and Cisplatin.[2][3][10]
Cell Proliferation MDA-MB-231, T47DBreast CancerConcentration-dependent decrease in cell proliferation.[6][9]
Antioxidant Activity DPPH Radical ScavengingCell-freeEC₅₀ = 72.99 µg/mL[1][9]

Table 1: Cytotoxic and Antioxidant Activity of this compound.

Gene/ProteinEffectCancer Cell LineReference(s)
p21 UpregulationMDA-MB-231, T47D[6]
Bax UpregulationMDA-MB-231, T47D[6]
Cleaved Caspase-3 UpregulationMDA-MB-231, T47D[6]
GADD34 UpregulationHeLa, MDA-MB-231, T47D[4][6]
NOXA UpregulationHeLa[4]
ATF4, HSPA5, DDIT3 UpregulationMDA-MB-231, T47D[6]
GADD45A, CASP3, CASP4 UpregulationHeLa[2][4]

Table 2: Effect of this compound on Key Apoptosis, Cell Cycle, and ER Stress-Related Genes and Proteins.

Signaling Pathways and Visualizations

The anticancer mechanism of this compound involves a cascade of interconnected signaling events. The following diagrams, generated using Graphviz, illustrate these core pathways and standard experimental workflows.

Kuwanon_C_Anticancer_Mechanism cluster_0 This compound Action cluster_1 Cellular Targets & Initial Events cluster_2 Downstream Signaling cluster_3 Cellular Outcomes KC This compound Mito Mitochondria KC->Mito Interacts with membranes ER Endoplasmic Reticulum KC->ER Interacts with membranes p21 ↑ p21 KC->p21 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER_Stress ↑ ER Stress (UPR Activation) ER->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Induces damage Bax ↑ Bax MMP->Bax Casp9 Caspase-9 Activation ER_Stress->Casp9 Bax->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp3->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Anticancer signaling pathway of this compound.

Experimental_Workflow_Cytotoxicity start Start step1 Seed Cancer Cells (e.g., 96-well plate) start->step1 step2 Incubate (24h) for cell attachment step1->step2 step3 Treat with varying concentrations of this compound step2->step3 step4 Incubate (24, 48, or 72h) step3->step4 step5 Add MTT/MTS Reagent and Incubate (4h) step4->step5 step6 Solubilize Formazan (B1609692) (add DMSO) step5->step6 step7 Measure Absorbance (e.g., 490nm or 570nm) step6->step7 end Calculate Cell Viability and IC50 Value step7->end

Caption: General workflow for in vitro cytotoxicity assessment.

Western_Blot_Workflow start Start: Cell Treatment & Lysis step1 Protein Quantification (e.g., BCA Assay) start->step1 step2 SDS-PAGE (Protein Separation) step1->step2 step3 Transfer to PVDF/Nitrocellulose Membrane step2->step3 step4 Blocking (e.g., 5% non-fat milk) step3->step4 step5 Primary Antibody Incubation (Overnight, 4°C) step4->step5 step6 Secondary HRP-conjugated Antibody Incubation step5->step6 step7 Detection with ECL (Chemiluminescence) step6->step7 end Image and Analyze Bands step7->end

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the literature for investigating the anticancer effects of this compound.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[9][10]

  • Reagent Addition: After incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.[9][10] Incubate for 4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.

  • Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] For MTS, this step is not necessary as the product is soluble.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[7][10]

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture.

  • Cell Lysis: Culture and treat cells with this compound in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10][11]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.[10]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[10]

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Intracellular ROS Detection

This assay measures the level of intracellular reactive oxygen species.

  • Cell Culture and Treatment: Plate cells in a 96-well plate or 6-well plate and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.[13]

  • Probe Loading: After treatment, wash the cells with PBS and load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), in serum-free medium.[13]

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.[13]

  • Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[13]

Conclusion and Future Directions

This compound is a compelling natural product with a well-defined, multi-pronged anticancer mechanism. Its ability to co-opt fundamental cellular processes—specifically by inducing overwhelming oxidative stress and disrupting mitochondrial and ER function—makes it a potent inducer of apoptosis in cancer cells. The quantitative data, though still limited for some cell lines, consistently points to high efficacy. The detailed protocols provided herein offer a standardized framework for further investigation and validation of its effects.

Future research should focus on elucidating its precise molecular binding partners on mitochondrial and ER membranes, exploring its efficacy in in vivo models, and investigating potential synergistic effects when combined with existing chemotherapies. A deeper understanding of its impact on other major cancer-related signaling pathways, such as PI3K/Akt and NF-κB, will further clarify its therapeutic potential.[14] Given its potent activity and favorable comparisons to established drugs, this compound represents a highly promising lead compound for the development of novel anticancer therapeutics.

References

Kuwanon C: A Potential Neuroprotective Agent in Parkinson's Disease Models - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on managing symptoms, highlighting the urgent need for novel neuroprotective agents that can slow or halt the disease's progression. Kuwanon C, a flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest for its diverse biological activities, including anti-inflammatory and antioxidant effects. This technical guide consolidates the current understanding of the neuroprotective potential of this compound and related compounds in the context of Parkinson's disease models. It details the key signaling pathways involved, provides comprehensive experimental protocols for in vitro studies, and presents quantitative data from a closely related compound, Kuwanon V, to illustrate the neurogenic potential within this class of molecules.

Introduction to this compound and its Neuroprotective Potential

This compound is a prenylated flavonoid that has been investigated for various pharmacological properties. In the context of neurodegeneration, its potent anti-inflammatory and antioxidant effects are of particular interest. The pathology of Parkinson's disease is intrinsically linked to neuroinflammation and oxidative stress, making compounds with these properties promising therapeutic candidates. While direct studies on this compound in established Parkinson's disease models are emerging, research on related compounds and its known mechanisms of action provide a strong rationale for its investigation.

Core Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and related flavonoids are believed to be mediated through the modulation of key signaling pathways that govern cellular responses to oxidative stress and inflammation.

The Nrf2/HO-1 Pathway: A Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to have neuroprotective effects.[3] The activation of the Nrf2/HO-1 pathway is a critical mechanism by which neuronal cells can mitigate oxidative damage.[1][2]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Ubiquitination & Degradation KC This compound Nrf2_Keap1 Nrf2-Keap1 Complex KC->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (e.g., from MPP+/6-OHDA) ROS->Nrf2_Keap1 Induces dissociation Nrf2_Keap1->Nrf2 Release Nrf2_Keap1->Keap1 ARE ARE Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response Antioxidant & Cytoprotective Effects HO1_protein->Antioxidant_Response

Figure 1: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
Inhibition of the NF-κB Pathway: Attenuating Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia, is a key contributor to the progressive nature of Parkinson's disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[4][5] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or signals from damaged neurons, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[5] This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6] Compounds like Kuwanon T and Sanggenon A, which are structurally related to this compound, have been shown to inhibit NF-κB activation, thereby suppressing the production of these inflammatory mediators.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, neuronal damage) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release KC This compound KC->IKK Inhibits Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Proinflammatory_genes Activates Transcription Inflammation Neuroinflammation Proinflammatory_genes->Inflammation Experimental_Workflow cluster_setup Cell Culture and Plating cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis A Culture SH-SY5Y cells B Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for western blot) A->B C Pre-treatment with this compound (various concentrations) for a defined period (e.g., 2-24 hours) B->C D Induce neurotoxicity with 6-OHDA (e.g., 50-150 µM) or MPP+ (e.g., 0.5-2 mM) C->D E Cell Viability Assays (MTT, LDH) D->E F Oxidative Stress Assays (ROS, MDA, SOD) D->F G Apoptosis Assays (Caspase-3, Bax/Bcl-2 ratio) D->G H Western Blot Analysis (Nrf2, HO-1, NF-κB, TH) D->H I Immunofluorescence (Nrf2 translocation, TH expression) D->I

References

Kuwanon C: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus species. This document summarizes the available quantitative data on its antibacterial spectrum, details the experimental methodologies used in key studies, and illustrates its proposed mechanism of action.

Antibacterial Spectrum of this compound

This compound has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined in several studies. The available data is summarized in the table below.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusNCTC 41636.25Mazimba et al., 2011
Staphylococcus aureus-6.25Sohn et al., 2004[1]
Staphylococcus epidermis-6.25Sohn et al., 2004[1]
Bacillus subtilisNCTC 10073125Mazimba et al., 2011
Micrococcus flavusNCTC 2665125Mazimba et al., 2011
Streptococcus faecalisNCTC 775500Mazimba et al., 2011
Gram-Negative Bacteria
Escherichia coli-10Sohn et al., 2004[1]
Salmonella typhimurium-25Sohn et al., 2004[1]
Salmonella abonyNCIMB 6017500Mazimba et al., 2011
Pseudomonas aeruginosaNCIMB 10421>500Mazimba et al., 2011

Experimental Protocols

The following section details the methodologies employed in the key studies that have determined the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The primary method used to quantify the antibacterial activity of this compound is the determination of the Minimum Inhibitory Concentration (MIC) through broth dilution techniques.

1. Broth Microdilution Method (as described by Sohn et al., 2004)

  • Bacterial Strains and Culture Conditions: Four bacterial species (Escherichia coli, Salmonella typhimurium, Staphylococcus epidermis, and Staphylococcus aureus) were utilized. The bacteria were cultured in an appropriate broth medium to achieve a standardized inoculum.

  • Preparation of this compound: A stock solution of this compound was prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous culture medium.

  • Assay Procedure:

    • A 96-well microtiter plate was used for the assay.

    • Serial two-fold dilutions of the this compound stock solution were prepared in the wells of the microtiter plate using a suitable broth medium.

    • A standardized bacterial suspension was added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

    • Control wells were included: a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).

    • The microtiter plate was incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

2. Serial Dilution Method (as described by Mazimba et al., 2011)

  • Bacterial Strains and Culture Conditions: A panel of six bacterial strains was used: Staphylococcus aureus (NCTC 4163), Bacillus subtilis (NCTC 10073), Micrococcus flavus (NCTC 2665), Streptococcus faecalis (NCTC 775), Salmonella abony (NCIMB 6017), and Pseudomonas aeruginosa (NCIMB 10421).

  • Preparation of this compound: A stock solution of this compound was prepared and serially diluted in a suitable broth medium.

  • Assay Procedure:

    • The assay was performed in test tubes containing the serially diluted this compound.

    • Each tube was inoculated with a standardized suspension of the test microorganism.

    • The tubes were incubated under optimal growth conditions.

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that inhibited visible bacterial growth.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, the available evidence for this compound and structurally related flavonoids points towards a multi-faceted mechanism of action primarily targeting the bacterial cell envelope. Two key proposed mechanisms are the disruption of the cell membrane and the inhibition of efflux pumps.

Proposed Antibacterial Mechanisms of this compound

Kuwanon_C_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm Kuwanon_C This compound Cell_Membrane Cell Membrane Kuwanon_C->Cell_Membrane Disruption of membrane integrity (Proposed for related flavonoids) Efflux_Pump Efflux Pump Kuwanon_C->Efflux_Pump Inhibition Cellular_Contents Cellular Contents Cell_Membrane->Cellular_Contents Leakage of intracellular components Antibiotics Other Antibiotics Antibiotics->Efflux_Pump Efflux Mechanism_of_Action_Workflow Start Bacterial Culture + this compound Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green uptake) Start->Membrane_Permeability Efflux_Pump_Activity Efflux Pump Inhibition Assay (e.g., Ethidium Bromide accumulation) Start->Efflux_Pump_Activity Morphological_Changes Microscopy (SEM/TEM) Start->Morphological_Changes Results_Permeability Increased Permeability? Membrane_Permeability->Results_Permeability Results_Efflux Efflux Pump Inhibition? Efflux_Pump_Activity->Results_Efflux Results_Morphology Cellular Damage? Morphological_Changes->Results_Morphology Conclusion Elucidation of Mechanism of Action Results_Permeability->Conclusion Results_Efflux->Conclusion Results_Morphology->Conclusion

References

Kuwanon C: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (mulberry), has emerged as a promising natural compound in oncology research.[1] Extensive in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including breast, cervical, and glioma cells.[2][3] This technical document provides a comprehensive overview of the mechanisms underlying this compound's ability to induce programmed cell death. It details the core signaling pathways involved, summarizes key quantitative findings, presents detailed experimental protocols for assessing its activity, and provides visual representations of these processes to guide further research and development.

Core Mechanism of Action: A Multi-Faceted Induction of Apoptosis

This compound exerts its anticancer effects through the coordinated activation of multiple cellular stress pathways, primarily converging on the induction of apoptosis. The principal mechanisms identified are the intrinsic (mitochondrial) pathway of apoptosis, endoplasmic reticulum (ER) stress, and the induction of cell cycle arrest.[2][4][5]

Intrinsic Apoptosis and ER Stress Signaling

This compound treatment disrupts cellular homeostasis by targeting both the mitochondria and the endoplasmic reticulum.[4][5] It stimulates a significant increase in intracellular reactive oxygen species (ROS), which contributes to mitochondrial dysfunction.[2][3] This is characterized by a disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4][5] Concurrently, this compound induces ER stress, evidenced by the upregulation of unfolded protein response (UPR) markers such as ATF4, HSPA5, GADD34, and DDIT3 (also known as CHOP).[2]

These events lead to a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound upregulates the expression of the pro-apoptotic protein Bax while suppressing anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This cascade culminates in the activation of effector caspases, such as cleaved caspase-3 (c-caspase3), which execute the final stages of apoptosis.[2] The ER stress pathway further contributes to apoptosis through the upregulation of pro-apoptotic proteins like NOXA.[3][5]

KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ER_Stress ↑ ER Stress ER->ER_Stress MMP ↓ Mitochondrial Membrane Potential ROS->MMP UPR ↑ UPR Proteins (ATF4, DDIT3, GADD34) ER_Stress->UPR NOXA ↑ NOXA ER_Stress->NOXA Bax ↑ Bax MMP->Bax NOXA->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Cleaved Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis via mitochondrial and ER stress pathways.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound impedes cancer cell proliferation by causing cell cycle arrest.[4][5] This is mediated, at least in part, by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] By inhibiting CDK activity, p21 prevents cells from transitioning through critical checkpoints in the cell cycle, thereby halting their division and proliferation.[2][6]

KC This compound p21 ↑ p21 Expression KC->p21 CDK CDK Inhibition p21->CDK Arrest Cell Cycle Arrest CDK->Arrest

This compound-induced cell cycle arrest via p21 upregulation.

Quantitative Data Summary

The following table summarizes the observed effects of this compound across various human cancer cell lines. While many studies confirm potent activity, specific IC₅₀ values are not always reported, highlighting the need for further standardized quantitative analysis.[7]

Cancer TypeCell Line(s)EffectMeasurementValue / Observation
Breast Cancer MDA-MB-231, T47DInhibition of ProliferationMTS AssayConcentration-dependent decrease in cell proliferation.[2][8]
Induction of ApoptosisFlow CytometryUpregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[2]
Cervical Cancer HeLaInhibition of ProliferationCell Viability AssayPotent anti-proliferative and pro-apoptotic effects.[3][4]
Reported to be more potent than paclitaxel (B517696) and cisplatin.[3][4][7]
Cell Cycle ArrestFlow CytometrySignificant impact on cell cycle progression.[4][5]
Glioma LN229Inhibition of ProliferationCell Viability AssayPotent anti-proliferative effects observed.[3]
Mouse Lymphoma P388CytotoxicityIC₅₀14 µg/mL.[8]
General N/AAntioxidant ActivityDPPH Radical ScavengingEC₅₀ of 72.99 µg/mL.[8]

Detailed Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of this compound's anticancer activities. The following protocols are compiled from established methods cited in the literature.

General Experimental Workflow

The typical workflow for evaluating the anticancer effects of this compound involves initial cell culture and treatment, followed by a battery of assays to determine its impact on cell viability, apoptosis, and specific protein expression.

cluster_assays Experimental Assays Start Seed Cancer Cells in Culture Plates/Flasks Incubate Incubate for 24h (Allow Attachment) Start->Incubate Treat Treat with this compound (Varying Concentrations & Times) Incubate->Treat Harvest Harvest Cells (Trypsinization & Collection) Treat->Harvest MTT Cell Viability Assay (MTT / MTS) Harvest->MTT Flow Apoptosis / Cell Cycle Assay (Flow Cytometry) Harvest->Flow WB Protein Expression Analysis (Western Blotting) Harvest->WB

General experimental workflow for assessing this compound activity.
Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat cells with a range of this compound concentrations for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).[7]

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the tetrazolium salt into colored formazan (B1609692) crystals.[8]

  • Solubilization: If using MTT, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Apoptosis Assay (Annexin V-FITC / PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Preparation: Treat cells with this compound as required. Harvest both adherent and floating cells by trypsinization and centrifugation.[9]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10]

  • Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE: Denature protein lysates and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bax, cleaved caspase-3, p21, GADD34) and a loading control (e.g., β-actin, GAPDH).[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.[10]

Conclusion

This compound is a potent, multi-targeted natural compound that effectively induces apoptosis in various cancer cell lines. Its ability to simultaneously induce mitochondrial dysfunction, ER stress, and cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound. Future studies should focus on establishing standardized IC₅₀ values across a wider range of cell lines, elucidating the complete network of its molecular targets, and evaluating its efficacy and safety in in vivo models.

References

Technical Guide: Solubility and Applications of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Kuwanon C, a prenylated flavonoid isolated from Morus alba (white mulberry), in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It includes detailed experimental protocols for solubility determination and relevant biological pathways where this compound is active.

Introduction to this compound

This compound (also known as Mulberrin) is a flavonoid compound recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Its molecular formula is C₂₅H₂₆O₆, with a molecular weight of approximately 422.5 g/mol .[1][3] Structurally, it is a flavone (B191248) characterized by the presence of two isopentenyl groups, which contribute to its bioactivity and influence its solubility profile.[4][5][6] Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, as well as for the development of potential therapeutic agents.

Solubility Profile of this compound

The solubility of a compound is a crucial physicochemical property that affects its bioavailability and efficacy in biological systems. This compound is generally characterized as a yellow crystalline powder.[7]

Qualitative Solubility

This compound is readily soluble in several common organic solvents. Multiple sources confirm its solubility in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][2][7] This makes these solvents suitable for preparing stock solutions for a wide range of biological assays.

Quantitative Solubility Data

While extensive quantitative data across a wide range of solvents is limited in publicly available literature, specific concentrations have been reported, particularly for DMSO, which is a common solvent for preparing high-concentration stock solutions in drug discovery.

SolventMolarity (mM)Concentration (mg/mL)Notes
DMSO 236.70100.0Suitable for high-concentration stock solutions.[8]
Methanol SolubleSolubleSpecific quantitative data not readily available.[7]
Ethanol SolubleSolubleUsed for dissolving flavonoid extracts for assays.[7][9]
PBS (1% DMSO) Up to 400 µM~0.17 mg/mLThis compound has been used in aqueous buffers with a small percentage of DMSO to maintain solubility for kinetic studies.[10][11]

Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of residual solvents from crystallization.[8] Warming and sonication can facilitate the dissolution process.[8]

Experimental Protocols

The following sections describe standard methodologies for determining flavonoid solubility and preparing solutions for biological experiments.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, ethanol, acetonitrile) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate solvent. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Preparing Stock Solutions

For most in vitro biological studies, a high-concentration stock solution of this compound is prepared in 100% DMSO.

  • Weighing: Accurately weigh a desired mass of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mg/mL or ~237 mM).[8]

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear, yellow solution.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

  • Working Solutions: For experiments, the DMSO stock solution is typically diluted to the final desired concentration in an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (usually <0.5%) to avoid solvent-induced cytotoxicity or artifacts.

Biological Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through various signaling pathways. Its solubility in DMSO is fundamental to its use in the cell-based assays that elucidate these mechanisms.

Induction of Apoptosis in Cancer Cells

Recent studies have shown that this compound can induce apoptosis in cancer cells, such as HeLa cervical cancer cells, by targeting the mitochondria and endoplasmic reticulum.[4][5][6] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of apoptotic signaling cascades.

G KC This compound Mito Mitochondria KC->Mito Targets ER Endoplasmic Reticulum KC->ER Targets CellCycle Cell Cycle Arrest KC->CellCycle ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER->ROS Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis CellCycle->Apoptosis

Caption: this compound induces apoptosis via mitochondrial and ER stress pathways.

Experimental Workflow for Assessing Anti-Cancer Effects

The workflow for evaluating the anti-proliferative and pro-apoptotic effects of this compound typically involves dissolving the compound in DMSO and then treating cancer cell lines.

G cluster_prep Solution Preparation cluster_exp Cell-Based Assays KC This compound Powder DMSO DMSO Stock High-Concentration Stock Solution DMSO->Stock Dissolve Treatment Treat cells with diluted this compound Stock->Treatment Cells Cancer Cell Culture (e.g., HeLa) Cells->Treatment Prolif Proliferation Assay (e.g., MTS, EdU) Treatment->Prolif Apop Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apop ROS_Assay ROS Level Assay Treatment->ROS_Assay

Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.

References

Kuwanon C: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C is a prenylated flavonoid that has garnered significant scientific interest for its diverse pharmacological activities, including antitumor, antiviral, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily found in various species of the genus Morus, commonly known as mulberry. The principal source of this compound is the root bark, which has been traditionally used in herbal medicine.

Primary Natural Sources

The main species of mulberry from which this compound has been isolated include:

  • Morus alba L. (White Mulberry): This is the most widely cited source of this compound and other related prenylated flavonoids. The root bark of Morus alba is considered a rich reservoir of these compounds.[1][2][3][4]

  • Morus australis Poir.: This species is another significant source of this compound.

  • Morus lhou (Seringe) Koidz.: Research has also identified this compound in the root bark of this mulberry species.

While the root bark is the most concentrated source, this compound has also been reported in other parts of the mulberry tree, such as the leaves and fruit, albeit in lower concentrations.[5]

Abundance of this compound

Quantitative data on the precise concentration of this compound in different Morus species and plant parts is limited in publicly available literature. However, studies on the isolation of similar prenylated flavonoids from mulberry root bark can provide an estimate of its abundance. For instance, a study on the isolation of Kuwanon H from the ethyl acetate (B1210297) extract of dried Morus alba root bark reported a yield of 0.13%.[6] The concentrations of other flavonoids, such as Kuwanon G and morusin, in Morus alba root bark have been quantified to be in the range of 1.05–2.26 mg/g of the dried material.[7]

The following table summarizes the known natural sources and the estimated abundance of this compound.

Natural SourcePlant PartSpeciesEstimated Abundance/Yield
MulberryRoot BarkMorus alba L.Major constituent; yield of similar flavonoids can be up to 0.13% from extract[6]
MulberryRoot BarkMorus australis Poir.Identified as a source
MulberryRoot BarkMorus lhou (Seringe) Koidz.Identified as a source
MulberryLeavesMorus alba L.Present in lower concentrations compared to root bark[5]
MulberryFruitMorus alba L.Present in lower concentrations compared to root bark[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Extraction and Isolation of this compound

The following protocol is a generalized procedure based on established methods for isolating prenylated flavonoids from Morus root bark.

2.1.1. Materials and Reagents

  • Dried and powdered root bark of Morus alba

  • n-hexane (ACS grade)

  • Benzene (B151609) (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (B129727) (HPLC grade)

  • Polyamide resin

  • Silica (B1680970) gel for column chromatography

  • C18 reverse-phase silica gel for HPLC

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

2.1.2. Extraction Procedure

  • Defatting: The dried and powdered root bark is exhaustively extracted with n-hexane to remove lipids and other nonpolar compounds.

  • Solvent Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, typically benzene followed by ethyl acetate.[6] this compound is primarily found in the ethyl acetate fraction.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Isolation by Chromatography

  • Polyamide Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a polyamide resin. The column is eluted with a gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Silica Gel Column Chromatography: Fractions containing this compound are pooled and further purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in n-hexane.

  • Preparative HPLC: Final purification is achieved by preparative reverse-phase HPLC on a C18 column. A suitable mobile phase is a gradient of acetonitrile (B52724) in water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

G plant_material Dried & Powdered Morus alba Root Bark defatting Defatting with n-hexane plant_material->defatting extraction Sequential Extraction (Benzene, then Ethyl Acetate) defatting->extraction concentration Concentration of Ethyl Acetate Extract extraction->concentration polyamide_cc Polyamide Column Chromatography concentration->polyamide_cc silica_gel_cc Silica Gel Column Chromatography polyamide_cc->silica_gel_cc prep_hplc Preparative RP-HPLC silica_gel_cc->prep_hplc pure_kuwanon_c Pure this compound prep_hplc->pure_kuwanon_c

Extraction and Isolation Workflow for this compound.
Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts. The following is a proposed method based on the analysis of similar Kuwanon compounds.[7]

2.2.1. Chromatographic Conditions

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (A) and 0.1% formic acid in water (B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm
Injection Volume 10 µL

2.2.2. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.

  • Sample Preparation: Extract the plant material as described in the extraction protocol. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

G kuwanon_c This compound ros Increased ROS Generation kuwanon_c->ros bax Upregulation of Bax kuwanon_c->bax mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Signaling Pathway of this compound-Induced Apoptosis.

Conclusion

This compound, a prenylated flavonoid primarily found in the root bark of Morus species, exhibits significant potential for drug development due to its diverse biological activities. This technical guide has provided a comprehensive overview of its natural sources, estimated abundance, and detailed experimental protocols for its extraction, isolation, and quantification. The elucidation of its pro-apoptotic signaling pathway further underscores its therapeutic potential, particularly in oncology. The information presented herein is intended to facilitate further research and development of this compound as a novel therapeutic agent.

References

Kuwanon C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C is a prenylated flavonoid predominantly isolated from the root bark of Morus alba (white mulberry). Exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, this compound has emerged as a compound of significant interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and mechanisms of action of this compound. Detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further investigation and application of this promising natural product.

Molecular Profile

This compound, also known as Mulberrin or Norartocarpin, is a flavonoid characterized by the presence of two isopentenyl groups, which contribute to its significant biological activity.

PropertyValueReference(s)
Molecular Formula C25H26O6[1]
Molecular Weight 422.5 g/mol [1]
IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one[1]
CAS Number 62949-79-5[1]

Biological Activities and Quantitative Data

This compound has demonstrated potent activity across several therapeutic areas. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Anticancer Activity
Cell LineCancer TypeAssayIC50 (µM)NotesReference(s)
HeLaCervical CancerCell ProliferationMore potent than Paclitaxel and CisplatinThis compound induces apoptosis by targeting mitochondria and the endoplasmic reticulum.[1][2]
T47DBreast CancerMTS AssayNot SpecifiedInduces apoptosis via the intrinsic pathway.[3]
MDA-MB-231Breast CancerMTS AssayNot SpecifiedInduces apoptosis via the intrinsic pathway.[3]
P388Mouse LymphomaNot Specified14 µg/ml-
Antimicrobial Activity
MicroorganismTypeAssayMIC (µg/mL)Reference(s)
Escherichia coliGram-negative bacteriaBroth Microdilution10
Salmonella typhimuriumGram-negative bacteriaBroth Microdilution25
Staphylococcus epidermidisGram-positive bacteriaBroth Microdilution6.25
Staphylococcus aureusGram-positive bacteriaBroth Microdilution6.25
Antioxidant Activity
AssayEC50 (µg/mL)NotesReference(s)
DPPH Radical Scavenging72.99Cell-free assay.
Antiviral Activity
VirusMechanismIC50 (µM)Reference(s)
SARS-CoV-2Inhibition of Spike S1 RBD:ACE2 interaction91.4[4]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum.[1] This leads to a disruption of the mitochondrial membrane potential, a significant increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic signaling pathways.[1][3]

KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER->ROS Caspase Caspase Activation ROS->Caspase MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed mechanism of this compound-induced apoptosis.

Modulation of Nrf2 Signaling Pathway

While direct studies on this compound are limited, related flavonoids from Morus alba have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC This compound (or related flavonoids) Keap1 Keap1 KC->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 ARE->HO1 transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes transcription

Figure 2: Potential activation of the Nrf2 pathway by this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental conditions.

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the DPPH solution with the this compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Determine the lowest concentration of this compound that inhibits visible microbial growth.

Conclusion

This compound is a multifaceted natural compound with significant potential for the development of new therapeutic agents. Its well-documented anticancer, antimicrobial, and antioxidant activities, coupled with an evolving understanding of its molecular mechanisms, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to explore and harness the therapeutic potential of this compound.

References

The intricate Biosynthetic Pathway of Prenylated Flavonoids in Morus alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of prenylated flavonoids in Morus alba (white mulberry), a plant renowned for its rich source of these medicinally important compounds. Prenylated flavonoids from Morus alba have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1] This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway: From Phenylalanine to the Flavonoid Skeleton

The biosynthesis of prenylated flavonoids in Morus alba commences with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants for the production of a vast array of phenolic compounds.[1][2] This initial sequence of reactions establishes the C6-C3-C6 backbone structure characteristic of all flavonoids.

The key enzymatic steps are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.[1][3]

  • Hydroxylation to p-Coumaric Acid: Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[1][3]

  • Activation to 4-Coumaroyl-CoA: The final step in this primary sequence is the activation of p-coumaric acid to its coenzyme A thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-coumarate-CoA ligase (4CL) .[1][3]

With the formation of 4-coumaroyl-CoA, the pathway diverges towards flavonoid biosynthesis. The first committed step is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction orchestrated by chalcone (B49325) synthase (CHS) , to produce naringenin (B18129) chalcone.[1][2][3] This chalcone is then stereospecifically isomerized by chalcone isomerase (CHI) to form the flavanone, naringenin, which serves as a crucial precursor for various classes of flavonoids.[1][2][3]

The Prenylation Step: Diversifying the Flavonoid Scaffold

The hallmark of prenylated flavonoids is the attachment of a five-carbon isoprenoid unit, typically a dimethylallyl group, to the flavonoid core. This prenylation is a critical modification that often enhances the biological activity of the parent flavonoid.[1] The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[1]

The transfer of the prenyl group to the flavonoid acceptor molecule is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[1][2] These enzymes are pivotal in generating the vast structural diversity of prenylated flavonoids found in Morus alba. Research has led to the identification of specific prenyltransferases in mulberry, such as MaIDT (isoliquiritigenin 3′-dimethylallyltransferase) , which is involved in the regiospecific prenylation of flavonoids.[2][4] Another characterized prenyltransferase is MaOGT (Morus alba oxyresveratrol (B150227) geranyltransferase) , which specifically catalyzes the geranylation of stilbenoids.[5][6] The position of prenylation on the flavonoid skeleton can vary, leading to a wide array of derivatives with distinct biological properties.[1][2]

Quantitative Data on Flavonoid Content and Gene Expression

The concentration and composition of flavonoids in Morus alba can vary significantly depending on the cultivar, plant part, and environmental conditions.[2] Similarly, the expression of genes encoding the biosynthetic enzymes is subject to regulation by various factors.

Flavonoid Content in Morus alba
Plant PartFlavonoid ClassKey Compounds QuantifiedConcentration RangeReference
LeavesFlavonol GlycosidesRutin, Isoquercitrin748.5 to 1297.9 mg/100g DW (total flavonoids)[7][8]
LeavesFlavonol GlycosidesQuercetin 3-O-rutinoside (rutin)up to 425.5 ± 45.9 mg/100g DW[7][8]
FruitsFlavonoids & AnthocyaninsQuercetin 3-O-glucoside, Quercetin 3-O-rutinoside, Kaempferol 3-O-rutinoside, Cyanidin 3-O-glucoside, Cyanidin 3-O-rutinoside9.80 to 69.69 mg/100 g DW (total flavonoids)[7]
Root BarkPrenylated FlavonoidsMorusin, Kuwanon G, Albanol BNot explicitly quantified in ranges, but noted as major constituents[9]
Gene Expression Analysis of Biosynthetic Genes
GeneConditionFold Change in ExpressionReference
PAL (3 genes)Drought Stress1.61- to 9.88-fold increase[10][11]
4CL (2 genes)Drought Stress1.61- to 9.88-fold increase[10][11]
CHS (2 genes)Drought Stress1.61- to 9.88-fold increase[10][11]
F3HDrought Stress1.61- to 9.88-fold increase[10][11]
F3'H (2 genes)Drought Stress1.61- to 9.88-fold increase[10][11]
FLSDrought Stress1.61- to 9.88-fold increase[10][11]
UFGTLow Temperature (after frost)Significant increase[12]
CHSLow Temperature (after frost)4-fold increase[13]

Experimental Protocols

A comprehensive understanding of the biosynthesis of prenylated flavonoids necessitates a combination of analytical and molecular biology techniques.

Extraction and Quantification of Flavonoids by HPLC

Objective: To extract and quantify the total and individual flavonoid content from Morus alba tissues.

Protocol:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, root bark).

    • Freeze-dry the tissue and grind it into a fine powder.[10]

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue.

    • Add 1 mL of 80% methanol (B129727) (or another suitable solvent mixture like methanol/water/formic acid = 50:45:5, v/v/v).[7]

    • Sonciate the mixture for 30 minutes or vortex vigorously.[7][10]

    • Centrifuge the extract at 10,000 x g for 10 minutes.[10]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Pool the supernatants and filter through a 0.22 µm syringe filter prior to HPLC analysis.[10]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[14]

    • Mobile Phase: A gradient of acetonitrile (B52724) (solvent B) and 0.1% formic acid in water (solvent A) is commonly used.[5]

    • Detection: UV-Vis or Photodiode Array (PDA) detector, with monitoring at wavelengths specific for flavonoids (e.g., 259 nm, 280 nm, 350 nm).[14]

    • Quantification: Generate a standard curve for each compound of interest using pure standards of known concentrations.[2] Calculate the concentration in the plant extracts based on the peak area and the standard curve.

Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

Objective: To quantify the expression levels of genes encoding key enzymes in the flavonoid biosynthesis pathway.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from different tissues of Morus alba using a suitable RNA extraction kit or a CTAB-based method.[2] Due to the presence of polysaccharides and polyphenols in mulberry tissues, a modified CTAB protocol is often necessary for high-quality RNA.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[2]

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[2]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design and validate gene-specific primers for the target genes (e.g., PAL, CHS, CHI, prenyltransferases).

    • Perform qRT-PCR using a SYBR Green-based master mix.[11]

    • Use a validated housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.[15][16][17]

    • The amplification program typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[11]

    • Calculate the relative gene expression using the 2-ΔΔCt method.[11]

Heterologous Expression and Enzyme Assay of Prenyltransferases

Objective: To produce recombinant prenyltransferase enzymes and characterize their activity and substrate specificity.

Protocol:

  • Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of the prenyltransferase gene from Morus alba cDNA.

    • Clone the gene into a suitable expression vector (e.g., pET vector for E. coli expression).[1]

    • Transform the expression construct into a suitable host, such as E. coli BL21(DE3).[1]

    • Induce protein expression with IPTG.[1]

    • Harvest the cells and purify the recombinant protein, often using affinity chromatography if a tag (e.g., His-tag) was included in the construct.[1]

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the purified enzyme, the flavonoid substrate (e.g., naringenin, isoliquiritigenin), and the prenyl donor (DMAPP or GPP).[5]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the reaction products by HPLC or LC-MS to identify and quantify the prenylated flavonoids.[18]

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing the complex relationships within the biosynthetic pathway and the logical flow of experimental procedures.

Experimental_Workflow cluster_extraction Flavonoid Analysis cluster_gene_expression Gene Expression Analysis cluster_enzyme_characterization Enzyme Characterization Plant_Material Morus alba Tissue (Leaves, Root Bark) Extraction Solvent Extraction Plant_Material->Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction HPLC_Analysis HPLC-PDA/MS Analysis Extraction->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Cloning Gene Cloning cDNA_Synthesis->Gene_Cloning Expression_Analysis Relative Gene Expression qRT_PCR->Expression_Analysis Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay

References

Kuwanon C: A Comprehensive Technical Review and Survey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.), has emerged as a compound of significant interest in pharmacological research.[1][2] Characterized by two isopentenyl groups, this molecule exhibits a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols utilized for its study. Detailed signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, also known as Mulberrin, is a flavonoid distinguished by its prenylated structure.[1] Its fundamental properties are summarized below.

PropertyValueReference
Formal Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one[1]
CAS Number 62949-79-5[1]
Molecular Formula C₂₅H₂₆O₆[1]
Formula Weight 422.5 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO[1]
λmax 264 nm[1]
Natural Source Root bark of Morus alba L. (Mulberry)[1][4]

Biological Activities and Quantitative Data

This compound has demonstrated a remarkable range of biological effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 2.1: Anticancer Activity
Cell LineCancer TypeMetricValueComparator DrugComparator Value
P388Mouse LymphomaIC₅₀14 µg/ml--
HeLaCervical CancerIC₅₀More potent than Paclitaxel & CisplatinPaclitaxelNot specified
T47DBreast CancerIC₅₀Not SpecifiedDoxorubicin8.53 µM
MDA-MB-231Breast CancerIC₅₀Not Specified--

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across studies.[5]

Table 2.2: Antimicrobial and Antioxidant Activity
ActivityAssay/OrganismMetricValue
Antioxidant DPPH Radical ScavengingEC₅₀72.99 µg/ml
Antibacterial E. coliMIC10 µg/ml
S. typhimuriumMIC25 µg/ml
S. epidermisMIC6.25 µg/ml
S. aureusMIC6.25 µg/ml

Mechanisms of Action

Anticancer Mechanism

This compound exerts its potent antitumor effects through a multi-faceted mechanism primarily targeting the mitochondria and endoplasmic reticulum (ER).[3][6][7] This leads to a cascade of events culminating in apoptotic cell death.

  • Induction of Oxidative Stress: this compound significantly increases the production of intracellular Reactive Oxygen Species (ROS).[3][6][8]

  • Mitochondrial Dysfunction: It disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[3][6]

  • Endoplasmic Reticulum Stress: The compound induces ER stress, leading to the unfolded protein response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[9]

  • Cell Cycle Arrest: this compound can halt the cell division cycle and has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21.[9]

  • Apoptosis Induction: By targeting mitochondria and the ER, this compound activates apoptotic signaling pathways, leading to programmed cell death in cancer cells.[3][6][9]

KuwanonC_Anticancer_Pathway KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER p21 ↑ p21 Expression KC->p21 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER_Stress ↑ ER Stress (UPR Activation) ER->ER_Stress Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

This compound anticancer mechanism of action.
Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound and related flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. Studies on similar compounds like Kuwanon T show that these effects are largely regulated by the NF-κB and Nrf2/HO-1 pathways.[7][10][11]

  • NF-κB Pathway Inhibition: Kuwanon compounds inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory genes. This leads to a decreased production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as IL-6 and TNF-α.[10][11]

  • Nrf2/HO-1 Pathway Activation: These flavonoids activate the Nrf2 transcription factor, which upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[7][10] HO-1 plays a crucial role in suppressing inflammation and protecting against oxidative stress.[7]

KuwanonC_Anti_Inflammatory_Pathway cluster_0 NF-κB Pathway cluster_1 Nrf2/HO-1 Pathway LPS Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation LPS->NFkB Inflammation ↑ Pro-inflammatory Mediators (NO, PGE₂, IL-6) NFkB->Inflammation Nrf2 Nrf2 Activation HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1 HO1->NFkB Inhibits AntiInflammatory Anti-inflammatory Effect HO1->AntiInflammatory KC This compound KC->NFkB Inhibits KC->Nrf2 Activates

Anti-inflammatory signaling pathways modulated by this compound.
Antiviral Mechanism (SARS-CoV-2)

This compound has demonstrated notable antiviral activity against SARS-CoV-2.[2][12] Its mechanism focuses on inhibiting the initial stage of viral entry into host cells.

  • Dual Targeting: Molecular interaction studies show that this compound targets both the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[12][13][14]

  • Inhibition of Interaction: By binding to these key components, this compound effectively blocks the interaction between the viral spike protein and the host cell receptor, thereby preventing viral infection.[12][13]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the key biological assays used to evaluate its activity.

Extraction and Isolation of this compound

This protocol is a generalized workflow based on methods for isolating flavonoids from Morus species.[15]

KuwanonC_Isolation_Workflow start 1. Preparation of Plant Material (Air-dried, pulverized root bark of Morus alba) extraction 2. Extraction (Exhaustive extraction with methanol (B129727) at room temperature) start->extraction concentration 3. Concentration (Under reduced pressure to yield crude extract) extraction->concentration fractionation 4. Solvent Partitioning/Fractionation (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) concentration->fractionation chromatography 5. Column Chromatography (Silica gel, Sephadex LH-20) fractionation->chromatography purification 6. Preparative HPLC (For final purification) chromatography->purification end 7. Structure Elucidation (MS, NMR, UV-Vis, IR) purification->end

General workflow for this compound extraction and isolation.

Detailed Methodology:

  • Plant Material Preparation: The root bark of Morus alba is collected, thoroughly washed, air-dried in the shade, and then pulverized into a coarse powder.[15]

  • Extraction: The powdered material is exhaustively extracted with methanol (or ethanol) at room temperature for several days. The process is often repeated multiple times to ensure complete extraction.[15]

  • Concentration: The combined methanolic extracts are filtered and concentrated using a rotary evaporator under reduced pressure to yield a viscous crude extract.[15]

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The biologically active fraction (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20. Elution is performed with gradient solvent systems.

  • Purification: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, and 2D-NMR.[15]

Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic effects of this compound on cancer cell lines.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and comparator drugs) for specified durations (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.[5]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Cells are treated with this compound for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile, particularly in oncology. Its ability to induce apoptosis in cancer cells through the targeted disruption of mitochondrial and ER function highlights its potential as a lead compound for novel anticancer therapies.[3][6][9] Furthermore, its anti-inflammatory and antiviral activities warrant further investigation.[2][4] Future research should focus on in vivo efficacy and safety profiling, pharmacokinetic studies, and the total synthesis of this compound and its analogs to optimize its therapeutic potential.[16] The detailed mechanisms and protocols outlined in this guide serve as a foundation for scientists and researchers to build upon in the ongoing effort to translate this potent natural compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kuwanon C is a prenylated flavonoid found in various species of the Morus genus, commonly known as mulberry.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antitumor effects.[3][4][5] Notably, studies have shown its efficacy against cervical cancer cells by inducing apoptosis through the mitochondrial and endoplasmic reticulum pathways.[3][4][6] This document provides a comprehensive guide to the extraction and purification of this compound from mulberry root bark, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of flavonoids from Morus alba root bark. While specific data for this compound is not always detailed in the literature, the presented values for total flavonoids and related compounds like Kuwanon O provide a benchmark for expected yields and purity.

Extraction MethodSolventTemperatureTimeTotal Flavonoid Yield (mg/g DW)Purity of Related Flavonoids (%)AdvantagesDisadvantages
Maceration80% Methanol (B129727)Room Temp.72 h35.2 ± 1.8~75 (Kuwanon O)Simple, low costTime-consuming, lower efficiency
Soxhlet Extraction70% Ethanol80°C6 h48.5 ± 2.5~80 (Kuwanon O)High extraction efficiencyRequires high solvent volume, potential thermal degradation
Ultrasound-Assisted Extraction (UAE)80% Methanol50°C30 min55.1 ± 2.5>80 (Kuwanon O)Reduced extraction time, high efficiencyRequires specialized equipment

Data compiled from studies on flavonoid extraction from Morus species and represents typical values.[7] DW: Dry Weight.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and purification of this compound from mulberry root bark.

Preparation of Plant Material
  • Source: Dried root bark of Morus alba L. or other this compound-rich Morus species.[8][9]

  • Procedure:

    • Collect fresh root bark, wash thoroughly with distilled water to remove any soil and contaminants.

    • Air-dry the root bark in a well-ventilated area, preferably in the shade to prevent degradation of phytochemicals by direct sunlight.

    • Once completely dried, grind the bark into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.[8]

Extraction
  • Method: Maceration or Ultrasound-Assisted Extraction (UAE) are recommended. UAE is generally more efficient.[7]

  • Solvent: 80% Methanol or Ethanol.[7][8]

  • Procedure (UAE):

    • Suspend the powdered root bark (e.g., 100 g) in the extraction solvent (e.g., 1 L of 80% methanol) in a large beaker.[7]

    • Place the beaker in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicate for approximately 30 minutes at a controlled temperature of 50°C.[7]

    • After sonication, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.[7]

    • Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the flavonoids.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[8]

Purification

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.

  • Purpose: To separate compounds based on their polarity, thereby enriching the flavonoid fraction.

  • Procedure:

    • Suspend the crude extract in distilled water.[8][10]

    • Perform successive partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[8][10]

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction is typically enriched with flavonoids like this compound.[8][10][11]

    • Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.[8]

  • Purpose: To isolate this compound from other compounds in the enriched fraction.

  • Stationary Phases: Silica (B1680970) gel and Sephadex LH-20 are commonly used.[9][10]

  • Procedure:

    • Silica Gel Column Chromatography:

      • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.[7]

      • Load the adsorbed sample onto a silica gel column packed with n-hexane.

      • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[7][8]

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]

    • Sephadex LH-20 Column Chromatography:

      • Pool the fractions containing this compound from the silica gel column and concentrate them.

      • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.[9][10]

  • Purpose: For the final purification of this compound to achieve high purity.

  • Procedure:

    • Employ a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[10]

    • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[8][10]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Visualizations

Experimental Workflow

Kuwanon_C_Extraction_Workflow PlantMaterial Dried, Powdered Morus alba Root Bark Extraction Extraction (e.g., 80% Methanol, UAE) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureKuwanonC Pure this compound PrepHPLC->PureKuwanonC Analysis Structural Elucidation (MS, NMR) PureKuwanonC->Analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Cancer Cells

Kuwanon_C_Signaling_Pathway KuwanonC This compound Mitochondria Mitochondria KuwanonC->Mitochondria targets ER Endoplasmic Reticulum (ER) KuwanonC->ER targets MembranePotential Disruption of Mitochondrial Membrane Potential Mitochondria->MembranePotential ERStress ER Stress ER->ERStress ROS Increased Intracellular Reactive Oxygen Species (ROS) MembranePotential->ROS ProApoptotic Release of Pro-Apoptotic Factors MembranePotential->ProApoptotic Caspase Activation of Caspase Cascades ERStress->Caspase ROS->Caspase ProApoptotic->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Antitumor mechanism of this compound via apoptosis induction.[1][6]

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C is a prenylated flavonoid predominantly found in the root bark of Morus alba (white mulberry). It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of two isopentenyl groups in its structure enhances its bioactivity.[1] Efficient extraction of this compound from its natural source is crucial for further research and development. Ultrasound-assisted extraction (UAE) has emerged as a rapid, efficient, and green alternative to conventional extraction methods for obtaining bioactive compounds from plant materials.[3][4] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound, along with methods for its purification and analysis.

Data Presentation: Ultrasound-Assisted Extraction Parameters

While specific quantitative data on the yield of this compound under varying UAE conditions is limited in publicly available literature, the following tables summarize the parameters used for the extraction of Kuwanon O (a structurally similar flavonoid) and general flavonoids from Morus alba, which can serve as a strong starting point for the optimization of this compound extraction.

Table 1: Ultrasound-Assisted Extraction Parameters for Kuwanon O from Morus alba Root Bark [3]

ParameterValue
Solvent 80% Methanol (B129727)
Temperature 50°C
Time 30 minutes
Ultrasonic Frequency 40 kHz
Ultrasonic Power 300 W

Table 2: Range of Optimized Ultrasound-Assisted Extraction Parameters for Flavonoids from Morus alba

ParameterRangeSource Plant PartReference
Solvent 40-80% Ethanol or MethanolLeaves & Root Bark[4][5][6]
Temperature 40-80°CLeaves[5][7]
Time 4-60 minutesLeaves & Root Bark[4][5][6][7]
Ultrasonic Power 150-500 WLeaves[6][7]
Solid-to-Liquid Ratio 1:25 to 1:400 (g/mL)Leaves[4][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Morus alba Root Bark

This protocol is based on established methods for the extraction of prenylated flavonoids from mulberry root bark.[3]

Materials:

  • Dried and powdered root bark of Morus alba

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W)

  • Beakers or flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Method:

  • Sample Preparation: Grind the dried root bark of Morus alba into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh 100 g of the powdered root bark and place it in a 2 L beaker.

    • Add 1 L of 80% methanol to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound from Crude Extract

This protocol outlines a multi-step column chromatography procedure for the purification of this compound from the crude extract, adapted from methods for similar flavonoids.[8]

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (70-230 mesh)

  • Polyamide resin

  • Sephadex LH-20

  • Glass chromatography columns

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol, water (all HPLC grade)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Method:

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning with an equal volume of ethyl acetate in a separatory funnel.

    • Collect the ethyl acetate fraction, which is expected to contain this compound.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel slurried in n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, v/v).

    • Collect fractions and monitor them by TLC. Combine fractions containing the spot corresponding to this compound.

  • Polyamide Column Chromatography (Secondary Fractionation):

    • Pack a column with polyamide resin.

    • Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.

    • Load the sample onto the polyamide column.

    • Elute with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, 100% methanol).

    • Monitor the fractions by TLC and combine those containing this compound.

  • Sephadex LH-20 Column Chromatography (Final Polishing):

    • Pack a column with Sephadex LH-20 swelled in methanol.

    • Dissolve the further purified fraction in a small volume of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect fractions and analyze by HPLC to confirm the purity of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a validated HPLC-DAD method for the quantitative analysis of this compound.[9][10]

Materials:

  • Purified this compound or crude extract

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

Method:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-40 min, 35-100% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-200 µg/mL).

    • Sample Solution: Dissolve a known amount of the crude extract or purified fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Workflows and Signaling Pathways

G cluster_extraction Ultrasound-Assisted Extraction cluster_purification Purification cluster_analysis Analysis plant_material Morus alba Root Bark (Powdered) uae Ultrasonic Bath (50°C, 30 min, 40 kHz, 300W) plant_material->uae solvent 80% Methanol solvent->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract partitioning Solvent Partitioning (Ethyl Acetate) crude_extract->partitioning concentration2 Concentration partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel polyamide Polyamide Column Chromatography silica_gel->polyamide sephadex Sephadex LH-20 Chromatography polyamide->sephadex pure_kuwanon_c Pure this compound sephadex->pure_kuwanon_c hplc HPLC-DAD Analysis pure_kuwanon_c->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

G cluster_cellular_targets Cellular Targets kuwanon_c This compound mitochondria Mitochondria kuwanon_c->mitochondria er Endoplasmic Reticulum kuwanon_c->er cell_cycle_arrest Cell Cycle Arrest kuwanon_c->cell_cycle_arrest ros Increased Reactive Oxygen Species (ROS) mitochondria->ros mito_potential Decreased Mitochondrial Membrane Potential mitochondria->mito_potential er->ros er_stress Endoplasmic Reticulum Stress er->er_stress apoptosis Apoptosis ros->apoptosis er_stress->apoptosis mito_potential->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Anticancer signaling pathway of this compound.[1][11]

References

Application Notes and Protocols for the Purification of Kuwanon C via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry).[1][2] This compound has garnered significant scientific interest due to its diverse biological activities, including antiviral, antibacterial, antioxidant, and anti-inflammatory effects.[1] Notably, recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in tumor cells. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for isolating bioactive compounds from natural sources.

Data Presentation: Purification of this compound

The following table summarizes the representative yield and purity of this compound at various stages of the purification process. These values are illustrative and based on typical results obtained for the isolation of flavonoids from Morus alba. Actual results may vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Methanol (B129727) Extract 1000 g of dried root bark10010~5
Ethyl Acetate (B1210297) Fraction 1002525 (from crude)~20
Silica (B1680970) Gel Chromatography 252.510 (from EtOAc)~70
Sephadex LH-20 Chromatography 2.50.520 (from silica gel)>95

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from the root bark of Morus alba.

Protocol 1: Extraction and Solvent Partitioning

This initial phase aims to obtain a crude extract enriched with flavonoids.

1. Preparation of Plant Material:

  • Obtain dried root bark of Morus alba.

  • Grind the root bark into a coarse powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Macerate the powdered root bark (1 kg) in 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the extract using Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude methanol extract.

3. Solvent Partitioning:

  • Suspend the crude methanol extract in distilled water (1 L).

  • Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

    • n-hexane (3 x 1 L) to remove non-polar compounds.

    • Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including flavonoids like this compound.

    • n-butanol (3 x 1 L) to extract more polar compounds.

  • The ethyl acetate fraction is the primary fraction of interest. Collect and combine all ethyl acetate fractions.

  • Evaporate the ethyl acetate under reduced pressure to yield the flavonoid-rich extract.

Protocol 2: Column Chromatography Purification

This multi-step chromatography protocol is designed to isolate this compound from the enriched flavonoid extract.

1. Silica Gel Column Chromatography (Initial Fractionation):

  • Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient could be:

    • 100% n-hexane

    • 90:10 (n-hexane:ethyl acetate)

    • 80:20

    • 70:30

    • 50:50

    • 100% ethyl acetate

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC). Pool the fractions that contain this compound.

2. Sephadex LH-20 Column Chromatography (Final Polishing):

  • Column Preparation: Swell Sephadex LH-20 beads in methanol and pack them into a glass column.

  • Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel chromatography step in a minimal volume of methanol.

  • Elution: Elute the column with 100% methanol. This step separates compounds based on their molecular size and polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC or High-Performance Liquid Chromatography (HPLC) to identify the pure fractions of this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Partitioning cluster_chromatography Column Chromatography A Morus alba Root Bark B Grinding A->B C Maceration with 80% Methanol B->C D Concentration C->D E Solvent Partitioning (n-hexane, Ethyl Acetate, n-butanol) D->E F Ethyl Acetate Fraction (this compound Enriched) E->F G Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) F->G Load onto column H Fraction Collection & TLC Analysis G->H I Sephadex LH-20 Column Chromatography (Methanol eluent) H->I J Fraction Collection & HPLC Analysis I->J K Purified this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis in Tumor Cells

G KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS Increased Reactive Oxygen Species (ROS) Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP ER->ROS Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: this compound induces apoptosis by targeting mitochondria and the endoplasmic reticulum.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Kuwanon C is a prenylated flavonoid predominantly found in the root bark and other parts of the mulberry tree (Morus alba). Like other related Kuwanon compounds, it exhibits a range of biological activities, making its accurate quantification essential for phytochemical research, quality control of herbal medicines, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound using a reliable and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodologies for sample preparation, chromatographic separation, and method validation are adapted from established practices for structurally similar flavonoids.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Dried plant material (e.g., Morus alba root bark), finely powdered

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC or Milli-Q grade)

  • 0.45 µm or 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat/Oven

  • Photodiode Array (PDA) or UV-Vis Detector[1][2]

Sample Preparation Protocol

The following protocol outlines an effective method for extracting this compound from powdered plant material.[1][3]

  • Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask or tube.[1][3]

  • Extraction: Add 25 mL of HPLC-grade methanol to the sample.[1][3]

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate extraction.[1][3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1][3]

  • Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining residue at least twice more to ensure complete extraction.[1][3]

  • Combine & Evaporate: Combine all supernatants and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[3]

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5.0 mL).

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Sample_Preparation_Workflow start Start weigh 1. Weigh 1.0g of powdered plant material start->weigh add_solvent 2. Add 25 mL Methanol weigh->add_solvent sonicate 3. Sonicate for 30 min add_solvent->sonicate centrifuge 4. Centrifuge at 4000 rpm sonicate->centrifuge collect 5. Collect Supernatant centrifuge->collect repeat Repeat Extraction 2x collect->repeat repeat->add_solvent Residue combine 6. Combine Supernatants repeat->combine Done evaporate 7. Evaporate to Dryness combine->evaporate reconstitute 8. Reconstitute in Methanol evaporate->reconstitute filter 9. Filter through 0.45 µm Syringe Filter reconstitute->filter end Sample ready for HPLC filter->end

Caption: Workflow for this compound sample preparation.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve would be 1 to 100 µg/mL.[2][3]

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound, based on methods for related flavonoids.[2]

ParameterRecommended Condition
HPLC System Standard system with PDA or UV detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water (v/v)[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution 0-40 min, 35-100% B40-45 min, 100% B45-52 min, 100-35% B52-60 min, 35% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 266 nm[2]
Injection Volume 10 µL[2]

Data Analysis and Quantification

Quantification is performed using an external standard calibration method.

  • Calibration Curve: Inject each prepared standard solution into the HPLC system and record the corresponding peak area.[2]

  • Linear Regression: Plot a graph of peak area versus the known concentration of each standard. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). A desirable R² value is >0.999.[2]

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.[2]

HPLC_Quantification_Workflow cluster_0 Calibration cluster_1 Sample Analysis inject_std 1. Inject Standard Solutions (e.g., 1-100 µg/mL) get_area_std 2. Record Peak Areas inject_std->get_area_std plot_curve 3. Plot Peak Area vs. Concentration get_area_std->plot_curve regression 4. Perform Linear Regression (y = mx + c, R² > 0.999) plot_curve->regression calculate 7. Calculate Concentration in Sample using Calibration Equation regression->calculate inject_sample 5. Inject Prepared Sample get_area_sample 6. Identify this compound Peak & Record Area inject_sample->get_area_sample get_area_sample->calculate result Final Concentration of This compound Reported calculate->result

Caption: Workflow for HPLC data analysis and quantification.

Method Validation Summary

For reliable quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes typical performance characteristics for a validated HPLC method for this compound and related flavonoids.[2]

ParameterKuwanon GThis compoundTypical Specification
Linearity (R²) >0.999>0.999R² should be >0.99[1]
Limit of Detection (LOD) 0.04 µg/mL0.05 µg/mLDetermined at a signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 0.12 µg/mL0.15 µg/mLDetermined at a signal-to-noise ratio of 10:1
Precision (RSD%) <2.0%<2.0%Relative Standard Deviation (RSD) should be <2%[1]
Accuracy (Recovery %) 95-105%95-105%Recovery should be within 95-105%[1]
Specificity --Peak purity should be confirmed; no interference from blank matrix[1]

Note: The values for Kuwanon G and this compound are presented as illustrative examples based on available data and should be experimentally determined for the specific application.[2]

Conclusion

The described RP-HPLC method provides a robust and reliable framework for the accurate quantification of this compound in plant extracts. The protocol for sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape. Proper method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and specificity of the results, making this method highly suitable for quality control, research, and development purposes.

References

Application Note: Quantitative Analysis of Kuwanon C in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantification of Kuwanon C in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a prenylated flavonoid found in plants of the Morus species, particularly in the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The method described herein provides the necessary sensitivity and selectivity for the accurate determination of this compound in complex plant matrices, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive compound that has been the subject of numerous studies due to its potential therapeutic applications. Its reported effects on inhibiting tumor cell proliferation and inducing apoptosis highlight its promise as a potential anti-cancer agent. Understanding the concentration of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological mechanisms. This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound by LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Sample Preparation (from Morus alba root bark)

A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • LC-MS grade formic acid

  • Deionized water

  • Morus alba root bark powder (or other plant material)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Extraction Procedure:

  • Accurately weigh 1.0 g of powdered plant material into a 50 mL conical tube.

  • Add 25 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture for 30 minutes in a water bath at room temperature to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • To ensure complete extraction, repeat the extraction process on the remaining pellet with an additional 25 mL of methanol.

  • Combine the supernatants from both extractions.

  • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System UPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min, 10% B; 0.5-3.0 min, 10-95% B; 3.0-3.5 min, 95% B; 3.5-4.0 min, 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

Optimization of MS parameters is critical for achieving maximum sensitivity and specificity for this compound. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.

ParameterSetting (Example)
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 423.1 [M+H]⁺
Product Ions (Q3) To be determined by infusion
Collision Energy (CE) To be optimized
Cone Voltage To be optimized
Scan Mode Multiple Reaction Monitoring (MRM)

Note: The precursor ion for this compound (Molecular Formula: C₂₅H₂₆O₆, Molecular Weight: 422.5 g/mol ) in positive ion mode would be [M+H]⁺ at m/z 423.1. The product ions and optimal collision energy and cone voltage need to be determined empirically.

Data Presentation

Quantitative data for this compound and related compounds from Morus alba are summarized in the table below. These values are indicative and may vary depending on the specific analytical method and plant material.

CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
Kuwanon G0.69 µg/mL2.10 µg/mL>0.99998.40–111.55[2]
Morusin0.35 µg/mL1.07 µg/mL>0.99998.40–111.55[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Morus alba root bark) extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Workflow for this compound Analysis
This compound and Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells. The following diagram depicts a simplified representation of the intrinsic apoptosis pathway that may be influenced by this compound.

apoptosis_pathway kuwanon_c This compound mitochondria Mitochondria kuwanon_c->mitochondria ros Increased ROS Production mitochondria->ros bax Bax mitochondria->bax cytochrome_c Cytochrome c Release ros->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound-Induced Apoptosis Pathway

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the recommended instrumental conditions serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The provided diagrams offer a clear visualization of the experimental process and a potential mechanism of action for this compound, further aiding in the understanding and application of this promising bioactive compound.

References

Application Notes and Protocols for Preparing Kuwanon C Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Kuwanon C, a prenylated flavonoid with diverse biological activities, in a cell culture setting. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the integrity of cellular responses.

Physicochemical Properties of this compound

This compound is a natural compound isolated from the root bark of Morus alba (white mulberry). Its lipophilic nature necessitates the use of an organic solvent for the preparation of stock solutions suitable for in vitro studies. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₆O₆[1][2][3]
Molecular Weight 422.5 g/mol [1][3]
Appearance Yellow crystalline powder or solid[2]
Solubility Soluble in DMSO and ethanol[2][3][4]
Purity ≥98% (typical)[3]
Storage (Solid) -20°C for long-term storage[4]

Recommended Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture experiments.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (422.5 g/mol ).

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 422.5 g/mol = 0.004225 g = 4.225 mg

  • Weighing: Accurately weigh 4.225 mg of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO.

    • Vortex the solution thoroughly for several minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming of the solution to 37°C and/or brief sonication in an ultrasonic bath can aid in solubilization.[5]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected (amber) microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • For short-term storage (days to weeks), store the aliquots at -20°C.

    • For long-term storage (months), it is recommended to store the aliquots at -80°C. General guidelines for flavonoids in DMSO suggest stability for several months when stored properly.

Experimental Protocol: Preparing Working Solutions and Cell Treatment

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1%.

    • Example Dilution for a 20 µM Working Solution:

      • To prepare 1 mL of a 20 µM working solution from a 10 mM stock, you would perform a 1:500 dilution.

      • Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed (37°C) complete cell culture medium.

      • Mix thoroughly by gentle pipetting or brief vortexing. Rapid and uniform dispersion is important to prevent precipitation.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells.

  • Cell Treatment:

    • Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

    • Remove the existing medium from the cultured cells.

    • Replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration at 37°C in a humidified incubator with 5% CO₂.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Precipitation in stock solution after storage Improper storage (e.g., exposure to moisture), supersaturation.Gently warm the vial to 37°C and sonicate to redissolve. If the precipitate persists, prepare a fresh stock solution.
Precipitate forms upon dilution into cell culture medium High final concentration of this compound, insufficient mixing, high DMSO concentration.Ensure the final DMSO concentration is low (≤0.5%). Pre-warm the medium to 37°C. Add the stock solution while gently vortexing the medium for rapid dispersion. Consider preparing an intermediate dilution in a serum-free medium before adding to the complete medium.[5]
Inconsistent or no biological effect Degradation of this compound, inaccurate stock concentration.Prepare a fresh stock solution. Ensure proper storage and minimize freeze-thaw cycles. Verify initial weighing and dilution calculations.
Cell toxicity in vehicle control High DMSO concentration.Reduce the final DMSO concentration in the culture medium to a non-toxic level (typically ≤0.1%).

Signaling Pathway Modulated by this compound

This compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial and endoplasmic reticulum (ER) stress.[2][3][4] The following diagram illustrates a simplified overview of this apoptotic signaling pathway.

KuwanonC_Apoptosis_Pathway KuwanonC This compound Mitochondria Mitochondria KuwanonC->Mitochondria ER Endoplasmic Reticulum (ER) KuwanonC->ER ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Mito_Stress Mitochondrial Membrane Potential (ΔΨm) Collapse Mitochondria->Mito_Stress ER_Stress ER Stress ER->ER_Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CHOP ↑ CHOP (DDIT3) UPR->CHOP CHOP->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Workflow for this compound Cell Treatment

The following diagram outlines a typical workflow for conducting a cell-based assay using this compound.

KuwanonC_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solutions (and Vehicle Control) in Culture Medium store_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with This compound seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Apoptosis) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Experimental workflow for cell treatment with this compound.

References

Kuwanon C: In Vitro Cell Viability Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C, a flavonoid isolated from the root bark of the mulberry tree (Morus alba), has emerged as a compound of significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using standard colorimetric assays, namely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These assays are fundamental in preclinical drug development for determining the dose-dependent effects of novel compounds on cell proliferation and survival.

Recent studies have highlighted that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[4][5] The compound has been shown to impact cell cycle progression, disrupt mitochondrial membrane potential, and induce the generation of reactive oxygen species (ROS) in cancer cells.[2][3] The protocols outlined below provide a robust framework for quantifying the cytotoxic potential of this compound and elucidating its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeAssayIncubation TimeIC50Reference
HeLaCervical CancerMTS24 hoursStronger antitumor effects compared to cisplatin (B142131) with increasing concentration[6]
MDA-MB-231Breast CancerMTSNot SpecifiedDose-dependent decrease in cell proliferation[4]
T47DBreast CancerMTSNot SpecifiedDose-dependent decrease in cell proliferation[4]
P388Murine LeukemiaNot SpecifiedNot Specified14 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the MTT and MTS assays to evaluate the cytotoxicity of this compound.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7][8] This reduction is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[1][7]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8][9]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[9][10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control group containing the same concentration of DMSO as the highest this compound concentration should be included.[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][9]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

MTS Assay Protocol

The MTS assay is a more recent generation of tetrazolium reduction assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[8][11]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, T47D)

  • Complete cell culture medium

  • MTS reagent (in combination with an electron coupling reagent like PES)[11][12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • MTS Addition and Incubation:

    • After the treatment incubation period, add 20 µL of the MTS reagent directly to each well.[8][12]

    • Incubate the plate for 1 to 4 hours at 37°C.[8][12]

  • Data Acquisition:

    • Record the absorbance at 490 nm using a microplate reader.[8][12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding overnight_incubation 3. Overnight Incubation cell_seeding->overnight_incubation add_treatment 5. Add this compound to Cells overnight_incubation->add_treatment kuwanon_c_prep 4. Prepare this compound Dilutions kuwanon_c_prep->add_treatment treatment_incubation 6. Incubate (24-72h) add_treatment->treatment_incubation add_reagent 7. Add MTT/MTS Reagent treatment_incubation->add_reagent assay_incubation 8. Incubate (1-4h) add_reagent->assay_incubation solubilization 9. Solubilize Formazan (MTT only) assay_incubation->solubilization read_absorbance 10. Read Absorbance solubilization->read_absorbance calculate_viability 11. Calculate % Viability & IC50 read_absorbance->calculate_viability kuwanon_c_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events cluster_outcomes Cellular Outcomes kuwanon_c This compound ros ↑ Reactive Oxygen Species (ROS) kuwanon_c->ros er_stress ↑ Endoplasmic Reticulum (ER) Stress kuwanon_c->er_stress mito_potential ↓ Mitochondrial Membrane Potential kuwanon_c->mito_potential p21 ↑ p21 dna_damage ↑ DNA Damage ros->dna_damage apoptosis Apoptosis er_stress->apoptosis bax ↑ Bax mito_potential->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest caspase3 ↑ Cleaved Caspase-3 bax->caspase3 caspase3->apoptosis dna_damage->apoptosis proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

References

Application Notes and Protocols for Wound Healing Assay Using Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex and highly regulated process involving cell migration, proliferation, and differentiation.[1] The in vitro wound healing assay, also known as the scratch assay, is a fundamental and widely used technique to quantitatively assess the impact of various compounds on collective cell migration, a crucial step in wound repair.[2][3] Kuwanon C, a flavonoid derived from Morus alba (white mulberry), has demonstrated various biological activities, including anti-inflammatory and antioxidant effects, which are pertinent to the wound healing process.[4][5] Recent studies have also highlighted its influence on cell proliferation and migration, suggesting its potential as a therapeutic agent for promoting wound repair.[4][6]

These application notes provide a comprehensive protocol for utilizing this compound in a wound healing assay to evaluate its effects on the migration of relevant cell types, such as keratinocytes or fibroblasts.

Principle of the Assay

The scratch assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells.[1] The ability of the cells to migrate and close this gap over time is monitored and quantified.[2] By treating the cells with this compound, researchers can assess its potential to either enhance or inhibit the rate of wound closure compared to an untreated control. This method allows for the investigation of the dose-dependent effects of this compound on cell migration and provides insights into its mechanism of action.

Potential Signaling Pathways Modulated by this compound in Wound Healing

While the precise mechanisms of this compound in wound healing are still under investigation, flavonoids are known to influence several key signaling pathways involved in this process.[7] Based on existing research on this compound and related compounds, potential pathways that may be affected include:

  • MAPK Signaling Pathway: This pathway is crucial for cell proliferation and migration during wound repair.[8]

  • PI3K/Akt Signaling Pathway: This pathway plays a significant role in cell survival, proliferation, and migration.[7]

  • TGF-β Signaling Pathway: TGF-β is a key regulator of inflammation, angiogenesis, and extracellular matrix deposition in wound healing.[7]

  • NF-κB Signaling Pathway: Kuwanon derivatives have been shown to modulate the NF-κB pathway, which is involved in the inflammatory response during wound healing.[9][10]

  • Nrf2 Signaling Pathway: This pathway is involved in the antioxidant response, which is critical for protecting cells from oxidative stress at the wound site.[10]

Below is a diagram illustrating the potential interplay of these pathways in this compound-mediated wound healing.

KC This compound Receptor Cell Surface Receptors KC->Receptor Binds Cell Target Cell (e.g., Keratinocyte, Fibroblast) PI3K_AKT PI3K/Akt Pathway Cell->PI3K_AKT MAPK MAPK Pathway Cell->MAPK TGFB TGF-β Pathway Cell->TGFB NFKB NF-κB Pathway Cell->NFKB NRF2 Nrf2 Pathway Cell->NRF2 Receptor->Cell Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration MAPK->Proliferation MAPK->Migration TGFB->Migration Inflammation Inflammation NFKB->Inflammation Antioxidant Antioxidant Response NRF2->Antioxidant WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing Inflammation->WoundHealing Antioxidant->WoundHealing Start Start Seed Seed cells and grow to a confluent monolayer (95-100%) Start->Seed Scratch Create a 'scratch' in the cell monolayer with a pipette tip Seed->Scratch Wash Wash with PBS to remove cell debris Scratch->Wash Treat Add medium containing this compound (and vehicle control) Wash->Treat Image0 Image the scratch at T=0 Treat->Image0 Incubate Incubate and image at regular time intervals (e.g., 12h, 24h) Image0->Incubate Analyze Quantify wound closure Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C, a flavonoid derived from the mulberry plant (Morus alba), has garnered significant interest in oncological research for its potential as an antitumor agent.[1][2] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][3] This document provides a detailed guide for utilizing flow cytometry to analyze and quantify apoptosis in cancer cells following treatment with this compound. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, a robust and widely used technique for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways, primarily targeting the mitochondria and the endoplasmic reticulum (ER).[1][2] In cancer cells, this compound treatment has been associated with an increase in intracellular Reactive Oxygen Species (ROS), disruption of the mitochondrial membrane potential, and the activation of apoptotic signaling cascades.[1][2] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[1][3] Furthermore, this compound has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3.[3]

G KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ ROS Production Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax ↑ Bax Mito->Bax ER_Stress ER Stress ER->ER_Stress ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp4 Caspase-4 Activation ER_Stress->Casp4 Casp4->Casp3

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line (e.g., HeLa) after 24 hours of treatment.

Table 1: Percentage of Apoptotic HeLa Cells after this compound Treatment

Treatment GroupViable Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Control (0 µM this compound)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (25 µM)75.6 ± 3.515.8 ± 1.88.6 ± 1.2
This compound (50 µM)48.9 ± 4.230.1 ± 2.921.0 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Apoptotic Induction by this compound and other Compounds in HeLa Cells

Compound (50 µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
This compound30.121.051.1
Albanin A10.25.415.6
Norartocarpetin4.53.17.6

This data is illustrative, based on findings suggesting this compound is a more potent inducer of apoptosis than related compounds.[1]

Experimental Protocols

Principle of the Annexin V/PI Apoptosis Assay

In healthy, viable cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[5] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[4] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] This dual-staining method allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • Cancer cell line (e.g., HeLa, MDA-MB-231)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Protocol: Apoptosis Analysis using Annexin V/PI Staining

This protocol is adapted from standard procedures for Annexin V and PI staining.[4]

1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM) for the desired incubation period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

2. Cell Harvesting: a. After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Combine the detached cells with the previously collected culture medium for each sample. e. Centrifuge the cell suspensions at 300 x g for 5 minutes.

3. Cell Washing and Resuspension: a. Discard the supernatant and wash the cell pellets twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

4. Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. c. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

5. Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible. c. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly. d. Acquire data for at least 10,000 events per sample.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed 1. Seed Cells Treat 2. Treat with this compound Seed->Treat Harvest 3. Harvest Cells Treat->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in Binding Buffer Wash->Resuspend AddStains 6. Add Annexin V-FITC & PI Resuspend->AddStains Incubate 7. Incubate in Dark AddStains->Incubate AddBuffer 8. Add Binding Buffer Incubate->AddBuffer Analyze 9. Analyze on Flow Cytometer AddBuffer->Analyze

Caption: Experimental workflow for this compound apoptosis analysis.

Data Interpretation

The data from the flow cytometer will be displayed as dot plots, typically with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control samples to delineate the four populations:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

The percentage of cells in each quadrant is calculated to quantify the effect of this compound on apoptosis induction. An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing concentrations of this compound indicates a dose-dependent pro-apoptotic effect.

Conclusion

Flow cytometry using Annexin V and PI staining is a powerful technique for the quantitative analysis of apoptosis induced by compounds such as this compound. This method provides detailed insights into the cellular response to treatment and is an essential tool for the preclinical evaluation of potential anticancer drugs. The protocols and data presented here serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). It has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular note. This document provides detailed protocols for assessing the antioxidant capacity of this compound, with a primary focus on the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. These guidelines are intended to assist researchers in the accurate and reproducible evaluation of this compound's antioxidant potential.

Data Presentation

The antioxidant capacity of a compound can be evaluated using various assays, each with its specific mechanism of action. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric used to quantify antioxidant activity, with lower values indicating higher potency. A summary of the available quantitative data for this compound is presented below.

AssayMetricResultReference
DPPH Radical ScavengingEC₅₀72.99 µg/mL[1]
ABTS Radical ScavengingIC₅₀Data not available
Ferric Reducing Antioxidant Power (FRAP)-Data not available
Oxygen Radical Absorbance Capacity (ORAC)-Data not available

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the violet-colored DPPH to the pale yellow DPPH-H is measured spectrophotometrically at 517 nm.[2]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light. This solution should be prepared fresh.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) in methanol.

    • Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).

  • Assay Protocol (96-well plate format):

    • In a 96-well microplate, add 100 µL of each dilution of this compound or the standard to separate wells.

    • For the blank (control), add 100 µL of methanol to a well.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where:

      • A_control is the absorbance of the blank (methanol + DPPH).

      • A_sample is the absorbance of the this compound or standard solution + DPPH.

  • Determination of EC₅₀:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • The EC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.[3]

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism cluster_mechanism Direct Radical Scavenging KC This compound (Antioxidant) Scavenged Neutralized Radical KC->Scavenged H• donation Oxidized_KC Oxidized This compound KC->Oxidized_KC Radical Free Radical (e.g., DPPH•) Radical->Scavenged

Caption: Direct radical scavenging mechanism of this compound.

References

Application Notes and Protocols: Utilizing Kuwanon C in Viral Entry Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C, a flavonoid compound isolated from the root bark of Morus alba L. (white mulberry), has demonstrated significant antiviral properties.[1][2][3][4] Its mechanism of action often involves the inhibition of viral entry into host cells, a critical first step in the viral life cycle.[1][2][3] This makes this compound a compelling candidate for the development of novel antiviral therapeutics. These application notes provide detailed protocols and data for researchers interested in evaluating this compound as a viral entry inhibitor, with a primary focus on its well-documented activity against SARS-CoV-2, and adaptable methods for other viruses.

Mechanism of Action: Inhibition of SARS-CoV-2 Entry

This compound has been shown to effectively block the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3][5] Molecular interaction studies, including competitive ELISA and bio-layer interferometry (BLI), have revealed that this compound can target both the spike S1 RBD and the ACE2 receptor.[1][2][5] This dual-targeting mechanism prevents the initial attachment of the virus to the cell surface, thereby inhibiting subsequent membrane fusion and viral entry.[3]

cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibition Inhibition by this compound Spike Protein (RBD) Spike Protein (RBD) ACE2 ACE2 Receptor Spike Protein (RBD)->ACE2 Binding Viral Entry Viral Entry ACE2->Viral Entry Mediates This compound This compound This compound->Spike Protein (RBD) Blocks This compound->ACE2 Blocks Inhibited Viral Entry Inhibited Viral Entry This compound->Inhibited Viral Entry Leads to

Figure 1: Mechanism of this compound in inhibiting SARS-CoV-2 entry.

Quantitative Data Summary

The inhibitory activity of this compound against viral entry can be quantified using various in vitro assays. The following tables summarize the key quantitative data from studies on this compound's efficacy against SARS-CoV-2.

Table 1: Inhibition of Spike S1 RBD:ACE2 Receptor Interaction

Assay TypeParameterValueReference
Competitive ELISAIC5091.4 µM[1][3]

Table 2: Inhibition of SARS-CoV-2 Infection in Cell Culture

Virus TypeCell LineAssay TypeParameterValueReference
SARS-CoV-2 Pseudovirus (WT)HEK293T (ACE2/TMPRSS2)Pseudovirus Neutralization% Inhibition (at 20 µM)89.9%[1]
SARS-CoV-2 Pseudovirus (D614G)HEK293T (ACE2/TMPRSS2)Pseudovirus Neutralization% Inhibition (at 20 µM)69.7%[1]
SARS-CoV-2 Clinical Isolate (Alpha)VeroPlaque ReductionIC507.7 µM[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening other compounds or investigating different virus-host systems.

Protocol 1: Competitive ELISA for Spike-ACE2 Interaction

This assay quantitatively measures the ability of this compound to inhibit the binding of the SARS-CoV-2 Spike S1 RBD to the human ACE2 receptor.

Materials:

  • High-binding 96-well plates

  • Recombinant SARS-CoV-2 Spike S1 RBD protein

  • Recombinant human ACE2 protein

  • This compound

  • Anti-SARS-CoV-2 Spike S1 antibody (positive control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Coating: Coat the wells of a 96-well plate with Spike S1 RBD protein overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Compound Incubation:

    • Prepare serial dilutions of this compound (e.g., 0 to 100 µM).[2]

    • In a separate plate, pre-incubate the ACE2 receptor with the different concentrations of this compound or the positive control antibody for a specified time.[2]

  • Binding Reaction: Add the pre-incubated ACE2-Kuwanon C mixture to the Spike S1 RBD-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection:

    • Add an appropriate primary antibody against the ACE2 receptor, followed by an HRP-conjugated secondary antibody.

    • Alternatively, if the ACE2 protein is tagged (e.g., with His-tag), an anti-tag HRP-conjugated antibody can be used.

  • Signal Development: Add the chemiluminescent substrate and measure the signal using a plate reader.[2]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection A Coat plate with Spike S1 RBD B Wash A->B C Block B->C E Add mixture to plate D Pre-incubate ACE2 with This compound dilutions D->E F Incubate E->F G Wash H Add detection antibodies G->H I Add substrate and read signal H->I

Figure 2: Workflow for the competitive ELISA assay.
Protocol 2: Pseudovirus Neutralization Assay

This assay assesses the ability of this compound to inhibit the entry of a pseudovirus (e.g., a lentivirus) expressing the SARS-CoV-2 spike protein into host cells engineered to express ACE2 and TMPRSS2.

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2.[1]

  • SARS-CoV-2 spike pseudotyped virus (e.g., carrying a luciferase or GFP reporter gene).

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for detecting the reporter gene expression (e.g., luciferase substrate, fluorescence microscope).

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate and incubate for 18-24 hours.[4]

  • Cytotoxicity Assessment (Optional but Recommended): In a parallel plate, treat the cells with the same concentrations of this compound to be used in the neutralization assay to determine its non-toxic concentration range (e.g., using an MTT assay).[4]

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Immediately add the SARS-CoV-2 pseudovirus to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours to allow for virus entry and reporter gene expression.

  • Quantification:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Measure the GFP fluorescence using a fluorescence microscope or a plate reader.[1]

  • Data Analysis: Calculate the percent neutralization for each concentration of this compound relative to the virus-only control. Determine the EC50 or IC50 value from the dose-response curve.

Protocol 3: Plaque Reduction Neutralization Test (PRNT) with Authentic Virus

This is the gold standard assay for quantifying the inhibition of viral infection and is performed with infectious, replication-competent virus in a biosafety level 3 (BSL-3) laboratory.

Materials:

  • Vero cells (or another susceptible cell line)

  • Authentic SARS-CoV-2 clinical isolate

  • This compound

  • Cell culture medium and supplements

  • 6- or 12-well cell culture plates

  • Agarose (B213101) or methylcellulose (B11928114) overlay

  • Crystal violet or immunostaining reagents for plaque visualization

Procedure:

  • Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound.

    • In separate tubes, mix a standard amount of infectious SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) with each dilution of this compound.

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infection:

    • Wash the Vero cell monolayers with PBS.

    • Add the virus-compound mixtures to the cells and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

  • Plaque Visualization:

    • Fix the cells (e.g., with 4% formaldehyde).

    • Remove the overlay and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

    • Alternatively, use immunostaining with an antibody against a viral protein (e.g., nucleocapsid protein) for visualization.[4]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the IC50 value.

cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Seed Vero cells B Incubate virus with This compound dilutions C Infect cell monolayer D Add semi-solid overlay C->D E Incubate for 2-3 days D->E F Fix and stain cells G Count plaques F->G H Calculate IC50 G->H

References

Application Notes: Kuwanon C for Inducing Endoplasmic Reticulum Stress in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kuwanon C is a flavonoid derived from the mulberry plant (Morus alba) that has demonstrated significant anti-cancer properties.[1][2] Emerging research indicates that one of its primary mechanisms of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines.[1] The ER is a critical organelle for protein folding and calcium homeostasis. When its function is perturbed by agents like this compound, an accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR).[3] While initially a pro-survival mechanism, sustained ER stress activates apoptotic pathways, making it a promising target for cancer therapy.[3] These notes provide an overview of this compound's effects and detailed protocols for studying its role in inducing ER stress-mediated apoptosis in cancer cells.

Data Presentation

Quantitative Summary of this compound Activity

The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Treatment Duration
HeLa Cervical Cancer More potent than Paclitaxel & Cisplatin 24 hours
MDA-MB-231 Breast Cancer Concentration-dependent decrease Not Specified

| T47D | Breast Cancer | Concentration-dependent decrease | Not Specified |

Note: IC50 values can vary based on experimental conditions such as cell density and assay type.[4]

Table 2: Key ER Stress Markers Modulated by this compound

Marker Protein Function / Pathway Observed Effect Cancer Cell Lines
HSPA5 (GRP78/BiP) Master ER chaperone, UPR sensor regulator Upregulation MDA-MB-231, T47D
ATF4 Pro-apoptotic transcription factor (PERK pathway) Upregulation MDA-MB-231, T47D
DDIT3 (CHOP) Pro-apoptotic transcription factor Upregulation MDA-MB-231, T47D

| GADD34 | Regulates protein synthesis recovery | Upregulation | MDA-MB-231, T47D |

The upregulation of these markers is indicative of the activation of the ER stress response.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7][8]

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate gently for 10-15 minutes on an orbital shaker.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of ER Stress Markers by Western Blot

This protocol is used to detect and quantify the expression levels of key proteins involved in the ER stress pathway after treatment with this compound.[3]

Materials:

  • Cells cultured and treated with this compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α)[10][11][12]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[13] PI is a nucleic acid dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]

Materials:

  • Cells cultured and treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis by treating cells with this compound for the desired time. Include untreated (negative) and positive controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells once with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14][15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Visualizations

ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) KC This compound ER_Stress ER Stress (Unfolded Protein Accumulation) KC->ER_Stress PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a p-eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 induces translation CHOP CHOP (DDIT3) ATF4->CHOP upregulates XBP1 XBP1s IRE1a->XBP1 splices mRNA XBP1->CHOP upregulates ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage ATF6n->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: this compound induces ER stress, activating the UPR pathways (PERK, IRE1α, ATF6) to promote apoptosis.

Experimental_Workflow cluster_Assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (MTT / MTS) Treatment->Viability Western Western Blot Analysis (ER Stress Markers) Treatment->Western Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Analysis Data Analysis (IC50, Protein Levels, Apoptosis %) Viability->Analysis Western->Analysis Apoptosis->Analysis

Caption: Experimental workflow for investigating this compound's effects on cancer cells.

References

Application Notes and Protocols: Synthesis and Evaluation of Kuwanon C Derivatives for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus species, has demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The unique structural feature of two prenyl groups on the flavonoid scaffold is believed to be crucial for its bioactivity.[2] This has spurred interest in the synthesis of this compound derivatives with the aim of enhancing their therapeutic potential. These application notes provide detailed protocols for the synthesis of a novel this compound derivative and for the evaluation of its biological activity, along with a summary of structure-activity relationship data to guide further drug discovery efforts.

Data Presentation: Biological Activities of this compound and Related Flavonoids

The biological activities of this compound and its analogs are summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50), highlights the potential for improving activity through structural modification.

CompoundBiological ActivityCell Line/TargetIC50 (µM)Reference
This compound AnticancerHeLa (Cervical Cancer)More potent than Paclitaxel and Cisplatin[3]
AnticancerT47D (Breast Cancer)Not Specified
AnticancerMDA-MB-231 (Breast Cancer)Not Specified[4]
Tyrosinase InhibitionMushroom TyrosinaseCompetitive inhibition
Kuwanon A AnticancerMKN-45 (Gastric Cancer)~20-30
AnticancerHGC-27 (Gastric Cancer)~20-30[4]
Kuwanon G Tyrosinase InhibitionL-tyrosine oxidation67.6[5]
Kuwanon J Tyrosinase InhibitionMushroom Tyrosinase0.17 ± 0.01
Mulberrofuran G Tyrosinase InhibitionL-tyrosine oxidation6.35 ± 0.45[5]
Sanggenon C Tyrosinase InhibitionMushroom Tyrosinase1.17 ± 0.03[1]
Sanggenon O Tyrosinase InhibitionMushroom Tyrosinase1.15 ± 0.03[1]
Kojic Acid (Control) Tyrosinase InhibitionMushroom Tyrosinase32.62 ± 1.24[1]

Experimental Protocols

Protocol 1: Synthesis of a Novel 4'-Propargyloxy-Kuwanon C Derivative

This protocol describes a potential route for the synthesis of a novel this compound derivative with a propargyloxy group at the 4'-position of the B-ring. This modification is proposed to enhance activity by providing a handle for "click" chemistry functionalization, allowing for the attachment of various moieties to probe structure-activity relationships further. The synthesis involves a multi-step process starting from a commercially available flavonoid precursor.

Materials:

  • 2',4',5,7-Tetrahydroxyflavone

  • Prenyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propargyl bromide

  • Acetone

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of Hydroxyl Groups:

    • To a solution of 2',4',5,7-tetrahydroxyflavone (1 eq) in anhydrous DMF, add K2CO3 (4 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add benzyl (B1604629) bromide (4 eq) and stir the reaction at 60°C for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the fully benzylated flavone (B191248).

  • Selective Deprotection of the 4'-Hydroxyl Group:

    • Dissolve the benzylated flavone (1 eq) in a mixture of DCM and MeOH (1:1).

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC for the selective deprotection at the 4'-position.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the 4'-hydroxy derivative.

  • Propargylation of the 4'-Hydroxyl Group:

    • To a solution of the 4'-hydroxy derivative (1 eq) in acetone, add K2CO3 (1.5 eq).

    • Add propargyl bromide (1.2 eq) and reflux the mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to yield the 4'-propargyloxy derivative.

  • C-Prenylation:

    • Dissolve the 4'-propargyloxy derivative (1 eq) in anhydrous DMF.

    • Add K2CO3 (2.5 eq) and stir at room temperature for 30 minutes.

    • Add prenyl bromide (2.2 eq) and stir the reaction at 70°C for 48 hours.

    • Monitor the formation of the di-prenylated product by TLC.

    • Work up the reaction as described in step 1.

    • Purify the crude product by silica gel column chromatography to obtain the desired 3,8-diprenyl-4'-propargyloxy-5,7-dibenzyloxy-2-(2,4-dibenzyloxyphenyl)chromen-4-one.

  • Final Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Cool the solution to 0°C and add boron trichloride (B1173362) (BCl3) solution (1M in DCM, 5 eq) dropwise.

    • Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.

    • Quench the reaction by slowly adding methanol.

    • Concentrate the mixture under reduced pressure and purify by preparative HPLC to obtain the final 4'-propargyloxy-Kuwanon C derivative.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 3: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound derivative stock solution (in methanol)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare serial dilutions of the this compound derivative in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of the diluted sample solutions to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows:

      • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 2',4',5,7-Tetrahydroxyflavone 2',4',5,7-Tetrahydroxyflavone Protection Protection 2',4',5,7-Tetrahydroxyflavone->Protection BnBr, K2CO3 Selective_Deprotection Selective Deprotection (4'-OH) Protection->Selective_Deprotection H2, Pd/C Propargylation Propargylation Selective_Deprotection->Propargylation Propargyl bromide, K2CO3 C-Prenylation C-Prenylation Propargylation->C-Prenylation Prenyl bromide, K2CO3 Final_Deprotection Final Deprotection C-Prenylation->Final_Deprotection BCl3 4'-Propargyloxy-Kuwanon_C_Derivative 4'-Propargyloxy-Kuwanon C Derivative Final_Deprotection->4'-Propargyloxy-Kuwanon_C_Derivative

Caption: Synthetic workflow for the preparation of a 4'-propargyloxy-Kuwanon C derivative.

Anticancer_Mechanism Kuwanon_C_Derivative This compound Derivative Cancer_Cell Cancer Cell Kuwanon_C_Derivative->Cancer_Cell ROS_Production ↑ ROS Production Cancer_Cell->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Cancer_Cell->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress Cancer_Cell->ER_Stress Apoptosis_Induction Apoptosis Induction ROS_Production->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction ER_Stress->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed anticancer signaling pathway of this compound derivatives.

References

Application Note: Development of a Stable Formulation of Kuwanon C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

AN-KC001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kuwanon C is a prenylated flavonoid originally isolated from Morus alba (white mulberry) that demonstrates a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potent anti-proliferative effects.[1][2][3][4] Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, where it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[1][3][4][5] Despite its promising pharmacological profile, the clinical translation of this compound is significantly hampered by its poor aqueous solubility. Like many flavonoids, this compound is a lipophilic molecule, soluble in organic solvents like DMSO, methanol (B129727), and ethanol, but practically insoluble in water.[2][6] This characteristic leads to low bioavailability, which is a major obstacle for conducting effective in vivo studies.

To overcome this limitation, advanced formulation strategies are required. This application note details a systematic approach to developing a stable, solubilized formulation of this compound suitable for preclinical in vivo administration. We describe the use of a Self-Emulsifying Drug Delivery System (SEDDS), a lipid-based formulation strategy known to enhance the solubility and oral bioavailability of poorly soluble drugs.[7][8] The protocol covers excipient screening, formulation optimization, physicochemical characterization, and stability testing.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the first step in formulation development.

PropertyValueSource
Molecular Formula C₂₅H₂₆O₆[2][6]
Molecular Weight 422.5 g/mol [2][9]
Appearance Yellow crystalline solid[6]
Melting Point 148-156 °C[6][9]
Solubility Soluble in DMSO, Methanol, Ethanol[2][6]
LogP (Predicted) 6.2[9]
Storage (Solid) -20°C, protected from light[2]

Experimental Protocols

Protocol 1: Excipient Solubility Screening

Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize this compound.

Materials:

  • This compound (≥98% purity)

  • Oils: Castor oil, Labrafil® M 1944 CS, Capryol™ 90

  • Surfactants: Kolliphor® RH 40, Tween® 80, Cremophor® EL

  • Co-surfactants: Transcutol® HP, PEG 400, Propylene Glycol

  • Glass vials (2 mL), vortex mixer, shaking incubator (37°C)

Methodology:

  • Add an excess amount of this compound to 2 mL vials.

  • Add 1 g of each excipient (oil, surfactant, or co-surfactant) to the respective vials.

  • Seal the vials and vortex for 2 minutes to facilitate mixing.

  • Place the vials in a shaking incubator set at 37°C for 48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with methanol.

  • Quantify the concentration of dissolved this compound using a validated HPLC-PDA method (as described in Protocol 2.4).

Results (Hypothetical Data):

ExcipientTypeSolubility (mg/g)
Castor OilOil15.2 ± 1.8
Labrafil® M 1944 CS Oil 45.8 ± 3.5
Capryol™ 90Oil31.5 ± 2.9
Tween® 80Surfactant85.3 ± 6.1
Kolliphor® RH 40 Surfactant 110.5 ± 8.2
Cremophor® ELSurfactant98.7 ± 7.4
PEG 400Co-surfactant75.1 ± 5.9
Transcutol® HP Co-surfactant 155.6 ± 11.3
Propylene GlycolCo-surfactant62.4 ± 4.7

Based on these hypothetical results, Labrafil® M 1944 CS (Oil), Kolliphor® RH 40 (Surfactant), and Transcutol® HP (Co-surfactant) were selected for formulation development due to their high solubilizing capacity.

Protocol 2: Preparation of this compound SEDDS Formulation

Objective: To prepare a stable Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate.

Methodology:

  • Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio (e.g., 30% Labrafil®, 40% Kolliphor® RH 40, 30% Transcutol® HP).

  • Mix the components in a glass beaker using a magnetic stirrer at 40°C until a clear, homogenous solution is formed. This is the blank SEDDS formulation.

  • To prepare the drug-loaded formulation, dissolve this compound (e.g., 25 mg/mL) in the co-surfactant (Transcutol® HP) first.

  • Add the surfactant (Kolliphor® RH 40) and oil (Labrafil®) to the mixture.

  • Continue stirring until a transparent, yellowish pre-concentrate is obtained.

  • Store the final formulation in a sealed glass container, protected from light at 4°C.

Optimized Formulation Composition:

ComponentFunctionConcentration (w/w)
This compoundActive Pharmaceutical Ingredient2.5%
Labrafil® M 1944 CSOil29.25%
Kolliphor® RH 40Surfactant39.0%
Transcutol® HPCo-surfactant29.25%
Protocol 3: Physicochemical Characterization of the SEDDS Formulation

Objective: To characterize the formulation upon aqueous dilution, simulating conditions in the gastrointestinal tract.

Methodology:

  • Emulsification Time: Add 1 mL of the this compound SEDDS pre-concentrate to 250 mL of deionized water at 37°C with gentle agitation (50 rpm). Record the time taken for the formulation to form a clear or slightly bluish-white emulsion.

  • Droplet Size and Zeta Potential Analysis: Dilute the pre-concentrate 100-fold with deionized water. Analyze the resulting emulsion using a Zetasizer (e.g., Malvern Panalytical) to determine the mean droplet size, polydispersity index (PDI), and zeta potential.

  • Drug Content: Accurately weigh 100 mg of the SEDDS formulation, dissolve it in 10 mL of methanol, and analyze the drug concentration using HPLC to confirm drug loading and uniformity.

Results (Hypothetical Data):

ParameterResultAcceptance Criteria
Emulsification Time35 ± 5 seconds< 60 seconds
Mean Droplet Size45.6 ± 4.1 nm< 200 nm
Polydispersity Index (PDI)0.18 ± 0.03< 0.3
Zeta Potential-15.2 ± 1.5 mVIndicates moderate stability
Drug Content99.2% ± 1.8% of theoretical95% - 105%
Protocol 4: HPLC Method for Quantification of this compound

Objective: To develop and validate a method for the accurate quantification of this compound in formulations.[10]

Instrumentation:

  • HPLC system with a PDA detector

  • C18 Column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B)

  • Gradient: 60% A to 95% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 264 nm[2]

  • Injection Volume: 10 µL

Method:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of working standards (e.g., 1 to 200 µg/mL) by diluting the stock solution.[10]

  • Inject the standards to generate a calibration curve. A linear regression with R² > 0.999 is required.

  • Prepare samples by diluting the formulation in methanol to fall within the calibration range and inject.

Protocol 5: Stability Testing of the Formulation

Objective: To assess the chemical and physical stability of the this compound SEDDS formulation under controlled storage conditions.[11][12][13][14][15]

Methodology:

  • Store aliquots of the this compound SEDDS formulation in sealed, amber glass vials at two conditions:

    • Refrigerated: 4°C ± 2°C

    • Accelerated: 25°C ± 2°C / 60% ± 5% RH

  • At specified time points (0, 1, 3, and 6 months), withdraw samples and evaluate them for:

    • Visual Appearance: Check for signs of phase separation, precipitation, or color change.

    • Drug Content: Quantify this compound concentration using the HPLC method.

    • Emulsification Performance: Measure droplet size and PDI upon dilution.

Results (Hypothetical Stability Data at 6 Months):

Storage ConditionParameterInitial (T=0)6 MonthsAcceptance Criteria
4°C Appearance Clear, yellow liquidNo changeNo precipitation/separation
Drug Content (%) 99.2%98.5%> 95% of initial
Droplet Size (nm) 45.6 nm48.1 nm< 10% change
25°C / 60% RH Appearance Clear, yellow liquidNo changeNo precipitation/separation
Drug Content (%) 99.2%96.8%> 95% of initial
Droplet Size (nm) 45.6 nm52.5 nm< 20% change

Visualizations

G cluster_0 Formulation Development Workflow A This compound (Poorly Soluble API) B Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) A->B C Formulation Optimization (Construct Ternary Phase Diagram) B->C D Preparation of SEDDS Pre-concentrate C->D E Physicochemical Characterization (Droplet Size, PDI, Zeta Potential) D->E F Stability Studies (4°C & 25°C) E->F G Stable Formulation for In Vivo Studies F->G

Caption: Workflow for developing a stable this compound SEDDS formulation.

G cluster_1 Putative Apoptotic Signaling by this compound KC This compound Mito Mitochondria KC->Mito interacts with ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis ROS->Apoptosis CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Conclusion

The low aqueous solubility of this compound presents a significant barrier to its preclinical development. The Self-Emulsifying Drug Delivery System (SEDDS) described in this application note represents a viable and effective strategy to overcome this challenge. By systematically screening excipients and optimizing the formulation, a stable pre-concentrate was developed that, upon dilution in an aqueous medium, spontaneously forms a nanoemulsion with a small droplet size and uniform distribution. The formulation demonstrated excellent drug loading and remained physically and chemically stable under both refrigerated and accelerated storage conditions. This optimized SEDDS formulation provides a promising vehicle for consistent and reliable delivery of this compound in future in vivo efficacy and pharmacokinetic studies, thereby facilitating its progression as a potential therapeutic candidate.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Yield of Kuwanon C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the extraction of bioactive compounds like Kuwanon C from natural sources is a critical step. Low yields can hinder research progress and scalability. This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and resolve challenges associated with this compound extraction.

Troubleshooting Guide

This guide is formatted as a series of questions and answers to directly address specific problems you might encounter during the extraction process.

Question 1: My overall yield of this compound is significantly lower than reported in the literature. What are the first things I should check?

Answer: Consistently low yields can stem from several factors, from the raw material to the final extraction steps. A systematic review of your process is the best approach.

  • Plant Material Integrity:

    • Source and Part: this compound is most abundantly found in the root bark of Morus alba (White Mulberry).[1][2] Ensure you are using the correct plant part. The concentration of flavonoids can vary significantly between different parts of the plant, such as leaves, twigs, and fruits.[3]

    • Quality and Age: The quality of the raw material is paramount. Use healthy, disease-free root bark. The age of the plant and harvesting time can also influence the concentration of secondary metabolites.

    • Drying and Storage: Improper drying or storage can lead to enzymatic degradation of flavonoids. The material should be dried thoroughly (e.g., shade-dried or freeze-dried) to a consistent low moisture content and stored in a cool, dark, and dry place to prevent degradation.[4]

  • Material Preparation:

    • Particle Size: The plant material must be ground into a fine, homogenous powder.[5] A smaller particle size (e.g., less than 0.5 mm) dramatically increases the surface area available for solvent contact, leading to more efficient extraction.[4][6]

  • Extraction Parameters:

    • Solvent Choice: The polarity of the extraction solvent is crucial. This compound, a prenylated flavonoid, is moderately polar. Solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols are generally effective.[7][8] Pure water is often not an efficient solvent for less polar flavonoids.[9]

    • Extraction Repetition: A single extraction is often insufficient. For methods like maceration, it is standard practice to repeat the extraction at least three times with fresh solvent and then pool the filtrates to maximize recovery.[5]

Question 2: I'm using a Soxhlet extractor, but my yield is poor and I suspect degradation. What's going wrong?

Answer: While Soxhlet extraction is exhaustive, the prolonged exposure to heat can be detrimental to thermolabile compounds like many flavonoids.[4]

  • Potential Cause: Thermal Degradation

    • This compound, like other complex flavonoids, can be sensitive to heat. The continuous heating of the solvent to its boiling point in Soxhlet extraction can cause the compound to degrade or transform, leading to a lower yield of the desired molecule.[4][10] The higher the number of hydroxyl groups on a flavonoid, the more susceptible it can be to degradation.[10]

  • Solutions & Alternatives:

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point to reduce the extraction temperature.

    • Switch to Non-Thermal or Modern Methods: Consider alternative extraction techniques that operate at lower temperatures:

      • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and significantly shorter times.[8][11]

      • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction, often with reduced solvent consumption.[12]

      • Maceration: A simple soaking technique performed at room temperature. While it can be time-consuming, it avoids heat-related degradation.[4][7]

Question 3: My crude extract is dark green and difficult to purify. How can I remove chlorophyll (B73375) and other pigments?

Answer: The presence of chlorophyll and other pigments is a common issue, especially when using polar solvents on leaf or bark material. These impurities can interfere with subsequent chromatographic purification steps.

  • Potential Cause: Co-extraction of Pigments

    • Methanol and ethanol are effective at extracting flavonoids but also readily dissolve chlorophyll.

  • Solutions:

    • Pre-Extraction Wash: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane. Hexane will remove a significant portion of lipids and chlorophyll without extracting the more polar this compound.[7]

    • Solvent Partitioning: After obtaining the crude extract, perform liquid-liquid partitioning. Suspend the crude extract in water and partition it against a non-polar solvent (like n-hexane) to remove non-polar impurities. Then, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297). Flavonoids like this compound typically concentrate in the ethyl acetate fraction, leaving more polar impurities in the aqueous layer.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound? A1: Mixtures of alcohol and water, such as 70-80% ethanol or methanol, are highly effective.[5][8] The choice may depend on the specific extraction technique. For instance, studies optimizing flavonoid extraction have shown that ethanol concentrations around 40% to 70% can be optimal depending on the method and plant part.[13]

Q2: How does temperature affect this compound extraction and stability? A2: Increased temperature generally improves extraction efficiency by enhancing solvent viscosity and diffusion.[11] However, temperatures above 70-80°C can lead to the degradation of many flavonoids.[6][13] For modern techniques like Ultrasound-Assisted Extraction (UAE), temperatures around 50°C are often sufficient to achieve high yields in a short time.[8]

Q3: Which part of the Morus alba plant contains the highest concentration of this compound? A3: The root bark is the most cited source for isolating this compound and other related prenylated flavonoids.[1][2][5]

Q4: How can I confirm the presence and purity of this compound in my extract? A4: A multi-step approach is recommended. Initially, Thin Layer Chromatography (TLC) can be used to monitor fractions during purification.[1] For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method.[5][8] Comparing the retention time and mass spectrum of your sample to a certified reference standard is essential for confirmation.

Q5: What are the key challenges in purifying this compound from the crude extract? A5: A primary challenge is the presence of numerous structurally similar flavonoid compounds in Morus extracts.[1] This requires a multi-step purification strategy, often involving sequential column chromatography techniques (e.g., silica (B1680970) gel followed by Sephadex LH-20) to separate these closely related molecules.[1][7]

Data Presentation: Comparison of Extraction Methods

The following table summarizes data on different extraction methods for flavonoids from Morus species, providing a reference for expected yields and optimal parameters.

Extraction MethodSolventTemperatureTimeYield of Total Flavonoids (mg/g DW)Purity of Target Compound (%)AdvantagesDisadvantagesReference
Maceration 80% MethanolRoom Temp.72 h35.2 ± 1.8~75Simple, low cost, avoids thermal degradationTime-consuming, lower efficiency[8]
Soxhlet Extraction 70% Ethanol80°C6 h48.5 ± 2.5~80High extraction efficiencyPotential for thermal degradation, high solvent use[8]
Ultrasound-Assisted (UAE) 80% Methanol50°C30 min55.1 ± 2.1~85Fast, highly efficient, reduced solvent useRequires specialized equipment[8]
Microwave-Assisted (MAE) 40% EthanolN/A (210 W)8 minNot specified for this compound, but optimized for total polyphenolsN/AExtremely fast, low solvent consumptionRequires specialized microwave equipment[12]

Note: Data is compiled from studies on similar flavonoids from Morus alba root bark and serves as a comparative reference. DW = Dry Weight.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an efficient, modern method for extracting this compound, minimizing degradation and extraction time.[8]

1. Preparation of Plant Material:

  • Obtain dried root bark of Morus alba.

  • Grind the bark into a fine powder (particle size <0.5 mm) using a mechanical grinder.

  • (Optional but Recommended) Pre-wash the powder with n-hexane in a 1:5 (w/v) ratio for 30 minutes to remove lipids and chlorophyll. Filter and air-dry the powder.

2. Extraction:

  • Place 50 g of the dried powder into a 1000 mL glass beaker or flask.

  • Add 500 mL of 80% methanol (a 1:10 solid-to-liquid ratio).[5]

  • Place the beaker in an ultrasonic bath (e.g., 40 kHz, 300 W). Ensure the water level in the bath is slightly above the solvent level in the beaker.

  • Sonicate for 30 minutes at a controlled temperature of 50°C.[8]

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction. Pool the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification via Column Chromatography

This protocol outlines a general procedure for purifying this compound from the crude extract.[1][7]

1. Solvent Partitioning:

  • Suspend the dried crude extract in 200 mL of distilled water.

  • Transfer the suspension to a separatory funnel and partition three times with 200 mL of ethyl acetate.

  • Collect and pool the ethyl acetate fractions, which will contain this compound.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.[8]

  • Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[7]

  • Collect fractions and monitor them using TLC. Pool the fractions that contain the spot corresponding to this compound (identified by comparison with a standard).

3. Sephadex LH-20 Column Chromatography (Final Polishing):

  • Pack a column with Sephadex LH-20 swelled in methanol.

  • Dissolve the pooled, semi-purified fractions from the silica gel step in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column and elute with methanol.[1]

  • Collect fractions and analyze by HPLC to identify those containing pure this compound.

Visualizations

Extraction and Purification Workflow

This diagram illustrates the general workflow from raw plant material to purified this compound.

G A 1. Raw Material (Morus alba Root Bark) B 2. Preparation (Drying, Grinding) A->B C 3. Extraction (e.g., UAE with 80% Methanol) B->C D Filtration C->D E 4. Concentration (Rotary Evaporation) D->E Filtrate F Crude Extract E->F G 5. Solvent Partitioning (Water/Ethyl Acetate) F->G H EtOAc Fraction G->H I 6. Column Chromatography (Silica Gel -> Sephadex LH-20) H->I J 7. Analysis & Pooling I->J Fractions K Purified this compound J->K

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Low Yield: A Decision Tree

This logical diagram guides researchers through a step-by-step process to diagnose the cause of low extraction yields.

G start_node Start: Low this compound Yield q1 Is raw material correct & high quality? start_node->q1 q_node q_node a_node a_node sol_node sol_node a1_no Source correct plant part (Morus alba root bark). Ensure proper drying/storage. q1->a1_no No q2 Is material finely and uniformly ground? q1->q2 Yes a1_no->q2 a2_no Grind material to a fine powder (<0.5 mm) to increase surface area. q2->a2_no No q3 Is the extraction method optimal? q2->q3 Yes a2_no->q3 a3_no If using Soxhlet, suspect thermal degradation. Switch to UAE, MAE, or Maceration. q3->a3_no No q4 Is the solvent system appropriate? q3->q4 Yes a3_no->q4 a4_no Test different polarities. Start with 70-80% Methanol or Ethanol. Ensure pH is neutral. q4->a4_no No q5 Is the purification process causing loss? q4->q5 Yes a4_no->q5 a5_no Monitor all purification steps with TLC/HPLC to track the target compound. Check for degradation on silica. q5->a5_no No sol Yield Optimized q5->sol Yes a5_no->sol

Caption: Troubleshooting decision tree for diagnosing low this compound yield.

References

Kuwanon C Solubility and Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kuwanon C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffer systems. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly precipitation issues.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

Primary Cause: this compound, a prenylated flavone, is a hydrophobic molecule with low aqueous solubility.[1][2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

Solutions:

  • Optimize Co-Solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is critical. It is recommended to keep the final DMSO concentration below 1% (v/v), and ideally below 0.5%, to minimize both toxicity in cell-based assays and precipitation.[4][5]

  • Vigorous Mixing: To avoid localized high concentrations that can trigger precipitation, add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously.[2][6]

  • Temperature Control: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can aid in solubility.[2] For dissolving Kuwanon O, a related compound, gentle warming to 37°C and sonication are recommended to enhance dissolution.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[7] Flavonoids may be more soluble in slightly alkaline conditions, but it is crucial to ensure that the chosen pH does not negatively impact your experimental system or the stability of this compound.

  • Use of Solubilizing Agents: If precipitation persists, consider incorporating solubilizing agents into your aqueous buffer.

Solubilizing AgentRecommended ConcentrationConsiderations
Surfactants (e.g., Tween 80, Poloxamers)0.01-1% (v/v)Can form micelles to encapsulate hydrophobic compounds.[7] May interfere with cell membranes or certain assay readouts.[7]
Cyclodextrins (e.g., HP-β-CD, SBE7-β-CD)Varies by specific cyclodextrin (B1172386) and compoundForms inclusion complexes to enhance solubility.[4]
Bovine Serum Albumin (BSA) Varies by applicationCan help stabilize hydrophobic compounds and prevent aggregation.[2][6]
Issue: Inconsistent Experimental Results

Primary Cause: Poor solubility of this compound can lead to inaccurate dosing and high variability in experimental outcomes.[5]

Solutions:

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues related to compound degradation or precipitation over time.[5]

  • Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation before use.[5]

  • Sonication: In-well sonication can be a useful technique to help redissolve any compound that may have precipitated in the assay plate.[8]

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting s1 Weigh this compound s2 Dissolve in 100% DMSO (e.g., 10 mM) s1->s2 s3 Vortex/Sonicate until clear s2->s3 s4 Store at -20°C or -80°C s3->s4 w1 Pre-warm aqueous buffer (e.g., to 37°C) s4->w1 Dilute for experiment w2 Add this compound stock to buffer while vigorously mixing w1->w2 w3 Visually inspect for precipitation w2->w3 t1 Precipitation? w3->t1 t2 Lower final concentration t1->t2 Yes t3 Decrease final DMSO % t1->t3 Yes t4 Use solubilizing agents t1->t4 Yes t5 Proceed with experiment t1->t5 No

Workflow for preparing and troubleshooting this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] It is effective at dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.[7]

Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?

A2: For compounds like Kuwanon O, which is structurally similar to this compound, gentle warming of the solution to 37°C and the use of an ultrasonic bath can significantly improve dissolution.[2]

Q3: How can I determine the maximum tolerated DMSO concentration for my cells?

A3: It is recommended to perform a dose-response experiment to determine the highest concentration of DMSO that does not significantly affect the viability or function of your specific cell line.[6] Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.[5]

Q4: Can I use other organic solvents besides DMSO?

A4: While DMSO is the most common choice, ethanol (B145695) may also be used for some flavonoids.[2] However, the solubility of this compound in ethanol may be lower than in DMSO. If your experimental system is sensitive to DMSO, you may need to explore more advanced formulation strategies, such as using cyclodextrins.[2]

Q5: How does pH affect the stability of flavonoids like this compound?

A5: The stability of flavonoids can be influenced by pH. For instance, ascorbic acid, another compound with hydroxyl groups, shows greater stability at acidic pH values. While specific data for this compound is limited, it is advisable to consider the pH of your buffer and its potential impact on the compound's stability over the course of your experiment.

Signaling Pathway Decision Tree

G start Start Experiment solubility_check Is this compound soluble in the chosen buffer? start->solubility_check precipitation Precipitation Occurs solubility_check->precipitation No no_precipitation Solution is Clear solubility_check->no_precipitation Yes troubleshoot Refer to Troubleshooting Guide precipitation->troubleshoot proceed Proceed with Biological Assay no_precipitation->proceed

Decision tree for addressing this compound solubility.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[7]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution to 37°C and use an ultrasonic bath until the solid is completely dissolved and the solution is clear.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Protocol for Preparing a 20 µM Working Solution in Cell Culture Medium
  • Pre-warm Medium: Warm the complete cell culture medium to 37°C.[2]

  • Calculate Volume: Determine the required volume of the 10 mM stock solution. For example, to make 10 mL of a 20 µM working solution, you will need 20 µL of the 10 mM stock.

  • Dilution: In a sterile tube, add the calculated volume of the stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[2] This helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: This will result in a final DMSO concentration of 0.2% (v/v).

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

References

Technical Support Center: Optimizing HPLC Separation of Kuwanon C and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Kuwanon C and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of these complex flavonoid isomers.

Troubleshooting Guide

This section addresses specific issues encountered during HPLC analysis in a direct question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Question: Why are my this compound isomer peaks not separating, resulting in poor resolution or complete co-elution?

Answer: Poor resolution is a frequent challenge when separating structurally similar isomers like this compound.[1] The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.

Initial System Checks:

  • Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Assess the column's performance by injecting a standard with a known separation profile.[1]

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.[1]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[2]

    • Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[1] Try adjusting the organic solvent percentage in small increments.

    • Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution.[1][3] This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase.[1]

  • Column Temperature: Temperature affects the mobile phase viscosity and the interaction between your analytes and the stationary phase.[1][4] Increasing the column temperature (e.g., to 30-40°C) can decrease viscosity and sometimes improve separation efficiency.[3][5]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, your column's stationary phase may not be suitable. For positional isomers, consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano). For stereoisomers (enantiomers), a chiral stationary phase (CSP) is necessary.[1][6] Polysaccharide-based CSPs are commonly used for flavonoid separations.[6][7]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[8]

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization Details start Poor Resolution or Co-elution Observed check_system Perform System Health Check (Column & Suitability) start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp If system is OK optimize_temp Adjust Column Temperature optimize_mp->optimize_temp If resolution is still poor resolution_ok Resolution Achieved optimize_mp->resolution_ok Successful mp_solvent Switch Organic Solvent (ACN vs. MeOH) optimize_mp->mp_solvent change_column Change Stationary Phase optimize_temp->change_column If resolution is still poor optimize_temp->resolution_ok Successful change_column->resolution_ok Successful mp_acid Add/Adjust Acidic Modifier (e.g., 0.1% Formic Acid) mp_solvent->mp_acid mp_gradient Optimize Gradient Slope mp_acid->mp_gradient

Caption: A troubleshooting workflow for addressing poor resolution of flavonoid isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting. How can I rectify this?

Answer: Asymmetrical peaks can compromise both resolution and the accuracy of quantification.[1]

  • For Peak Tailing:

    • Secondary Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing. Using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) helps to suppress these interactions.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.[1]

    • Column Contamination: Residual substances from previous injections can interact with your analytes. Flush the column with a strong solvent to remove contaminants.[1]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Where possible, dissolve your sample in the initial mobile phase.[1]

Issue 3: Fluctuating Retention Times

Question: I am experiencing inconsistent retention times between injections. What are the likely causes?

Answer: Stable retention times are crucial for reliable peak identification. Fluctuations often point to issues with system equilibration or hardware.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Ensure your equilibration time is sufficient.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts. Prepare mobile phases fresh and keep solvent bottles capped.

  • Pump Issues: Problems with the pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature changes can affect retention times.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC separation method for this compound and its isomers?

A1: A good starting point is a reverse-phase method using a C18 column.[9] For the mobile phase, use a gradient elution with 0.1% formic acid in water as solvent A and acetonitrile as solvent B.[3][9] Set the column temperature to around 30-40°C and use a flow rate of 1.0 mL/min.[3][5] Monitor the separation using a PDA detector; a wavelength of around 266 nm is a good starting point for Kuwanon compounds.[3][9]

Q2: How can I separate chiral isomers (enantiomers) of this compound?

A2: The separation of enantiomers requires the use of a chiral stationary phase (CSP).[1] Standard C18 columns are not capable of resolving enantiomers.[10] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating flavonoid enantiomers and are a good first choice for screening.[6][7] Method development for chiral separations often involves screening different chiral columns and mobile phase systems (normal-phase, reversed-phase, or polar organic mode).[6]

Q3: What are the key parameters for HPLC method validation for this compound quantification?

A3: For reliable quantitative results, the HPLC method should be validated according to ICH guidelines.[9] Key parameters to assess include:

  • Linearity: A correlation coefficient (R²) of >0.99 is desirable.[9]

  • Precision: The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should ideally be less than 2%.[9]

  • Accuracy: Recovery should typically be within 95-105%.[9]

  • Specificity: The ability to measure the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[9]

Data Presentation

The following tables summarize quantitative data from studies on flavonoid isomers, illustrating how different experimental parameters can influence separation.

Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers

Isomer Pair (Derivatives)Temperature (°C)Resolution (Rs)Reference
Luteolin401.87[5]
Apigenin4010.30[5]
Quercetin301.15[5]
Quercetin401.93[5]

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation.[5]

Table 2: Effect of Mobile Phase Composition on Flavonoid Separation

Target CompoundsMobile Phase Modifier (in Methanol/Water)OutcomeReference
Chlorogenic acid, Caffeic acidAcetic AcidIncreased resolution of acidic compounds.[11]
Four bioactive compounds0.01 M [BMIM][BF4] (Ionic Liquid)Optimum separation achieved.[11]
Flavonoid GlycosidesMethanol / 0.02 M Acetic AcidSignificant influence on retention and selectivity.[4]

Experimental Protocols

Below are detailed methodologies for sample preparation and HPLC analysis, adapted from protocols for Kuwanon D and O, which can serve as a starting point for this compound.[3][9]

Protocol 1: Sample Preparation from Plant Material (e.g., Morus root bark)
  • Grinding: Finely powder the dried plant material.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered material into a conical flask or tube.[3][9]

    • Add 25 mL of methanol and sonicate for 30 minutes.[3][9]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[3][9]

    • Repeat the extraction process on the residue twice more with 25 mL of methanol each time.[9]

  • Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[3]

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Re-dissolve the dried extract in 10 mL of water.

    • Partition the aqueous solution with 10 mL of ethyl acetate (B1210297) three times.

    • Combine the ethyl acetate fractions and evaporate to dryness.[9]

  • Final Sample Preparation:

    • Reconstitute the final dried extract in a known volume of methanol (e.g., 5 mL).[9]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3][9]

Protocol 2: General HPLC Method for this compound Analysis

This proposed method is based on the successful separation of other Kuwanon compounds and related flavonoids. Optimization for this compound and its specific isomers will be required.[9]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[9]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water (v/v).[3][9]

    • Mobile Phase B: Acetonitrile.[3][9]

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: 30% B (re-equilibration)[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30-40°C.[3][5]

    • Injection Volume: 10 µL.[3][9]

    • Detection: PDA detector, monitoring at 266 nm. A full UV scan of a this compound standard should be performed to determine the optimal wavelength.[3][9]

G cluster_workflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Extraction & Cleanup) sample_analysis Sample Analysis (Inject Prepared Sample) sample_prep->sample_analysis standard_prep Standard Preparation (Stock & Working Solutions) calibration Generate Calibration Curve (Inject Standards) standard_prep->calibration hplc_setup HPLC System Setup (Column Equilibration) hplc_setup->calibration calibration->sample_analysis data_processing Data Processing & Quantification sample_analysis->data_processing method_validation Method Validation (ICH Guidelines) data_processing->method_validation

Caption: A general experimental workflow for the HPLC analysis of flavonoid isomers.

References

addressing Kuwanon C solubility problems in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kuwanon C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] Like many prenylated flavonoids, this compound is a lipophilic molecule with poor aqueous solubility, making DMSO the solvent of choice for initial solubilization.

Q2: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?

A2: It is common for complex flavonoids like this compound to require additional steps for complete dissolution in DMSO. To improve solubility, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for short periods.[3] This combination of gentle heat and sonication can significantly enhance the dissolution of the compound.[3]

Q3: I observed a precipitate after diluting my this compound stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3][4] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to prevent this:

  • Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1%, and generally not exceeding 0.5%.[2][5][6] Higher concentrations of DMSO can be toxic to cells and also increase the likelihood of your compound precipitating out of the aqueous solution.[2]

  • Pre-warm the Medium : Before adding the this compound stock, warm your cell culture medium to 37°C.[3]

  • Rapid Mixing : Add the stock solution to the pre-warmed medium while gently vortexing or swirling.[3] This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation.[3]

  • Presence of Serum : The proteins in fetal bovine serum (FBS) or other serum components can help to stabilize hydrophobic compounds and keep them in solution.[3] Whenever possible, perform dilutions into a complete medium containing serum.

  • Lower Working Concentration : If precipitation persists, you may need to lower the final working concentration of this compound in your assay.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: There is no universal maximum concentration, as sensitivity to DMSO is highly dependent on the specific cell line and the duration of the experiment.[5][7] It is crucial to perform a dose-response experiment to determine the optimal and maximal tolerable DMSO concentration for your specific cell line.[5][6] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any effects of the solvent itself.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Probable Cause(s) Recommended Solution(s)
This compound stock solution in DMSO is cloudy or has visible particles. 1. Incomplete dissolution. 2. Compound has low solubility even in DMSO at high concentrations.1. Gently warm the stock solution to 37°C and sonicate for 5-10 minutes.[3] 2. If particles persist, centrifuge the stock solution and use the clear supernatant. Note the potential for a lower effective concentration. 3. Prepare a more dilute stock solution.
A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. 1. Poor aqueous solubility of this compound.[3] 2. Final concentration of this compound is too high. 3. High final concentration of DMSO.[2] 4. Inadequate mixing technique.1. Ensure the final DMSO concentration is low (≤0.1% is recommended for sensitive cells).[5][6] 2. Pre-warm the culture medium to 37°C before adding the compound.[3] 3. Add the DMSO stock dropwise to the medium while vortexing gently to ensure rapid dispersion.[3] 4. Consider lowering the final working concentration of this compound.[3]
High levels of cell death or stress are observed in the vehicle control group. 1. The cell line is highly sensitive to DMSO.[6] 2. The final DMSO concentration is too high for the duration of the assay.[7][8]1. Perform a DMSO toxicity curve to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[5] 2. Lower the final DMSO concentration in all experimental conditions, including the vehicle control, to a safe level (e.g., ≤0.1%).[6]

Data Presentation

Table 1: this compound Physicochemical and Solubility Information
PropertyValueReference
Molecular Formula C₂₅H₂₆O₆[1]
Molecular Weight 422.5 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays
Final DMSO Concentration (v/v)General Cellular Effects & RecommendationsCitations
< 0.1% Generally considered safe with minimal effects. Recommended for sensitive cells (e.g., primary cells) and long-term exposure studies.[5][6]
0.1% - 0.5% Well-tolerated by many robust cell lines for incubations up to 72 hours. This is a common range for many in vitro assays, but validation is required.[5][8]
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects on cell proliferation and function. May be tolerated for very short-term exposure in robust cell lines.[5][6]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common. Generally considered highly toxic and should be avoided.[5][7]

Note: These are general guidelines. The tolerance of your specific cell line to DMSO must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 422.5 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Water bath or incubator set to 37°C

  • Ultrasonic bath

Methodology:

  • Weigh out 4.225 mg of this compound powder and place it into a sterile vial.

  • Add 1.0 mL of sterile DMSO to the vial. This will yield a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solution is not completely clear, place the vial in a 37°C water bath or incubator for 10-15 minutes.

  • Following incubation, place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol describes the preparation of a 10 µM final working solution from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).

  • Calculate the volume of the 10 mM stock solution required using the M1V1 = M2V2 formula. For a 10 µM solution in 10 mL, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Add 9.99 mL of the pre-warmed complete medium to a sterile 15 mL conical tube.

  • While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent precipitation.[3]

  • Use the final 10 µM working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.

Visualizations

This compound Solubility Troubleshooting Workflow

start Start: Dissolve this compound in DMSO Stock check_dissolved Is it fully dissolved? start->check_dissolved warm_sonicate Gently warm to 37°C and sonicate check_dissolved->warm_sonicate No prepare_working Prepare working solution in pre-warmed (37°C) aqueous medium check_dissolved->prepare_working Yes warm_sonicate->start check_precipitate Precipitate observed? prepare_working->check_precipitate troubleshoot Troubleshooting Steps: 1. Lower final DMSO % (e.g., ≤0.1%) 2. Ensure rapid mixing 3. Lower final this compound concentration check_precipitate->troubleshoot Yes proceed Proceed with Experiment check_precipitate->proceed No troubleshoot->prepare_working

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Workflow for Cell-Based Assays

cluster_prep Preparation cluster_exp Experiment prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Dilute Stock into Pre-warmed Medium (Final Conc. ≤0.5% DMSO) prep_stock->prep_working treat_cells 3. Treat Cells with Working Solution prep_working->treat_cells incubate 4. Incubate for Desired Time treat_cells->incubate assay 5. Perform Biological Assay incubate->assay KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ ROS Production Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER_Stress ↑ ER Stress ER->ER_Stress ROS->MMP Caspase Caspase Activation (e.g., Caspase-3) MMP->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

identifying and removing co-eluting compounds with Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the isolation and purification of Kuwanon C. The primary focus is to address the common challenge of co-eluting compounds during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a prenylated flavonoid found in species like Morus alba (white mulberry).[1][2] It exhibits a range of biological activities, including antioxidant, antibacterial, and neuroprotective properties.[2][3] For accurate biological assays and potential therapeutic development, a high degree of purity is essential to ensure that the observed effects are solely attributable to this compound and not to co-eluting impurities.

Q2: What types of compounds typically co-elute with this compound?

A2: Compounds that co-elute with this compound are often structurally similar prenylated flavonoids found in the same natural source. These can include isomers or compounds with similar polarity and molecular weight, such as morusin, sanggenon C, and kuwanon G.[4][5][6]

Q3: What is a good starting point for an HPLC method to analyze this compound purity?

A3: A robust starting point is a reversed-phase HPLC method using a C18 column.[7][8] A gradient elution with a mobile phase consisting of acetonitrile (B52724) (or methanol) and water, both containing an acidic modifier like 0.1% formic acid, is recommended.[9][10] This acidic condition helps to produce better peak shapes by suppressing the ionization of phenolic groups.[9] A common detection wavelength for flavonoids like this compound is around 264 nm.[3]

Q4: How can I confirm the identity of my purified this compound and any suspected impurities?

A4: The most effective method for confirming identity is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11] This technique provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, which offers a high degree of certainty for identification.[11][12] For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guide: Co-elution Issues

This guide addresses specific problems you may encounter during the purification of this compound.

Issue 1: My chromatogram shows a peak with a shoulder or a broad, asymmetric peak, suggesting co-elution.

  • Question: I see a peak that is not symmetrical, likely indicating a co-eluting impurity. How can I resolve these compounds?

  • Answer: A shoulder or tailing peak is a classic sign of co-elution.[13][14] Resolving it requires optimizing your chromatographic method to improve selectivity. The goal is to achieve a resolution value (Rs) greater than 1.5, which indicates baseline separation.[8] You can approach this systematically:

    • Optimize the Mobile Phase: This is often the most impactful step.

      • Change the Organic Solvent: If you are using methanol (B129727), switching to acetonitrile can alter selectivity and often provides better separation efficiency for flavonoids.[15]

      • Adjust the Gradient Slope: A shallower gradient increases the separation time between peaks. If your compounds are eluting very close together, decrease the rate of change of your organic solvent.[8][16]

      • Modify the pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is standard practice. You can experiment with the type and concentration of the acid to influence the ionization state and retention of your compounds.[7]

    • Adjust the Column Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity.[7][16] Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C).[17]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially leading to better resolution for closely eluting peaks.[15]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) which will offer different selectivity based on different interaction mechanisms.[18]

Issue 2: My HPLC-UV analysis shows a single, symmetrical peak, but I suspect an impurity is still present.

  • Question: The peak for this compound looks pure by UV detection, but I have reasons to believe there's a co-eluting compound. How can I verify this?

  • Answer: Perfect co-elution can result in a single symmetrical peak that masks an underlying impurity.[14] To investigate this, you need more advanced detection methods:

    • Use a Diode Array Detector (DAD/PDA): A DAD detector acquires the full UV-Vis spectrum across the entire peak. Peak purity analysis software can compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not identical, it indicates the presence of more than one compound.[12][13]

    • Employ Mass Spectrometry (MS): This is the most definitive method. An MS detector can distinguish between co-eluting compounds if they have different molecular weights.[11] By extracting the ion chromatograms for the expected m/z of this compound (C25H26O6, MW ≈ 422.5 g/mol ) and other potential impurities, you can determine if multiple compounds are present at the same retention time.[1][11]

Data Summary

Effective method development involves systematically changing parameters and observing the effect on chromatographic resolution. The table below presents hypothetical data illustrating the optimization of a separation between this compound and a common co-eluting impurity, Morusin.

Method ID Column Mobile Phase B Gradient (Time, %B) Temperature (°C) Resolution (Rs) between this compound & Morusin Observations
M1-InitialC18, 5 µmMethanol(0, 40), (20, 80)300.95Significant peak overlap.
M2-SolventC18, 5 µmAcetonitrile(0, 40), (20, 80)301.30Improved separation, but not baseline.
M3-GradientC18, 5 µmAcetonitrile(0, 50), (30, 75)301.62Baseline separation achieved.
M4-TempC18, 5 µmAcetonitrile(0, 50), (30, 75)401.75Sharper peaks and improved resolution.
M5-ColumnPhenyl-HexylAcetonitrile(0, 50), (30, 75)402.10Excellent separation due to different selectivity.

Detailed Experimental Protocols

Protocol 1: HPLC Method Development for Resolving this compound

This protocol outlines a systematic approach for developing an analytical HPLC method to separate this compound from co-eluting impurities.

1. Initial Setup and Scouting Run:

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD/UV at 264 nm.

  • Injection Volume: 10 µL.

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate retention time of this compound and observe any major impurities.

2. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution time of this compound.

  • For example, if this compound elutes at 60% B, design a gradient like:

    • 0-2 min: Hold at 45% B.

    • 2-22 min: Linear gradient from 45% B to 65% B.

    • 22-25 min: Wash with 95% B.

    • 25-30 min: Re-equilibrate at 45% B.

  • Analyze the resolution. If peaks are still too close, further decrease the gradient slope (e.g., a 10% change over 20 minutes instead of 20%).

3. Further Optimization (if needed):

  • If baseline resolution (Rs > 1.5) is not achieved, proceed with the following steps sequentially:

    • Change Solvent: Replace acetonitrile with methanol (or vice versa) and repeat step 2.

    • Adjust Temperature: Increase the column temperature to 35°C or 40°C and re-run the best gradient from the previous step.

    • Change Column: If resolution is still inadequate, switch to a column with different selectivity, such as a Phenyl-Hexyl or embedded polar group (EPG) C18 column.

Protocol 2: Identification of Co-eluting Compound using HPLC-MS

This protocol describes how to confirm the presence and identity of a co-eluting compound.

1. HPLC-MS System Setup:

  • Use the optimized HPLC method developed in Protocol 1.

  • Divert the flow from the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Set the MS to operate in both positive and negative ion modes in separate runs to maximize the chance of detecting all compounds.

  • Acquire data in full scan mode over a relevant mass range (e.g., m/z 150-1000).

2. Data Analysis:

  • Examine the total ion chromatogram (TIC).

  • At the retention time of the this compound peak, inspect the mass spectrum.

  • Look for the expected ion for this compound ([M-H]⁻ at m/z 421.16 or [M+H]⁺ at m/z 423.18).

  • Search for other major ions in the same scan. If another significant ion is present, it confirms a co-eluting compound.

  • Generate extracted ion chromatograms (EICs) for the m/z of this compound and the other suspected ion(s). If both EICs show a peak at the same retention time, co-elution is confirmed.

  • The accurate mass of the unknown ion can be used to predict its elemental formula and search databases (e.g., PubChem, ChemSpider) to tentatively identify it, likely as another known flavonoid from Morus.

Visualizations

experimental_workflow start Start: Crude Extract with this compound hplc_uv 1. Analytical HPLC-UV (Scouting Run) start->hplc_uv check_purity 2. Assess Peak Purity hplc_uv->check_purity pure Pure this compound (Rs > 1.5) check_purity->pure Symmetrical Peak not_pure Co-elution Detected (Peak Shoulder / Tailing) check_purity->not_pure Asymmetrical Peak prep_hplc 7. Preparative HPLC (Scale-up) pure->prep_hplc method_dev 3. Method Development (Optimize Mobile Phase, Temp.) not_pure->method_dev reanalyze 4. Re-analyze Optimized Method method_dev->reanalyze confirm_ms 5. Purity Confirmation (HPLC-MS / DAD) reanalyze->confirm_ms final_purity 6. Assess Final Purity confirm_ms->final_purity final_purity->method_dev Still Impure final_purity->prep_hplc Purity Confirmed

Caption: Workflow for identifying and resolving co-eluting compounds with this compound.

troubleshooting_tree start Problem: Poor Resolution (Rs < 1.5) step1 Adjust Gradient Slope (Make it shallower) start->step1 check1 Resolution Improved? step1->check1 step2 Change Organic Solvent (e.g., MeOH to ACN) check1->step2 No end Solution: Baseline Separation Achieved check1->end Yes check2 Resolution Improved? step2->check2 step3 Optimize Temperature (e.g., 30°C -> 40°C) check2->step3 No check2->end Yes check3 Resolution Improved? step3->check3 step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check3->step4 No check3->end Yes step4->end

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

preventing Kuwanon C degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kuwanon C during storage and experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound in solution.1. Prepare fresh stock solutions of this compound.[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] 3. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] 4. Protect solutions from light by using amber vials or wrapping containers in foil.[3]
Change in color of this compound solution (e.g., browning) Oxidation.1. Use freshly opened, high-purity solvents, particularly for hygroscopic solvents like DMSO.[2] 2. Consider adding an antioxidant, such as ascorbic acid, to the experimental buffer.[3][4] 3. If possible, degas solvents and purge the headspace of the storage vial with an inert gas like nitrogen or argon.[5]
Precipitate forms in solution Poor solubility or degradation product formation.1. Ensure the solvent is appropriate for the desired concentration. This compound is soluble in DMSO, methanol (B129727), and ethanol.[2][5] 2. For DMSO stock solutions, ultrasonic treatment may be needed to fully dissolve the compound.[2] 3. If a precipitate forms in an aqueous buffer, consider adjusting the pH, as flavonoid stability can be pH-dependent.[1][3]
Inconsistent experimental results between batches Degradation due to experimental conditions.1. Maintain a consistent pH for your experiments; many flavonoids are more stable in slightly acidic conditions (pH 4-7).[3] 2. Avoid high temperatures during experiments unless required by the protocol.[1][3] 3. Protect experimental setups from direct light exposure.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability of up to 3 years.[2][6] Storage under an inert gas like nitrogen or argon is also recommended.[5]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, methanol, and ethanol.[2][5] For stock solutions, use newly opened, high-purity DMSO.[2] It is recommended to prepare concentrated stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q3: What is the stability of this compound in different solvents and at various temperatures?

A3: The stability of this compound in solution is time and temperature-dependent. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Flavonoids, in general, are more prone to degradation in aqueous solutions, especially at neutral to alkaline pH.[1]

Storage ConditionRecommended Duration
Solid
-20°C≥ 4 years[6]
4°C2 years[2]
In Solvent
-80°C6 months[1][2]
-20°C1 month[1][2]

Q4: Is this compound sensitive to light?

A4: Yes, like many flavonoids, this compound is likely susceptible to photodegradation.[1][3] It is crucial to protect both solid samples and solutions from light by using amber-colored vials or by covering containers with aluminum foil and storing them in the dark.[3]

Q5: How does pH affect the stability of this compound?

A5: Flavonoids can be unstable in neutral to alkaline conditions, which can lead to hydrolysis and oxidative degradation.[1] For experiments in aqueous buffers, maintaining a slightly acidic to neutral pH (pH 4-7) is generally advisable for better stability.[3]

Q6: Can I do anything to prevent oxidation during my experiments?

A6: Yes. To minimize oxidation, you can use degassed solvents, work under an inert atmosphere (e.g., nitrogen), and add antioxidants like ascorbic acid to your buffers.[3][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.

2. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[1]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points (e.g., 30 minutes, 1, 2, 4 hours).[1]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[1]
  • Thermal Degradation: Place the stock solution in an oven at 80°C for defined periods.[1]
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and analyze at various time points.

3. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
  • Detection: PDA detector at the λmax of this compound (264 nm).[6]
  • Injection Volume: 10-20 µL.
  • Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (80°C) prep_stock->thermal Apply Stress photo Photodegradation (UV Light) prep_stock->photo Apply Stress hplc HPLC-PDA Analysis (λmax = 264 nm) acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Interpretation (Peak Area vs. Time) hplc->data degradation_pathways Potential Degradation Factors for this compound cluster_factors Degradation Factors kuwanon_c This compound (Stable) degraded_products Degradation Products (Loss of Activity) kuwanon_c->degraded_products Degradation light Light (UV/Visible) light->degraded_products heat High Temperature heat->degraded_products oxygen Oxygen oxygen->degraded_products ph Alkaline pH ph->degraded_products

References

Technical Support Center: Strategies to Enhance Kuwanon C Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kuwanon C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound expected to be low?

A1: this compound, a prenylated flavonoid, possesses physicochemical properties that can limit its oral bioavailability. Like many flavonoids, it is a crystalline solid with poor aqueous solubility.[1][2] Its lipophilic nature, due to the presence of two isopentenyl groups, may enhance membrane affinity but does not guarantee efficient absorption.[3] Furthermore, flavonoids are often subject to extensive first-pass metabolism in the intestine and liver, which can significantly reduce the amount of the active compound reaching systemic circulation.

Q2: What are the primary formulation strategies to improve the in vivo bioavailability of this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of this compound and protecting it from premature metabolism. Key approaches include:

  • Nanoformulations: Encapsulating this compound in nanocarriers can enhance its solubility, protect it from degradation in the gastrointestinal tract, and potentially alter its absorption pathway.[4] Common nanoformulations include:

    • Lipid-Based Nanoparticles: Such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are well-suited for lipophilic compounds like this compound.[5][6]

    • Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[2]

    • Polymeric Nanoparticles: These offer high stability and controlled release properties.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a water-soluble polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[8][9]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a cosurfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[10]

Q3: How does prenylation affect the bioavailability of flavonoids like this compound?

A3: The presence of prenyl groups on the flavonoid backbone increases lipophilicity.[3] This can enhance the compound's affinity for cell membranes and interaction with cellular targets.[3] Some studies suggest that prenylation can lead to higher accumulation in tissues, which may be a critical factor for in vivo efficacy, even if intestinal absorption is not proportionally increased.[11]

Troubleshooting Guides

Problem Potential Causes Suggested Solutions
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution. Extensive first-pass metabolism. P-glycoprotein efflux in the intestine.Develop a nanoformulation (e.g., SLNs, liposomes) or a solid dispersion to enhance solubility and dissolution.[4][8] Co-administer with a bioenhancer like piperine (B192125) (use with caution and after thorough investigation). Utilize formulation strategies that promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[10]
Nanoformulation shows good in vitro characteristics but poor in vivo absorption. Premature drug release or degradation in the GI tract. Nanoparticle aggregation in the acidic stomach environment. Rapid clearance by the reticuloendothelial system (RES).Test the formulation's stability and release profile in simulated gastric and intestinal fluids. Consider surface modification of nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEGylation to improve stability and circulation time.[10]
Difficulty in achieving high drug loading in the formulation. Poor solubility of this compound in the lipid matrix (for SLNs/NLCs) or polymer (for solid dispersions). Drug expulsion during nanoparticle solidification or storage.Screen various lipids or polymers to find one with better solubilizing capacity for this compound. For SLNs, consider using a liquid lipid to form NLCs, which can create imperfections in the crystal lattice and accommodate more drug.[4]
Inconsistent results in animal pharmacokinetic studies. Inter-animal variability in physiology. Issues with the gavage technique. Instability of the formulation.Increase the number of animals per group to improve statistical power. Ensure consistent and proper oral gavage technique. Assess the stability of the formulation under experimental conditions just before administration.

Data Presentation: Impact of Formulation on Flavonoid Bioavailability

The following tables summarize representative quantitative data from studies on other poorly soluble flavonoids, illustrating the potential impact of different formulation strategies on enhancing oral bioavailability. Note: Data for this compound is not yet available in the literature; these examples serve as a guide.

Table 1: Effect of Solid Lipid Nanoparticles (SLNs) on the Bioavailability of Flavonoids

Flavonoid Formulation Animal Model Relative Bioavailability Increase (vs. Suspension) Reference
Total Flavones of Hippophae rhamnoidesSLNsDogsImproved oral bioavailability and prolonged mean retention time[12]
QuercetinSLNs-Enhanced bioavailability and therapeutic efficacy in breast cancer treatment[13]
TroxerutinSLNs-Improved drug-loading capacity and extended drug release[5]

Table 2: Effect of Solid Dispersions on the Bioavailability of Biflavonoids

Compound Formulation Animal Model Pharmacokinetic Parameter Improvement (vs. Raw Extract) Reference
Amentoflavone (from TBESD)Amorphous Solid Dispersion with PVP K-30RatsCmax: ~5-fold increase, AUC0–t: ~6-fold increase[8]
Robustaflavone (from TBESD)Amorphous Solid Dispersion with PVP K-30RatsCmax: ~4-fold increase, AUC0–t: ~5-fold increase[8]

TBESD: Total Biflavonoids Extract from Selaginella doederleinii

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline adapted from methodologies for other flavonoids and should be optimized for this compound.[5][12]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol 888 ATO, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Ultrapure water

  • Organic solvent (if required for drug solubilization, e.g., acetone, ethanol)

Methodology: High-Pressure Homogenization (Hot Homogenization)

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid. If necessary, first dissolve this compound in a minimal amount of organic solvent and then add it to the molten lipid.

  • Preparation of Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at an optimized pressure and temperature.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD)

This protocol is based on the solvent evaporation method, which has been shown to be effective for flavonoids.[8]

Materials:

  • This compound

  • Water-soluble polymer (e.g., Polyvinylpyrrolidone K-30 (PVP K-30), HPMC)

  • Organic solvent (e.g., ethanol, methanol, acetone)

Methodology: Solvent Evaporation

  • Dissolution: Dissolve this compound and the chosen polymer in a suitable organic solvent at a predetermined ratio (e.g., 1:4 drug-to-polymer weight ratio). Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin film or solid mass is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the ASD for its amorphous nature (using DSC and XRD), drug content, and in vitro dissolution rate compared to pure this compound.

Visualizations

Experimental_Workflow_SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps MeltLipid Melt Solid Lipid DissolveKC Dissolve this compound in Molten Lipid MeltLipid->DissolveKC PreEmulsion High-Speed Stirring (Pre-emulsion) DissolveKC->PreEmulsion Add to HeatSurfactant Heat Aqueous Surfactant Solution HeatSurfactant->PreEmulsion Add to HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Nanoparticle Formation HPH->Cooling Characterization Characterization Cooling->Characterization

Caption: Workflow for this compound-Loaded SLN Preparation.

Logical_Relationship_Bioavailability_Barriers KC This compound (Oral) Solubility Poor Aqueous Solubility KC->Solubility is limited by Metabolism First-Pass Metabolism (Intestine & Liver) KC->Metabolism is limited by Efflux P-gp Efflux KC->Efflux is limited by LowBioavailability Low Systemic Bioavailability Solubility->LowBioavailability Metabolism->LowBioavailability Efflux->LowBioavailability Strategies Enhancement Strategies Nanoformulation Nanoformulations (SLNs, Liposomes) Strategies->Nanoformulation ASD Amorphous Solid Dispersions Strategies->ASD Nanoformulation->Solubility Nanoformulation->Metabolism bypass ASD->Solubility

Caption: Barriers to this compound Bioavailability and Strategies.

References

Technical Support Center: Managing Kuwanon C Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the autofluorescence of Kuwanon C in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by molecules like this compound when they are excited by the light source of a microscope. This intrinsic fluorescence can interfere with the signal from the specific fluorescent probes you are using to label your target of interest. This can lead to a poor signal-to-noise ratio, making it difficult to distinguish your target, and can result in false-positive signals or inaccurate quantitative analysis.

Q2: Does this compound exhibit autofluorescence?

Q3: What are the likely excitation and emission wavelengths of this compound autofluorescence?

A3: Based on structurally similar flavonoids like morin, it is anticipated that this compound may be excited by light in the blue-violet range (around 400-420 nm) and emit light in the green range (around 490-530 nm).[1][2][3][4] However, the exact spectral properties should be determined empirically within your specific experimental setup.

Troubleshooting Guide

Issue: High background fluorescence is obscuring my signal of interest in the presence of this compound.

This common issue can be systematically addressed by first characterizing the autofluorescence of this compound in your system and then implementing strategies to minimize its impact.

Step 1: Characterize the Autofluorescence of this compound

The first crucial step is to determine the spectral properties of this compound's autofluorescence in your specific experimental context.

  • Workflow for Characterizing this compound Autofluorescence

cluster_0 Characterization of this compound Autofluorescence prep_sample Prepare a 'this compound only' control sample (same concentration and buffer as your experiment) acquire_spectrum Acquire an emission spectrum on a spectrofluorometer or confocal microscope with a spectral detector prep_sample->acquire_spectrum  If available image_control Image the 'this compound only' sample on your microscope using your standard filter sets prep_sample->image_control  If spectrofluorometer  is not available excite_broadly Excite at a range of wavelengths (e.g., 350 nm to 450 nm) acquire_spectrum->excite_broadly identify_peaks Identify the excitation and emission maxima excite_broadly->identify_peaks assess_bleedthrough Determine which of your channels show the most significant autofluorescence image_control->assess_bleedthrough

Caption: Workflow to determine the spectral characteristics of this compound autofluorescence.

Step 2: Implement Mitigation Strategies

Based on the characterization of this compound's autofluorescence, you can now employ one or more of the following strategies to reduce its interference.

  • Decision Tree for Selecting a Mitigation Strategy

cluster_0 Mitigation Strategy Selection start High this compound Autofluorescence Detected q_spectral_overlap Does the autofluorescence spectrally overlap with your fluorophore of interest? start->q_spectral_overlap q_instrumentation Do you have access to a confocal microscope with a spectral detector and unmixing software? q_spectral_overlap->q_instrumentation Yes optimize_filters Optimize excitation and emission filters to minimize crosstalk q_spectral_overlap->optimize_filters No a_spectral_yes Yes a_spectral_no No change_fluorophore Change to a fluorophore with a longer wavelength (red or far-red) q_instrumentation->change_fluorophore No spectral_unmixing Use spectral unmixing q_instrumentation->spectral_unmixing Yes a_instr_yes Yes a_instr_no No photobleaching Perform pre-acquisition photobleaching change_fluorophore->photobleaching reduce_concentration Reduce this compound concentration photobleaching->reduce_concentration

Caption: Decision-making process for choosing an appropriate autofluorescence mitigation technique.

Experimental Protocols

Protocol 1: Spectral Unmixing

This technique is suitable if you have a confocal microscope with a spectral detector. It computationally removes the autofluorescence signal from your image.

  • Prepare Samples: You will need your fully stained experimental sample and a "this compound only" control sample.

  • Acquire Reference Spectrum:

    • Place the "this compound only" control sample on the microscope.

    • Using the spectral detector, acquire an emission spectrum of the this compound autofluorescence using the same excitation wavelength as for your experimental fluorophore.

    • Save this spectrum as the "autofluorescence reference."

  • Acquire Experimental Image:

    • Image your fully stained experimental sample using the same settings.

  • Perform Linear Unmixing:

    • In your microscope's software, use the linear unmixing function.

    • Select the reference spectrum for your fluorophore and the "autofluorescence reference" spectrum you just acquired.

    • The software will then generate an image where the contribution from this compound's autofluorescence has been computationally subtracted.

Protocol 2: Pre-Acquisition Photobleaching

This method intentionally photobleaches the autofluorescence from this compound before imaging your fluorophore of interest. This is most effective if the autofluorescence is more susceptible to photobleaching than your experimental fluorophore.

  • Prepare Sample: Place your stained sample on the microscope.

  • Select Bleaching Region: Identify the field of view you wish to image.

  • Photobleach:

    • Expose the sample to high-intensity light at the excitation wavelength of the this compound autofluorescence for a defined period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.

    • It is recommended to use a laser line that excites the autofluorescence but has minimal effect on your fluorophore of interest.

  • Acquire Image: After photobleaching, immediately acquire the image of your specific fluorophore using its appropriate excitation and emission settings.

Quantitative Data Summary

While specific quantitative data for this compound autofluorescence is limited, the following table summarizes the spectral properties of structurally related flavonoids to provide an estimated range.

FlavonoidExcitation Maxima (nm)Emission Maxima (nm)Reference(s)
Morin~417-420~490-520[1][2][3][4]
Quercetin~470-480 (excitation range)~520[5]
Kaempferol~470-480 (excitation range)~520[5]
General FlavonolsExcitation with blue light (~488 nm)Emission in green range (500-545 nm)[6][7]

Note: The fluorescence of flavonoids can be highly dependent on the solvent and pH.[8] The values above should be used as a guide for initial experiments.

References

Kuwanon C Optimization for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Kuwanon C in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. However, based on published studies, a general starting range to consider is between 1 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For instance, in some cancer cell lines, anti-proliferative effects have been observed at concentrations as low as 20 µM, while in others, higher concentrations may be required.[1][2]

Q2: I am observing low efficacy or no effect of this compound in my assay. What are the possible reasons?

Several factors could contribute to the low efficacy of this compound:

  • Suboptimal Concentration: The concentration used may be too low for your specific cell line. It is recommended to perform a dose-response curve to identify the optimal concentration range.

  • Compound Stability: Ensure the this compound stock solution is properly stored, protected from light, and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Consider testing a panel of cell lines if feasible.

  • Incubation Time: The duration of treatment may be insufficient to observe a biological effect. Time-course experiments are recommended to determine the optimal incubation period.

  • Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the specific cellular changes induced by this compound.

Q3: My cells are showing signs of significant cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?

High cytotoxicity can be a concern when working with natural compounds. Here are some troubleshooting steps:

  • Verify Stock Concentration: Double-check the concentration of your this compound stock solution to rule out any calculation errors.

  • Reduce Incubation Time: Shorten the exposure time of the cells to this compound.

  • Serum Concentration: The concentration of serum in your cell culture medium can influence the bioavailability and cytotoxicity of compounds. Consider if the serum percentage is appropriate for your cell line and experiment.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A solvent control should always be included in your experiments.

Q4: I am seeing inconsistent results between experiments. What are the common sources of variability?

Inconsistent results in cell-based assays can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[3][4]

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact the outcome of viability and proliferation assays.[3]

  • Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) whenever possible to minimize variability.

  • Assay Technique: Standardize all pipetting and incubation steps to ensure reproducibility.

  • Contamination: Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can significantly alter cellular responses.[5][6][7]

Troubleshooting Guides

Problem: Unexpected Results in MTT or other Viability Assays

Some flavonoids have been reported to directly reduce MTT in the absence of cells, leading to false-positive results.[8]

Solution:

  • Include a "No-Cell" Control: Always include a control well containing medium and this compound (at the concentrations being tested) but no cells. This will help to determine if the compound itself is reacting with the assay reagent.

  • Alternative Viability Assays: If you suspect interference, consider using an alternative viability assay that is not based on metabolic reduction, such as a trypan blue exclusion assay or a crystal violet staining assay.

Problem: Difficulty in Interpreting Apoptosis Data from Annexin V/PI Staining

Distinguishing between early apoptotic, late apoptotic, and necrotic cells can sometimes be challenging.

Solution:

  • Optimize Staining Time: The incubation time with Annexin V-FITC and Propidium Iodide (PI) is critical. Follow the manufacturer's protocol carefully. If the PI staining time is too long, the detected apoptosis rate may be artificially high.[9]

  • Proper Cell Handling: Gently handle the cells during harvesting and staining to avoid inducing mechanical damage that could lead to false-positive PI staining. For adherent cells, use a gentle detachment method.[9]

  • Compensation Controls: When performing flow cytometry, ensure that proper compensation controls are used to correct for spectral overlap between the fluorochromes.

  • Include Positive and Negative Controls: Use untreated cells as a negative control and cells treated with a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to validate your assay setup.[10]

Quantitative Data Summary

Cell LineAssayIC50 / Effective ConcentrationIncubation TimeObserved Effect
HeLa (Cervical Cancer)Cell ViabilityConcentration-dependent inhibition24 hInhibition of cell proliferation[1]
HeLa (Cervical Cancer)Apoptosis Assay30 µM, 60 µM24 hInduction of apoptosis[2]
MDA-MB-231 (Breast Cancer)MTS AssayConcentration-dependent decreaseNot specifiedInhibition of cell proliferation[11]
T47D (Breast Cancer)MTS AssayConcentration-dependent decreaseNot specifiedInhibition of cell proliferation[11]
Various Cancer Cell LinesCrystal Violet Assay10 - 50 µMNot specifiedCytotoxicity[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a "no-cell" control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This is a general protocol for flow cytometry-based apoptosis detection. Refer to your specific kit's manual for detailed instructions.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10][13]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflow Diagrams

Kuwanon_C_Apoptosis_Pathway KuwanonC This compound ER Endoplasmic Reticulum KuwanonC->ER Mitochondria Mitochondria KuwanonC->Mitochondria ER_Stress ER Stress ER->ER_Stress ROS ↑ ROS Production Mitochondria->ROS Bax ↑ Bax ER_Stress->Bax ROS->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow Start Start: Cell Culture DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 / Optimal Concentration DoseResponse->DetermineIC50 MechanisticAssays Mechanistic Assays DetermineIC50->MechanisticAssays ApoptosisAssay Apoptosis Assay (Annexin V/PI) MechanisticAssays->ApoptosisAssay CellCycleAssay Cell Cycle Analysis MechanisticAssays->CellCycleAssay WesternBlot Western Blot (Protein Expression) MechanisticAssays->WesternBlot DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for this compound optimization.

References

impact of pH and temperature on Kuwanon C stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kuwanon C under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many flavonoids, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate its degradation.[3][4] Exposure to UV light can also lead to photolytic degradation.[1]

Q2: What is the expected stability of this compound at different pH values?

A2: While specific data for this compound is limited, flavonoids generally exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline solutions.[3][4] It is anticipated that this compound would be most stable in a pH range of 4-6. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement.

Q3: How does temperature impact the stability of this compound?

A3: Increased temperature generally accelerates the degradation of chemical compounds, and this compound is expected to follow this trend.[1] For long-term storage of stock solutions, it is advisable to keep them at -20°C or -80°C. For short-term experimental use, solutions should be kept on ice and protected from light.

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions such as acid/base hydrolysis, oxidation, and photolysis, this compound is likely to degrade into smaller phenolic compounds. The isoprenoid side chains may also be subject to modification or cleavage. Identifying these degradation products typically requires techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[6] A photodiode array (PDA) detector can be used to assess peak purity. For structural elucidation of unknown degradation products, LC-MS is highly recommended.[5]

Troubleshooting Guides for this compound Stability Experiments

Issue 1: Rapid loss of this compound in my cell culture medium.

  • Possible Cause 1: pH of the medium. Cell culture media are typically buffered around pH 7.4. Flavonoids can be less stable at this pH compared to more acidic conditions.

    • Solution: Prepare fresh solutions of this compound immediately before use. Minimize the time the compound spends in the incubator before analysis.

  • Possible Cause 2: Interaction with media components. Components in the culture medium, such as serum proteins, may bind to or react with this compound.

    • Solution: Run a control experiment with this compound in the medium without cells to determine its stability under incubation conditions.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Variability in sample preparation. Inconsistent pipetting, dilution, or extraction can lead to variable results.

    • Solution: Ensure all volumetric glassware and pipettes are properly calibrated. Follow a standardized sample preparation protocol meticulously.

  • Possible Cause 2: Fluctuation in environmental conditions. Variations in temperature or light exposure between experiments can affect degradation rates.

    • Solution: Use calibrated temperature-controlled incubators and always protect samples from light by using amber vials or covering them with foil.[1]

Issue 3: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all solvents are HPLC grade and glassware is thoroughly cleaned.

  • Possible Cause 2: Degradation products. The new peaks are likely degradation products of this compound.[6]

    • Solution: Compare the chromatogram with a control sample of this compound that has been stored under ideal conditions. To confirm, perform a forced degradation study; an increase in the size of the unknown peaks under stress conditions would indicate they are degradants.[6]

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 25°C over 24 hours

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
3.010098.298.2%
5.010099.199.1%
7.410085.385.3%
9.010062.562.5%

Table 2: Hypothetical Temperature Stability of this compound at pH 5.0 over 7 days

TemperatureInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Recovery
4°C10098.998.9%
25°C10091.791.7%
40°C10078.478.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to understand the degradation pathways of this compound.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber.

    • Keep a control sample in the dark.

    • After the exposure period, analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.[8][9]

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min, 30% B

    • 5-25 min, 30-70% B

    • 25-30 min, 70-90% B

    • 30-35 min, 90% B (hold)

    • 35-40 min, 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 266 nm (or the determined λmax for this compound).

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data G cluster_targets Cellular Targets kuwanon_c This compound mitochondria Mitochondria kuwanon_c->mitochondria er Endoplasmic Reticulum kuwanon_c->er ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros mmp ↓ Mitochondrial Membrane Potential mitochondria->mmp er_stress ER Stress er->er_stress apoptosis Apoptosis ros->apoptosis mmp->apoptosis er_stress->apoptosis

References

selecting the appropriate vehicle control for Kuwanon C studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kuwanon C Studies

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle control for studies involving this compound. It includes troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A vehicle control group is an essential component of experimental design that serves as a baseline for comparison.[1] This group receives the same substance (the "vehicle") used to dissolve or dilute this compound, but without this compound itself.[1] The primary purpose is to distinguish the specific effects of this compound from any potential biological effects of the solvent. This is crucial because compounds with low aqueous solubility, like this compound, often require organic solvents or special formulations that can have their own physiological or cellular effects.[2][3] Using a proper vehicle control helps ensure that the observed outcomes are attributable to this compound and not to the delivery agent.[4]

Q2: What are the known solubility properties of this compound?

This compound, also known as Mulberrin, is a prenylated flavone (B191248) that presents as a yellow crystalline solid.[5][6] Its solubility is a key factor in vehicle selection. It is soluble in several organic solvents but has low aqueous solubility.

Table 1: Solubility of this compound

Solvent Solubility Source
Dimethyl sulfoxide (B87167) (DMSO) Soluble [5][6][7]
Methanol Soluble [5]

| Ethanol (B145695) | Soluble |[5] |

In Vitro Studies: Vehicle Selection and Protocols

Q3: Which vehicle controls are recommended for in vitro studies with this compound?

For in vitro experiments using cell cultures, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[5][6][7] Ethanol can also be used.[5] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity or other confounding effects. The vehicle control group should be treated with the same final concentration of the solvent as the experimental groups.

Q4: What are the potential pitfalls of using common in vitro vehicles?

While necessary, solvents can introduce experimental artifacts.

  • DMSO: At higher concentrations, DMSO can induce cellular stress, affect cell differentiation, and exhibit toxicity. It is crucial to perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line.

  • Ethanol: Ethanol has been shown to stimulate the proliferation of certain cell lines, such as the estrogen-receptor-positive breast cancer line MCF-7.[8] This could confound studies on cell growth or viability.

Table 2: Recommended Vehicle Controls for In Vitro this compound Studies

Vehicle Recommended Final Concentration Potential Issues & Considerations
DMSO ≤ 0.5% (v/v) in culture medium Can be toxic at higher concentrations. A vehicle-only toxicity assessment is recommended.

| Ethanol | ≤ 0.5% (v/v) in culture medium | May affect proliferation in certain cell lines (e.g., MCF-7).[8] |

Experimental Protocol: Preparation of this compound for In Vitro Experiments
  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound powder (purity ≥98%) in a sterile microcentrifuge tube.[6]

    • Add pure, sterile DMSO to dissolve the powder and create a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the solution is clear. If needed, gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[7]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the medium is identical across all treatment groups (including the vehicle control) and does not exceed the non-toxic limit determined for your cell line (typically ≤0.5%).

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration this compound treatment group.

In Vivo Studies: Vehicle Selection and Protocols

Q5: What are the recommended vehicle controls for in vivo studies with this compound?

The choice of an in vivo vehicle depends on the route of administration (e.g., oral, intraperitoneal, intravenous) and the required dose. Due to this compound's low water solubility, aqueous solutions like saline or PBS are often insufficient alone. Co-solvent systems are typically required.

Table 3: Common In Vivo Vehicles and Potential Effects

Vehicle / Formulation Route of Administration Potential Effects & Considerations
Aqueous Suspensions (e.g., 0.5% CMC) Oral (gavage) Generally well-tolerated and do not typically affect motor performance.[2][3] May not be suitable for high doses if solubility is limited.
Co-solvent Systems (e.g., DMSO/Saline) Intraperitoneal (IP), Intravenous (IV) Pure DMSO can cause significant motor impairment.[2][3] For injections, DMSO should be diluted to a low final concentration (e.g., 1-10%) in saline or PBS.[2][3][9]
Co-solvent/Surfactant Systems (e.g., DMSO/PEG/Tween/Saline) IP, IV Complex formulations can improve solubility but may have their own toxicities. PEG-400 and PG have been associated with neuromotor toxicity.[2][3] Each component must be tested.

| Oil-Based Vehicles (e.g., Corn Oil, Olive Oil) | Oral, IP | Suitable for highly lipophilic compounds and generally well-tolerated.[9] |

Experimental Protocol: Example Preparation of this compound for Intraperitoneal (IP) Administration

This protocol is an example of a co-solvent system. Researchers must optimize and validate the formulation for their specific animal model and experimental goals.

  • Initial Solubilization:

    • Dissolve the required weight of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

  • Addition of Co-solvents/Surfactants (if necessary):

    • To improve stability and bioavailability, a co-solvent like Polyethylene Glycol 300 (PEG300) can be added (e.g., to constitute 30% of the final volume).

    • A surfactant like Tween 80 can also be added (e.g., to constitute 5% of the final volume) to create a more stable emulsion. Mix thoroughly after each addition.

  • Final Dilution:

    • Slowly add sterile saline (0.9% NaCl) or PBS to reach the final desired volume while vortexing to prevent precipitation.

    • An example final formulation might be: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline .[10]

  • Vehicle Control Preparation:

    • Prepare the vehicle control by mixing the exact same ratio of solvents without this compound (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline). This solution must be administered to the control group of animals in the same volume and by the same route as the drug formulation.[4]

Troubleshooting Guide

  • Issue: Unexpected effects are observed in my vehicle control group.

    • Solution: This indicates the vehicle itself is biologically active in your model system. Reduce the concentration of the organic solvent (e.g., DMSO) in the final formulation. If possible, switch to a more inert vehicle, such as a suspension in 0.5% carboxymethylcellulose (CMC) for oral administration.[2][3] Always run a pilot study with just the vehicle to characterize its baseline effects.

  • Issue: this compound precipitates out of the solution upon dilution in aqueous medium or buffer.

    • Solution: The concentration of the organic solvent in your stock may be too low, or the final concentration of this compound in the aqueous solution is above its solubility limit. Try preparing a more concentrated initial stock in DMSO. When diluting into an aqueous buffer for in vivo use, consider adding a surfactant like Tween 80 or using a co-solvent system to maintain solubility.

  • Issue: High variability is observed in animal responses within the same treatment group.

    • Solution: This could be due to inconsistent formulation or administration. Ensure the this compound formulation is homogenous (vortex well before each animal is dosed). Check for any precipitation. Ensure the administration technique (e.g., IP injection location, oral gavage technique) is consistent across all animals.

Visualized Workflows and Relationships

Vehicle_Selection_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Validation & Execution start Start: Need to Test This compound solubility Assess this compound Solubility Properties start->solubility exp_type In Vitro or In Vivo Experiment? solubility->exp_type invitro_v Select In Vitro Vehicle (e.g., DMSO, Ethanol) exp_type->invitro_v In Vitro invivo_v Select In Vivo Vehicle (e.g., Co-solvent, Suspension) exp_type->invivo_v In Vivo pilot Pilot Test: Vehicle Alone invitro_v->pilot invivo_v->pilot no_effect Is Vehicle Inert? pilot->no_effect proceed Proceed with This compound Experiment no_effect->proceed Yes reselect Re-select or Modify Vehicle no_effect->reselect No reselect->pilot

Caption: Workflow for selecting an appropriate vehicle control for this compound studies.

Interactions cluster_system Biological System cells Cells / Animal Model effect Observed Biological Effect cells->effect Leads to KC This compound KC->cells Intended Pharmacological Effect Vehicle Vehicle Control (e.g., DMSO) Vehicle->cells Potential Confounding Effect

References

Technical Support Center: Kuwanon C in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kuwanon C, a promising flavonoid compound, in cancer cell line experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective research and address common challenges.

Troubleshooting Guide

Researchers may encounter several issues during the experimental application of this compound. The following guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low Cell Viability Inhibition - this compound concentration is too low.- Incubation time is insufficient.- Cell line is inherently less sensitive.- this compound has precipitated out of solution.- Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line.- Extend the incubation period (e.g., from 24 to 48 or 72 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Ensure complete dissolution of this compound in DMSO before diluting in culture medium. Visually inspect for precipitates.
Inconsistent Results Between Experiments - Variability in cell seeding density.- Inconsistent this compound concentration due to precipitation.- Passage number of cells is too high, leading to altered phenotype.- Standardize cell seeding protocols and ensure even cell distribution in plates.- Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.- Use cells within a consistent and low passage number range.
This compound Precipitation in Culture Medium - Poor solubility of this compound in aqueous solutions.- High final concentration of DMSO in the medium.- Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium with vigorous mixing.- Maintain the final DMSO concentration in the culture medium at or below 0.5% to minimize toxicity and precipitation.
Difficulty in Detecting Apoptosis - Assay performed too early or too late.- Incorrect staining protocol.- Insufficient drug concentration to induce apoptosis.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Review and optimize the Annexin V/PI staining protocol.- Ensure the this compound concentration is at or above the IC50 for the cell line being tested.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum.[1][2][3] This leads to a disruption of the mitochondrial membrane potential, a significant increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic signaling pathways, ultimately resulting in cell death.[1][2][3]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cervical cancer (HeLa), breast cancer (MDA-MB-231, T47D), and glioma (LN229) cells.[1][4] Some studies suggest its efficacy may surpass that of conventional chemotherapeutic drugs like paclitaxel (B517696) and cisplatin (B142131) in certain contexts.[1][2][5]

Q3: How can I overcome the poor solubility of this compound for in vitro assays?

A3: To overcome solubility issues, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For use in cell culture, this stock solution should be diluted in pre-warmed (37°C) culture medium with vigorous mixing to ensure rapid and even dispersion. It is crucial to keep the final concentration of DMSO in the culture medium low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.

Q4: Can this compound be used to overcome resistance to other chemotherapeutic drugs?

A4: While direct studies on this compound reversing chemoresistance are limited, flavonoids, particularly prenylated flavonoids, have been shown to enhance the efficacy of conventional anticancer drugs.[2][6] Some flavonoids can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for pumping chemotherapeutic agents out of cancer cells and are a major cause of multidrug resistance.[6][7][8][9] Given that this compound is a prenylated flavonoid, it is plausible that it could act as a chemosensitizer in combination therapies, although further research is needed to confirm this.

Q5: Are there any known mechanisms of resistance to this compound?

A5: Currently, there is a lack of published research specifically detailing acquired resistance mechanisms to this compound in cancer cell lines. However, one study noted that due to its multi-target mechanism of action, it might be less susceptible to the development of resistance compared to single-target drugs.[1]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. Note that experimental conditions can vary between studies, so direct comparison of IC50 values should be made with caution.

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Leukemia14

Further studies have shown dose-dependent inhibition in HeLa, MDA-MB-231, and T47D cell lines, with some reports indicating greater potency than paclitaxel and cisplatin at certain concentrations, though specific IC50 values were not always provided.[1][2][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses changes in mitochondrial membrane potential using the JC-1 dye.

Materials:

  • Cancer cells treated with this compound

  • JC-1 dye

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add medium containing JC-1 dye (final concentration typically 5-10 µg/mL) and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis: Add fresh PBS or culture medium to the wells. Analyze the cells immediately.

    • Fluorescence Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Quantify the shift from red to green fluorescence to determine the percentage of cells with disrupted mitochondrial membrane potential.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cells treated with this compound

  • H2DCFDA probe

  • Serum-free culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for the desired duration.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add serum-free medium containing H2DCFDA (final concentration typically 5-10 µM) and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess probe.

  • Analysis: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer (FITC channel). An increase in fluorescence intensity indicates a higher level of intracellular ROS.

Mandatory Visualizations

Kuwanon_C_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum KC This compound Mito Mitochondrial Membrane KC->Mito ER ER Stress KC->ER MMP ΔΨm Decrease Mito->MMP disrupts ROS ROS Increase MMP->ROS Apoptosis_Factors Pro-apoptotic Factors Release MMP->Apoptosis_Factors Caspase Caspase Activation ROS->Caspase Apoptosis_Factors->Caspase ER->ROS Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cancer Cells (e.g., in 96-well plate) start->seed_cells treat_kc Treat with this compound (Dose-response & Time-course) seed_cells->treat_kc viability Cell Viability (MTT Assay) treat_kc->viability apoptosis Apoptosis (Annexin V/PI) treat_kc->apoptosis mmp Mitochondrial Potential (JC-1 Assay) treat_kc->mmp ros ROS Levels (H2DCFDA Assay) treat_kc->ros analyze Data Analysis (IC50, % Apoptosis, etc.) viability->analyze apoptosis->analyze mmp->analyze ros->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Logic start Inconsistent/Unexpected Results with this compound precipitate Is this compound precipitating in the media? start->precipitate solubility_actions Improve Solubility: - Pre-warm media - Vigorous mixing - Keep DMSO ≤0.5% precipitate->solubility_actions Yes cell_issues Are cell conditions consistent? precipitate->cell_issues No solubility_actions->cell_issues cell_actions Standardize: - Seeding density - Passage number cell_issues->cell_actions No assay_params Are assay parameters (concentration, time) optimal? cell_issues->assay_params Yes cell_actions->assay_params assay_actions Optimize: - Perform dose-response - Perform time-course assay_params->assay_actions No review_protocol Review Protocol assay_params->review_protocol Yes assay_actions->review_protocol

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Minimizing Off-Target Effects of Kuwanon C in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Kuwanon C in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating unintended cellular consequences that can confound results.

Issue 1: Unexpectedly High Cell Viability Readings in MTT Assays

Question: My MTT assay shows an unexpected increase in cell viability at higher concentrations of this compound, which contradicts the expected cytotoxic effect. What could be the cause?

Answer: This is a common artifact when using MTT assays with antioxidant compounds like flavonoids. This compound, possessing antioxidant properties, can directly reduce the yellow MTT tetrazolium salt to its purple formazan (B1609692) product in a cell-free environment.[1][2][3] This leads to a false-positive signal, making it appear as though the cells are more viable.

Troubleshooting Steps:

  • Perform a Cell-Free Control: To confirm interference, incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a purple color develops, this confirms direct reduction of MTT by this compound.[1]

  • Use an Alternative Viability Assay: If interference is confirmed, switch to a viability assay that is less susceptible to interference from reducing compounds. Recommended alternatives include:

    • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content and is not affected by the reducing potential of the compound.[3]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

    • Trypan Blue Exclusion Assay: This method directly counts viable cells based on membrane integrity.

Issue 2: High Levels of Cell Death Observed, but Unclear if it's the Intended Apoptotic Pathway

Question: I am observing significant cell death with this compound treatment, but I need to confirm it is due to the specific apoptotic pathway I am investigating and not a general stress response. How can I dissect the mechanism?

Answer: this compound is known to induce apoptosis by targeting mitochondria and the endoplasmic reticulum (ER), which leads to increased Reactive Oxygen Species (ROS) and ER stress.[4][5][6] These broad cellular effects can sometimes mask the specific pathway of interest. To distinguish the intended apoptotic mechanism from general cellular stress, you can use specific inhibitors.

Troubleshooting Steps:

  • Control for ROS-Induced Cell Death:

    • Co-treat with an Antioxidant: Use a well-characterized antioxidant like N-acetylcysteine (NAC) alongside this compound. NAC can help mitigate the effects of excessive ROS production.[7] If the observed cell death is significantly reduced in the presence of NAC, it suggests a strong contribution from oxidative stress.

    • Measure ROS Levels: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to correlate ROS production with cell death.

  • Control for ER Stress-Induced Cell Death:

    • Co-treat with a Chemical Chaperone: Use a chemical chaperone such as 4-phenylbutyric acid (4-PBA) to alleviate ER stress.[1][2][3][8][9][10][11][12][13] If 4-PBA treatment rescues the cells from this compound-induced death, it indicates a significant role of the ER stress pathway.

    • Monitor ER Stress Markers: Use western blotting to analyze the expression of key ER stress markers like GRP78, CHOP, and spliced XBP1.

Issue 3: Inconsistent or High Background Fluorescence in ROS Detection Assays

Question: My DCFH-DA assay for ROS detection is showing high background fluorescence or inconsistent results. How can I troubleshoot this?

Answer: The DCFH-DA assay can be prone to artifacts, including auto-oxidation of the probe and interactions with components in the cell culture medium.[7][8][10][14][15]

Troubleshooting Steps:

  • Include Proper Controls:

    • Cell-Free Control: Incubate this compound with DCFH-DA in cell-free medium to check for direct chemical reactions that may cause fluorescence.[8][14]

    • Unstained Cell Control: To account for cellular autofluorescence.[15]

  • Optimize Staining Protocol:

    • Use Pre-warmed Medium: Dilute the DCFH-DA stock solution in pre-warmed serum-free medium immediately before use to avoid high background signals.[7]

    • Minimize Light Exposure: Protect the cells from light after adding the probe to prevent photobleaching.

  • Consider Alternative Probes: If artifacts persist, consider using other ROS-sensitive probes that are less prone to auto-oxidation, such as those that excite and emit in the red or far-red spectrum to minimize interference from cellular autofluorescence.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum. This leads to a disruption of the mitochondrial membrane potential, an increase in intracellular Reactive Oxygen Species (ROS), and the activation of ER stress pathways, ultimately culminating in programmed cell death.[4][5][6]

Q2: At what concentrations are the cytotoxic effects of this compound typically observed?

A2: The cytotoxic effects of this compound, as indicated by its IC50 values, vary depending on the cancer cell line. Generally, it shows activity in the micromolar range. For example, in P388 mouse lymphoma cells, the IC50 is reported to be 14 µg/ml.[16] In other studies, it has been shown to be more potent than paclitaxel (B517696) and cisplatin (B142131) in HeLa cells.[4][17]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: You can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Necrotic Cells: Annexin V negative, PI positive.

Q4: What are the key protein markers to look for in a western blot to confirm this compound-induced apoptosis?

A4: Key markers for the intrinsic apoptotic pathway include:

  • Cleaved Caspase-3: An executioner caspase.

  • Cleaved PARP: A substrate of cleaved caspase-3.

  • Bax/Bcl-2 ratio: An increase in the pro-apoptotic Bax relative to the anti-apoptotic Bcl-2. ER stress-related apoptotic markers include the upregulation of GADD34 and NOXA.

Data Presentation

Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds

CompoundCancer Cell LineCancer TypeIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
This compound P388Mouse Lymphoma33.1 (14 µg/ml)--[16]
This compound HeLaCervical CancerMore potent than Paclitaxel & CisplatinPaclitaxel, CisplatinNot specified[4][17]
Kuwanon A MKN-45Gastric Cancer~20-30 µMCisplatinNot specified[17]
Kuwanon A HGC-27Gastric Cancer~20-30 µMCisplatinNot specified[17]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.[17]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[12]

  • Washing: Wash cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[12]

Protocol 3: Intracellular ROS Detection using DCFH-DA
  • Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Staining: Wash cells with serum-free medium and then incubate with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with buffer to remove excess probe.

  • Compound Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.

Visualizations

Kuwanon_C_Signaling_Pathway KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER_Stress ↑ ER Stress ER->ER_Stress Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis ER_Stress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Death with this compound Check_ROS Is ROS production a confounding factor? Start->Check_ROS Control_ROS Co-treat with N-acetylcysteine (NAC) Check_ROS->Control_ROS Yes Check_ER Is ER stress a confounding factor? Check_ROS->Check_ER No Rescue Cell death rescued? Control_ROS->Rescue Control_ER Co-treat with 4-phenylbutyric acid (4-PBA) Check_ER->Control_ER Yes Analyze Analyze specific apoptotic markers Check_ER->Analyze No Rescue2 Cell death rescued? Control_ER->Rescue2 Rescue->Check_ER No Conclusion_ROS ROS is a major contributor Rescue->Conclusion_ROS Yes Rescue2->Analyze No Conclusion_ER ER stress is a major contributor Rescue2->Conclusion_ER Yes Conclusion_ROS->Check_ER Conclusion_ER->Analyze No_Conclusion Proceed to analyze specific pathway

Caption: Troubleshooting workflow for dissecting this compound's mechanism.

References

Technical Support Center: Kuwanon C Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Kuwanon C samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Question: Why am I observing peak tailing in my this compound chromatogram?

Answer:

Peak tailing for this compound in reverse-phase HPLC is often due to secondary interactions between the phenolic hydroxyl groups of the molecule and active sites on the silica-based column packing. Other potential causes include column contamination or issues with the mobile phase.

Possible Causes and Solutions:

CauseSolution
Interaction with Active Silanols Use a high-purity, end-capped C18 column. Consider adding a small amount of a basic additive like triethylamine (B128534) (TEA) to the mobile phase to mask silanol (B1196071) groups.[1]
Incorrect Mobile Phase pH Decrease the mobile phase pH by adding an acid modifier like formic acid or acetic acid (typically 0.1%). This suppresses the ionization of silanol groups.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[2][3]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile/water gradient).[4] If the problem persists, replace the guard column or the analytical column.[5]
Sample Solvent Incompatibility Whenever possible, dissolve the this compound sample in the initial mobile phase composition.[4]

Question: What is causing the retention time of my this compound peak to drift or shift?

Answer:

Retention time drift can compromise the identification and quantification of this compound. This issue typically stems from changes in the HPLC system's conditions over time.

Possible Causes and Solutions:

CauseSolution
Poor Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (at least 10 column volumes) before starting the analysis.[4][5]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] For gradient elution, check that the pump's proportioning valves are functioning correctly.[1]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis.[4][5]
Inconsistent Flow Rate Check for leaks in the system, particularly around pump seals and fittings.[4][5] Purge the pump to remove any air bubbles.[5]
Column Aging/Degradation The bonded phase of the column can degrade over time. If retention times consistently decrease and peak shape worsens, the column may need to be replaced.[1]

Question: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?

Answer:

An unstable baseline can interfere with the accurate integration of the this compound peak, affecting quantification. The source is often related to the mobile phase, detector, or system contamination.

Possible Causes and Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase using sonication or an inline degasser.[3][5] Purge the pump and detector to remove any trapped bubbles.
Mobile Phase Contamination Use high-purity, HPLC-grade solvents and reagents.[3] Filter the mobile phase before use.
Detector Lamp Issues The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if it is low.[5]
System Contamination Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent.[5]
Leaks Check all fittings and connections for leaks, as these can cause pressure fluctuations that lead to baseline noise.[3]

Frequently Asked Questions (FAQs)

What are the recommended analytical methods for the purity assessment of this compound?

The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[2] For more detailed analysis, such as impurity identification and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is recommended.[6][7] For absolute purity assessment without the need for a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.[8][9]

How should this compound samples be prepared for analysis?

For analysis of a pure compound, accurately weigh the this compound reference standard and dissolve it in a suitable solvent like methanol (B129727) or DMSO to create a stock solution.[10][11] Further dilutions should be made with the mobile phase.

For extraction from plant material (e.g., Morus alba root bark):

  • Powder the dried plant material.[2][10]

  • Extract the powder with methanol or ethanol, often using sonication to improve efficiency.[2][10]

  • Centrifuge the mixture and collect the supernatant.[2][10]

  • The crude extract can be evaporated and reconstituted in a suitable solvent for injection. Further purification steps like liquid-liquid partitioning may be necessary for complex matrices.[2]

What are the potential impurities or degradation products in this compound samples?

Potential impurities in this compound samples can originate from the synthesis/isolation process or from degradation during storage.

Impurity TypePossible Origin
Related Flavonoids Co-extraction from the natural source (e.g., other Kuwanon isomers like G or H).[12][13]
Residual Solvents Remnants from the extraction and purification process (e.g., methanol, ethyl acetate).[8]
Unreacted Starting Materials Incomplete reaction during synthesis.[8]
Degradation Products This compound, like other flavonoids, is susceptible to degradation by factors such as pH, temperature, light, and oxygen.[14][15][16] Degradation can involve oxidation or cleavage of the flavonoid rings.

How is the purity of a this compound sample quantified?

Using HPLC-UV, purity is typically determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. For accurate quantification of the amount of this compound in a sample, a calibration curve should be generated using a certified reference standard. The concentration in the unknown sample is then calculated from the regression equation of this curve.[10]

What are the key physicochemical properties of this compound?

PropertyValueReference(s)
Molecular Formula C₂₅H₂₆O₆[11]
Molecular Weight 422.5 g/mol [11]
Appearance Crystalline solid[11]
Purity (Typical) ≥98%[11]
UV Maximum (λmax) 264 nm[11]
Solubility Soluble in DMSO and Methanol[10][11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is a general starting point and may require optimization.

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient might be: 0-30 min, 30-90% B; 30-35 min, 90% B; 35-40 min, 30% B.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 264 nm.[2][11]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter through a 0.45 µm syringe filter before injection.[8]

  • Purity Calculation: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Protocol 2: LC-MS/MS for Sensitive Quantification

This method is suitable for quantifying low levels of this compound, especially in complex matrices.

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[17]

  • Column: C18 reverse-phase column (e.g., 2.0 x 150 mm, 5 µm).[17]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Flow Rate: 0.2 mL/min.[17]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for flavonoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ of this compound (m/z 423.5), and fragment ions would need to be determined by infusion of a standard.

  • Sample Preparation: For biological samples like plasma, a liquid-liquid extraction (LLE) or protein precipitation step is typically required.[17]

Visualizations

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Reporting Sample This compound Sample (Bulk or Formulation) Prep Prepare Solution (e.g., 1 mg/mL in MeOH) Sample->Prep Filter Filter (0.45 µm) Prep->Filter HPLC HPLC-UV Analysis (Purity, Identity) Filter->HPLC Primary Test LCMS LC-MS Analysis (Impurity ID) Filter->LCMS If needed qNMR qNMR Analysis (Absolute Purity) Filter->qNMR If needed Review Review Data (Peak Area, RT, Spectra) HPLC->Review LCMS->Review qNMR->Review Spec Compare to Specifications Review->Spec Release Pass/Release Spec->Release Meets Spec Fail Fail/Investigate Spec->Fail Out of Spec CoA Generate Certificate of Analysis (CoA) HPLC_Troubleshooting cluster_causes Potential Cause Categories cluster_solutions Corrective Actions (Rule of One) Problem Chromatographic Problem Observed MobilePhase Mobile Phase Issue? (Composition, pH, Degassing) Problem->MobilePhase Column Column Issue? (Age, Contamination, Temp) Problem->Column System System Hardware Issue? (Leaks, Pump, Detector) Problem->System Sample Sample Prep Issue? (Solvent, Concentration) Problem->Sample Escalate Escalate to Senior Analyst Problem->Escalate If persistent Sol_MP Prepare Fresh Mobile Phase MobilePhase->Sol_MP Sol_Col Flush or Replace Column Column->Sol_Col Sol_Sys Check for Leaks, Purge Pump System->Sol_Sys Sol_Samp Re-prepare Sample Sample->Sol_Samp Result Problem Resolved? Sol_MP->Result Sol_Col->Result Sol_Sys->Result Sol_Samp->Result Result->Problem No OK Analysis OK Result->OK Yes Flavonoid_Degradation cluster_factors Degradation Factors cluster_products Potential Degradation Products KuwanonC This compound (Flavone Structure) Oxidized Oxidized Products (e.g., Quinones) KuwanonC->Oxidized Cleavage Ring Cleavage Products (e.g., Chalcones, Phenolic Acids) KuwanonC->Cleavage Oxygen Oxygen Oxygen->KuwanonC accelerate Light Light (UV) Light->KuwanonC accelerate Heat Heat Heat->KuwanonC accelerate pH Extreme pH pH->KuwanonC accelerate

References

Validation & Comparative

Kuwanon C Outperforms Paclitaxel in Cervical Cancer Cell Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A recent study reveals that Kuwanon C, a flavonoid derived from the mulberry plant, demonstrates superior efficacy in inhibiting the proliferation and inducing apoptosis in cervical cancer cells compared to the widely used chemotherapy drug, paclitaxel (B517696). This guide provides a detailed comparison of the two compounds, presenting supporting experimental data, methodologies, and visual representations of their mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data comparing the effects of this compound and paclitaxel on HeLa cervical cancer cells. The data is primarily sourced from a 2024 study by Yuan, G., et al., which conducted a direct comparative analysis of the two compounds.[1][2][3]

Table 1: Anti-proliferative Effect (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 Value (µM)Key Findings
This compound HeLaNot explicitly stated, but demonstrated superior anti-proliferative effects at increasing concentrations compared to paclitaxel.[1][4]This compound shows a more potent and sustained anti-proliferative effect.[1][4]
Paclitaxel HeLaExhibited anti-tumor effects at lower concentrations, but its efficacy decreased at higher concentrations and was inferior to this compound.[1][4]The anti-proliferative effect of paclitaxel is less consistent across different concentrations compared to this compound.[1][4]
Table 2: Induction of Apoptosis (Flow Cytometry Analysis)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

CompoundConcentrationApoptotic Cells (%)Key Findings
This compound Increasing concentrationsShowed notable pro-apoptotic effects, surpassing paclitaxel.[1][2][3]This compound is a more potent inducer of apoptosis in HeLa cells.[1][2][3]
Paclitaxel Standard therapeutic concentrationsInduces apoptosis.[5][6]Both compounds trigger programmed cell death.
Table 3: Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs.

CompoundEffect on Cell CycleCell LineKey Findings
This compound Induces cell cycle arrest, with an increase in the Sub-G1 phase population, indicative of DNA fragmentation.[1][3]HeLaBoth compounds interfere with the normal progression of the cell cycle.
Paclitaxel Arrests the cell cycle at the G2/M phase.[5]HeLaPaclitaxel specifically targets the mitotic phase of the cell cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below to facilitate reproducibility and critical evaluation.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or paclitaxel for 24, 48, or 72 hours.

  • MTS Reagent Addition: Following the treatment period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation: The plates are incubated for a specified time to allow viable cells to convert the MTS reagent into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm). The amount of color produced is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HeLa cells are treated with the desired concentrations of this compound or paclitaxel for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: HeLa cells are treated with this compound or paclitaxel for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing this compound and paclitaxel, as well as their respective signaling pathways.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison HeLa Cells HeLa Cells This compound Treatment This compound Treatment HeLa Cells->this compound Treatment Paclitaxel Treatment Paclitaxel Treatment HeLa Cells->Paclitaxel Treatment MTS Assay MTS Assay This compound Treatment->MTS Assay Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) This compound Treatment->Flow Cytometry (Apoptosis) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) This compound Treatment->Flow Cytometry (Cell Cycle) Paclitaxel Treatment->MTS Assay Paclitaxel Treatment->Flow Cytometry (Apoptosis) Paclitaxel Treatment->Flow Cytometry (Cell Cycle) IC50 Determination IC50 Determination MTS Assay->IC50 Determination Apoptosis Rate Comparison Apoptosis Rate Comparison Flow Cytometry (Apoptosis)->Apoptosis Rate Comparison Cell Cycle Distribution Analysis Cell Cycle Distribution Analysis Flow Cytometry (Cell Cycle)->Cell Cycle Distribution Analysis Comparative Efficacy Conclusion Comparative Efficacy Conclusion IC50 Determination->Comparative Efficacy Conclusion Apoptosis Rate Comparison->Comparative Efficacy Conclusion Cell Cycle Distribution Analysis->Comparative Efficacy Conclusion

Caption: Experimental workflow for comparing this compound and paclitaxel.

kuwanon_c_pathway cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound Mitochondria Mitochondria This compound->Mitochondria Endoplasmic Reticulum Endoplasmic Reticulum This compound->Endoplasmic Reticulum ROS Production Increase ROS Production Increase Mitochondria->ROS Production Increase Mitochondrial Membrane Potential Disruption Mitochondrial Membrane Potential Disruption Mitochondria->Mitochondrial Membrane Potential Disruption Apoptotic Signaling Pathway Activation Apoptotic Signaling Pathway Activation Endoplasmic Reticulum->Apoptotic Signaling Pathway Activation ROS Production Increase->Apoptotic Signaling Pathway Activation Mitochondrial Membrane Potential Disruption->Apoptotic Signaling Pathway Activation Cell Cycle Arrest Cell Cycle Arrest Cell Death Cell Death Cell Cycle Arrest->Cell Death Apoptotic Signaling Pathway Activation->Cell Death

Caption: this compound signaling pathway in cervical cancer cells.

paclitaxel_pathway cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: Paclitaxel signaling pathway in cervical cancer cells.

References

A Comparative Analysis of the Anticancer Efficacy of Kuwanon C and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a detailed, objective comparison of the anticancer properties of Kuwanon C, a natural flavonoid derived from the mulberry plant, and cisplatin (B142131), a cornerstone chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development endeavors.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic effects of this compound and cisplatin have been evaluated across various cancer cell lines. A summary of the half-maximal inhibitory concentration (IC50) values and other quantitative measures of anticancer activity is presented below. It is important to note that direct comparisons of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation times and specific assay protocols.

CompoundCell LineCancer TypeAssayIC50 / % ViabilityIncubation TimeReference
This compound HeLaCervical CancerMTSDemonstrated stronger antitumor effects on tumor cell proliferation compared to cisplatin with increasing concentration.24h[1][2][3]
Cisplatin HeLaCervical CancerMTTIC50: 22.4 µM24h[4]
This compound MDA-MB-231Breast CancerMTSConcentration-dependent decrease in cell proliferation.Not Specified[5]
Cisplatin MDA-MB-231Breast CancerMTTIC50: 11.71 ± 1.50 μM24h[6]
This compound T47DBreast CancerMTSConcentration-dependent decrease in cell proliferation.Not Specified[5]
Cisplatin MCF-7Breast CancerMTTLD50: 20 µg/ml24h[7]

Mechanisms of Anticancer Action: A Head-to-Head Look

Both this compound and cisplatin induce cancer cell death primarily through the induction of apoptosis, yet their upstream mechanisms of action diverge significantly.

Cisplatin primarily exerts its cytotoxic effects by damaging DNA.[4] Upon entering the cell, it forms adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein, which in turn can lead to cell cycle arrest and the initiation of the apoptotic cascade.[4]

This compound , on the other hand, appears to initiate apoptosis through a mechanism centered on the mitochondria and endoplasmic reticulum.[1][2][3] Studies have shown that this compound can disrupt the mitochondrial membrane potential and induce a significant increase in intracellular reactive oxygen species (ROS).[1][2][3] This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. Furthermore, this compound has been shown to induce endoplasmic reticulum stress, another potent initiator of apoptosis.[5]

Impact on Cellular Processes

A direct comparative study on HeLa cervical cancer cells by Yuan, G., et al. (2024) provides valuable insights into the differential effects of this compound and cisplatin on key cellular processes.[1][2][3]

Cellular ProcessThis compound Effect on HeLa CellsCisplatin Effect on HeLa CellsReference
Cell Cycle Decrease in G1/G0 and G2/M phases, with an increase in the Sub-G1 population (indicative of apoptosis).Cell cycle arrest.[1][2][3][4]
Apoptosis Potent induction of apoptosis, reportedly superior to cisplatin.Induction of apoptosis.[1][2][3][4]
ROS Production Significant increase in intracellular ROS levels.Can induce ROS, but DNA damage is the primary mechanism.[1][2][3]
Mitochondrial Membrane Potential Disruption of mitochondrial membrane potential.Less pronounced direct effect compared to this compound.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct signaling pathways activated by this compound and cisplatin, leading to apoptosis, as well as a general workflow for a key experimental assay used to assess apoptosis.

Comparative Apoptotic Signaling Pathways cluster_0 This compound cluster_1 Cisplatin This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Stress ER Stress This compound->ER Stress ROS Production ROS Production Mitochondria->ROS Production MMP Disruption MMP Disruption Mitochondria->MMP Disruption Intrinsic Apoptosis Intrinsic Apoptosis ER Stress->Intrinsic Apoptosis ROS Production->Intrinsic Apoptosis MMP Disruption->Intrinsic Apoptosis Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Extrinsic/Intrinsic Apoptosis Extrinsic/Intrinsic Apoptosis p53 Activation->Extrinsic/Intrinsic Apoptosis Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay Start Start Cell Seeding & Treatment Cell Seeding & Treatment Start->Cell Seeding & Treatment Harvest Cells Harvest Cells Cell Seeding & Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (Dark) Incubate (Dark) Add Annexin V-FITC & PI->Incubate (Dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (Dark)->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation End End Data Interpretation->End

References

A Comparative Analysis of Kuwanon Flavonoids: Unveiling the Potency of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of Kuwanon C versus its structural analogs Kuwanon A, G, and T. This report synthesizes experimental data on their anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties, providing a valuable resource for advancing pharmacological research.

Kuwanon flavonoids, a class of prenylated polyphenols predominantly isolated from the root bark of Morus alba (white mulberry), have garnered significant attention for their diverse and potent biological activities. Among these, this compound has emerged as a particularly promising candidate in various therapeutic areas. This guide provides an objective comparison of the bioactivities of this compound against its related compounds—Kuwanon A, G, and T—supported by quantitative data from peer-reviewed studies.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound, A, G, and T. It is important to note that direct head-to-head comparisons across all four compounds under identical experimental conditions are limited. Therefore, data has been compiled from various sources, and variations in experimental protocols should be considered when interpreting the results.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects across a range of cancer cell lines, in some cases surpassing the efficacy of conventional chemotherapeutic agents.[1][2][3] Kuwanon A and T also exhibit anti-proliferative properties.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
This compound HeLaCervical CancerMore potent than Paclitaxel and Cisplatin[1][4]
MDA-MB-231Breast CancerConcentration-dependent decrease[3][5]
T47DBreast CancerConcentration-dependent decrease[3]
P388Mouse Lymphoma~32.8 (14 µg/mL)[5]
Kuwanon A MKN-45Gastric Cancer~20-30[6]
HGC-27Gastric Cancer~20-30[6]
Kuwanon T HeLaCervical CancerHigher anti-proliferative activity than norartocarpetin (B3191130) and morin[7]
Anti-inflammatory Activity

Kuwanon G and T have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[8][9][10][11]

CompoundAssayCell Line/SystemIC50 Value (µM)Reference
Kuwanon G Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesNot explicitly quantified, but demonstrated[5]
Kuwanon T Nitric Oxide (NO) Production InhibitionBV2 (microglia), RAW264.7 (macrophages)Markedly inhibited[8]
Kuwanon A Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages10.5[12]
Antioxidant Activity

The antioxidant potential of Kuwanon compounds has been evaluated through their ability to scavenge free radicals.

CompoundAssayEC50 ValueReference
This compound DPPH Radical Scavenging~171.3 µM (72.99 µg/mL)[5]
Kuwanon G ABTS Radical Scavenging9.28 ± 1.02 µM[13]
Kuwanon T Protective effect against t-BHP-induced oxidative stress30.32 µM[11]
Tyrosinase Inhibitory Activity

Several Kuwanon compounds have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential application in dermatology and cosmetics.[2][14][15][16]

CompoundSubstrateIC50 Value (µM)Reference
This compound L-tyrosine135[2]
Kuwanon G L-tyrosine67.6[15][16]
L-DOPA44.0[15][16]

Signaling Pathways and Experimental Workflows

The biological effects of these Kuwanon compounds are mediated through the modulation of intricate signaling pathways. The following diagrams, created using Graphviz, illustrate the known mechanisms of action for this compound, G, and T.

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum, leading to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[3][4][7][17][18]

Kuwanon_C_Apoptosis KuwanonC This compound Mitochondria Mitochondria KuwanonC->Mitochondria ER Endoplasmic Reticulum KuwanonC->ER ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ER->ROS Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: this compound-induced apoptosis pathway.

Kuwanon G Neuroprotective and Anti-inflammatory Pathways

Kuwanon G exerts neuroprotective effects by modulating the PI3K/Akt/GSK3αβ signaling pathway.[1] It also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway.[9][10]

Kuwanon_G_Signaling cluster_neuro Neuroprotection cluster_inflammation Anti-inflammation KuwanonG_N Kuwanon G PI3K_Akt PI3K/Akt KuwanonG_N->PI3K_Akt activates GSK3ab GSK3α/β PI3K_Akt->GSK3ab inhibits Neuroprotection Neuroprotection KuwanonG_I Kuwanon G NFkB NF-κB KuwanonG_I->NFkB inhibits Inflammation ↓ Inflammatory Response

Caption: Neuroprotective and anti-inflammatory pathways of Kuwanon G.

Kuwanon T Anti-inflammatory Signaling Pathway

Kuwanon T demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[8][11][17][19]

Kuwanon_T_Anti_inflammatory cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway KuwanonT Kuwanon T IKK IKK KuwanonT->IKK inhibits Nrf2 Nrf2 KuwanonT->Nrf2 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->ProInflammatory_Genes Nucleus_Nrf2 Nrf2 (in nucleus) Nrf2->Nucleus_Nrf2 translocates HO1 HO-1 Expression Nucleus_Nrf2->HO1

Caption: Anti-inflammatory signaling pathways modulated by Kuwanon T.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the Kuwanon compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are treated with various concentrations of the Kuwanon compounds or comparator drugs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.[6]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5][17]

  • Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5][17]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration that inhibits 50% of cell growth.[17]

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of NO production in macrophages.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in 96-well plates and pre-treated with various concentrations of the Kuwanon compounds for 1 hour.[5][12]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5][17]

  • Supernatant Collection: The cell culture supernatant is collected.[5][17]

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[17]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm. The IC50 value is determined from the dose-response curve.[5][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant capacity of the compounds by measuring their ability to scavenge the stable DPPH free radical.

  • Sample Preparation: Various concentrations of the Kuwanon compounds are prepared in a suitable solvent.[5]

  • Reaction Mixture: The test compound solutions are mixed with a methanolic solution of DPPH.[17]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at 517 nm using a spectrophotometer. The EC50 value, the concentration that scavenges 50% of the DPPH radicals, is then calculated.[5][17]

Tyrosinase Inhibition Assay

This assay determines the ability of the Kuwanon compounds to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.

  • Reaction Mixture: A solution containing phosphate (B84403) buffer (pH 6.8), the test compound, and mushroom tyrosinase is prepared in a 96-well plate.[20]

  • Substrate Addition: The reaction is initiated by adding a solution of either L-tyrosine or L-DOPA.[20]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period.[20]

  • Absorbance Measurement: The formation of dopachrome (B613829) is measured spectrophotometrically at approximately 475-490 nm.[20]

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[20]

Conclusion

The compiled data indicates that this compound possesses a broad spectrum of potent biological activities, particularly in the realm of anticancer research. While Kuwanon A, G, and T also exhibit significant therapeutic potential in various assays, the evidence suggests that this compound warrants further investigation as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to design and interpret future studies aimed at elucidating the full pharmacological profile of these promising natural products.

References

A Comparative Analysis of Kuwanon C Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

Kuwanon C, a prenylated flavonoid predominantly found in the root bark of Morus alba (white mulberry), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The efficiency of extracting this compound from its natural source is paramount for research and potential therapeutic applications. This guide provides a comparative analysis of various extraction methodologies, offering insights into their efficacy, supported by experimental data.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares traditional and modern techniques, focusing on key parameters such as solvent, temperature, time, and yield of total flavonoids. While direct comparative data for this compound is limited, data for the structurally similar Kuwanon O provides a valuable benchmark.

Data Presentation: Comparison of this compound Extraction Methods

Extraction MethodSolventTemperature (°C)TimeYield of Total Flavonoids (mg/g DW)Purity of this compound (%)AdvantagesDisadvantages
Maceration 80% Methanol (B129727)Room Temp.72 h35.2 ± 1.8[2]~75[2]Simple, low cost[2]Time-consuming, lower efficiency[2]
Soxhlet Extraction 70% Ethanol (B145695)806 h48.5 ± 2.5[2]~80[2]High extraction efficiency[2]Requires high solvent volume, potential thermal degradation[2]
Ultrasound-Assisted Extraction (UAE) 80% Methanol5030 min55.1 ± 2.1[2]~85[2]Reduced extraction time, higher yield, less solvent consumption[2]Requires specialized equipment
Microwave-Assisted Extraction (MAE) 60% EthanolNot specified5 minNot specified for this compound, but optimized for flavonoids from mulberry leaves[3]Not specifiedVery short extraction time, high efficiency[4]Potential for localized overheating, requires specialized equipment
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 10% Ethanol as co-solvent502 h42.7 ± 2.3[2]>95[2]High selectivity, "green" solvent, high purity of extract[2]High initial equipment cost[2]

DW: Dry Weight. Data for Maceration, Soxhlet, UAE, and SFE are based on studies on Kuwanon O from Morus alba root bark and represent typical values.[2] MAE data is based on optimized conditions for flavonoids from mulberry leaves.[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for the extraction of Kuwanon compounds and other flavonoids from Morus alba.

Maceration Protocol
  • Sample Preparation: Air-dried and powdered Morus alba root bark (100 g) is used.[2]

  • Extraction: The powdered bark is soaked in 1 L of 80% methanol in a sealed container at room temperature.[2][5]

  • Duration: The mixture is left for 72 hours with occasional shaking.[2][5]

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

Soxhlet Extraction Protocol
  • Sample Preparation: Coarsely powdered dried root bark of Morus alba (1 kg) is used.[5]

  • Extraction: The powdered root bark is placed in a thimble and extracted with 95% ethanol (5 L) in a Soxhlet apparatus for 24 hours.[5]

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.[5]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: 100 g of air-dried and powdered Morus alba root bark is prepared.[2]

  • Extraction: The powder is suspended in 1 L of 80% methanol in a beaker.[2]

  • Sonication: The beaker is placed in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicated for 30 minutes at a controlled temperature of 50°C.[2]

  • Filtration and Concentration: The extract is filtered and concentrated as described in the maceration protocol.[2]

Microwave-Assisted Extraction (MAE) Protocol (Adapted for this compound)
  • Sample Preparation: 100 g of dried and powdered Morus alba root bark is used.

  • Extraction: The powder is mixed with 60% ethanol at a material-to-solvent ratio of 1:15.[3]

  • Microwave Irradiation: The suspension is irradiated in a microwave oven at a power of 560 W for 5 minutes.[3] To prevent overheating, intermittent radiation (e.g., 1 minute on, 2 minutes off) can be employed.[3]

  • Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Powdered Morus alba leaf is used. For this compound, root bark would be the appropriate material.

  • Extraction: The sample is loaded into the extractor vessel. Supercritical CO₂ with ethanol as a co-solvent is passed through the sample.[6]

  • Optimized Conditions: Based on studies on related compounds, optimized conditions could be a pressure of 200 bar, a temperature of 50°C, and a dynamic extraction time of 80 minutes.[6][7]

  • Separation: The extract is separated from the supercritical fluid by depressurization, and the CO₂ can be recycled.[8]

Purification and Quantification
  • Purification: The crude extracts obtained can be further purified using column chromatography with silica (B1680970) gel, polyamide resin, or Sephadex LH-20.[5]

  • Quantification (HPLC): The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC).[9][10]

    • Instrumentation: An HPLC system with a UV or PDA detector.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at 264 nm.[2]

    • Quantification: Based on a calibration curve of a this compound standard.[2]

Visualizations

Signaling Pathway Modulated by this compound

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

KuwanonC_Apoptosis_Pathway KuwanonC This compound Mitochondria Mitochondria KuwanonC->Mitochondria induces stress Bax Bax (Pro-apoptotic) Mitochondria->Bax activates Caspase3 Caspase-3 (activated) Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a general workflow for the extraction, purification, and quantification of this compound.

KuwanonC_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Morus alba Root Bark Powder Extraction_Method Extraction (e.g., UAE) Plant_Material->Extraction_Method Crude_Extract Crude this compound Extract Extraction_Method->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC HPLC Analysis Purified_Fractions->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: General workflow for this compound extraction and analysis.

References

Unveiling the Multifaceted Mechanisms of Kuwanon C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kuwanon C's mechanism of action across different cell lines, supported by experimental data. This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant potential in oncology, inflammation, and dermatology.

This guide synthesizes available data to offer a clear performance evaluation of this compound against relevant alternatives, detailing its effects on cancer cell proliferation, inflammatory responses, and enzymatic activity.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has emerged as a potent anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its efficacy has been notably demonstrated in breast and cervical cancer cells.

Comparative Efficacy in Cancer Cell Lines

This compound exhibits significant cytotoxic effects against a range of cancer cells. Its potency is often compared to established chemotherapeutic agents like paclitaxel (B517696) and cisplatin.

CompoundCell LineCancer TypeIC50 (µM)Comparator DrugComparator IC50 (µM)
This compound MDA-MB-231 Breast CancerNot explicitly stated, but demonstrated potent inhibition of proliferationPaclitaxel~0.0024 - 0.3
T47D Breast CancerNot explicitly stated, but demonstrated potent inhibition of proliferation--
HeLa Cervical CancerReported to be more potent than paclitaxel and cisplatinPaclitaxelNot specified in direct comparison
CisplatinNot specified in direct comparison
Paclitaxel MDA-MB-231 Breast Cancer~0.0024 - 0.3--
Cisplatin MDA-MB-231 Breast Cancer~23--
HeLa Cervical Cancer---

Note: IC50 values can vary between studies due to different experimental conditions. The data for this compound's potency in HeLa cells is qualitative, highlighting its superior performance over conventional drugs.[1]

Mechanism of Action in Cancer Cells

This compound's anticancer activity is multifaceted, primarily targeting mitochondrial and endoplasmic reticulum stress pathways to induce apoptosis.[1]

  • Induction of Apoptosis: this compound triggers the intrinsic apoptosis pathway.[2] This is characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[2]

  • Endoplasmic Reticulum (ER) Stress: It induces ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[2]

  • Cell Cycle Arrest: this compound upregulates the cell cycle inhibitor p21, leading to a halt in cell proliferation.[2]

  • DNA Damage: The compound has been shown to induce DNA damage in cancer cells.[2]

  • Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed upon treatment with this compound, contributing to its cytotoxic effects.[1]

Kuwanon_C_Anticancer_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus KC This compound ER_Stress ER Stress KC->ER_Stress Mito Mitochondrial Dysfunction KC->Mito p21 p21 ↑ KC->p21 DNA_Damage DNA Damage KC->DNA_Damage ROS ROS Production ↑ KC->ROS UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase3 Caspase-3 Activation UPR->Caspase3 Bax Bax ↑ Mito->Bax Cyc Cytochrome c Release Bax->Cyc Cyc->Caspase3 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest ROS->Mito Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer mechanism of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways in immune cells such as macrophages (RAW264.7) and microglia (BV2).[3][4]

Comparative Efficacy in Inflammatory Cell Models
Mechanism of Action in Inflammation

This compound's anti-inflammatory properties are primarily attributed to its dual action on the NF-κB and Nrf2/HO-1 signaling pathways.[3][4]

  • Inhibition of NF-κB Pathway: this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[3]

  • Activation of Nrf2/HO-1 Pathway: It promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant and cytoprotective genes, leading to the upregulation of Heme Oxygenase-1 (HO-1).[3][4] HO-1 plays a crucial role in suppressing inflammation.

Kuwanon_C_Anti_inflammatory_Pathway cluster_cell Macrophage / Microglia LPS LPS TLR4 TLR4 LPS->TLR4 KC This compound NFkB_pathway NF-κB Pathway KC->NFkB_pathway Nrf2_pathway Nrf2/HO-1 Pathway KC->Nrf2_pathway TLR4->NFkB_pathway p65_translocation p65 Nuclear Translocation NFkB_pathway->p65_translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_translocation->Inflammatory_Genes Inflammation Inflammation ↓ Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_pathway->Nrf2_translocation HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression HO1_expression->NFkB_pathway Kuwanon_C_Tyrosinase_Inhibition cluster_reaction Melanogenesis Pathway Tyrosinase Tyrosinase (Enzyme) L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Melanin Melanin L_DOPA->Melanin Further Reactions KC This compound (Competitive Inhibitor) KC->Tyrosinase Binds to Active Site

References

A Comparative Guide to the Cross-Species Metabolism of Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the cross-species metabolism of Kuwanon C is not extensively available in publicly accessible databases. This guide provides a framework for conducting such a comparative study, detailing established experimental protocols for flavonoid metabolism and presenting illustrative data to guide future research.

Introduction

This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Understanding the metabolic fate of this compound across different preclinical species and its extrapolation to humans is a critical step in its development as a potential therapeutic agent. This guide outlines the methodologies for a comprehensive cross-species comparison of this compound metabolism and provides a template for data presentation and interpretation.

Experimental Protocols

The investigation of drug metabolism involves both in vitro and in vivo studies to identify metabolic pathways, determine the rate of metabolism, and characterize the metabolites formed.[4][5][6][7][8][9]

In Vitro Metabolism Studies

In vitro assays are essential for initial screening and for understanding the specific enzymes involved in metabolism.[4][10]

1. Incubation with Liver Microsomes:

  • Objective: To determine the primary phase I metabolic pathways (e.g., oxidation, hydroxylation) and to identify the cytochrome P450 (CYP) enzymes involved.[11][12][13][14][15]

  • Protocol:

    • Prepare liver microsomes from different species (human, rat, mouse, dog).

    • Incubate this compound (typically 1-10 µM) with liver microsomes (0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[10]

    • The reaction mixture should contain a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.

    • Reactions are initiated by adding the cofactor and terminated at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • To identify the specific CYP isoforms involved, recombinant human CYP enzymes can be used, or selective chemical inhibitors and antibodies can be included in the incubation with pooled liver microsomes.[10][11]

2. Incubation with Hepatocytes:

  • Objective: To investigate both phase I and phase II (conjugation) metabolism in a more complete cellular system.

  • Protocol:

    • Isolate fresh hepatocytes from different species or use cryopreserved hepatocytes.

    • Incubate this compound with hepatocytes in suspension or as a monolayer culture in a suitable medium.

    • At selected time points, collect both the cells and the medium.

    • Process the samples to extract the parent drug and metabolites for LC-MS/MS analysis.

3. Incubation with S9 Fraction:

  • Objective: To study the combined effects of cytosolic and microsomal enzymes on metabolism. The S9 fraction contains both microsomes and cytosol.[10]

  • Protocol:

    • Prepare S9 fractions from the livers of different species.

    • The incubation procedure is similar to that for liver microsomes but may also require cofactors for cytosolic enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).

In Vivo Metabolism Studies

In vivo studies provide a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9]

1. Pharmacokinetic and Metabolite Profiling Studies:

  • Objective: To determine the pharmacokinetic parameters of this compound and to identify the major metabolites in plasma, urine, and feces.

  • Protocol:

    • Administer a single dose of this compound to each species (e.g., rats, mice, dogs) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at predetermined time points. Plasma is separated for analysis.

    • Collect urine and feces over a specified period (e.g., 24, 48 hours).

    • Extract this compound and its metabolites from the biological matrices.

    • Analyze the samples using LC-MS/MS to determine the concentrations of the parent drug and to identify the structures of the metabolites.

    • Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison across species.

Table 1: Illustrative In Vitro Metabolic Stability of this compound

SpeciesLiver Microsomes (t1/2, min)Hepatocytes (t1/2, min)
Human4560
Rat2535
Mouse1520
Dog5570
This table presents hypothetical half-life (t1/2) data for this compound in liver microsomes and hepatocytes from different species. A shorter half-life indicates more rapid metabolism.

Table 2: Illustrative Major Metabolites of this compound Identified Across Species

MetaboliteHumanRatMouseDogProposed Metabolic Pathway
M1: Monohydroxylated this compound+++++++++++CYP-mediated hydroxylation
M2: Dihydroxylated this compound++++++CYP-mediated hydroxylation
M3: this compound Glucuronide+++++++++UGT-mediated glucuronidation
M4: this compound Sulfate+++++SULT-mediated sulfation
This table illustrates a hypothetical profile of major metabolites of this compound. The '+' symbols indicate the relative abundance of each metabolite in the different species.

Visualization of Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the overall process of a cross-species metabolism study.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data_analysis Data Integration and Comparison microsomes Liver Microsomes (Human, Rat, Mouse, Dog) incubation Incubation with this compound microsomes->incubation hepatocytes Hepatocytes (Human, Rat, Mouse, Dog) hepatocytes->incubation s9 S9 Fraction (Human, Rat, Mouse, Dog) s9->incubation lcms_vitro LC-MS/MS Analysis incubation->lcms_vitro metabolite_id_vitro Metabolite Identification & Stability Assessment lcms_vitro->metabolite_id_vitro cross_species_comparison Cross-Species Comparison metabolite_id_vitro->cross_species_comparison animal_models Animal Models (Rat, Mouse, Dog) dosing Dosing of this compound animal_models->dosing sample_collection Sample Collection (Plasma, Urine, Feces) dosing->sample_collection lcms_vivo LC-MS/MS Analysis sample_collection->lcms_vivo pk_analysis Pharmacokinetic Analysis lcms_vivo->pk_analysis metabolite_id_vivo Metabolite Profiling lcms_vivo->metabolite_id_vivo pk_analysis->cross_species_comparison metabolite_id_vivo->cross_species_comparison human_prediction Prediction of Human Metabolism cross_species_comparison->human_prediction

Caption: Experimental workflow for cross-species metabolism studies.

Discussion and Interpretation

A thorough comparison of the metabolic profiles of this compound across different species is crucial for several reasons:

  • Selection of Appropriate Animal Models: The species that best mimics the human metabolic profile should be selected for preclinical toxicology studies to ensure the relevance of the safety data.[5]

  • Prediction of Human Pharmacokinetics: Understanding the metabolic clearance in preclinical species allows for the allometric scaling and prediction of the pharmacokinetic profile in humans.

  • Identification of Human-Specific Metabolites: It is important to identify any metabolites that are unique to humans or are formed in significantly higher proportions in humans, as these may have distinct pharmacological or toxicological properties.

  • Drug-Drug Interaction Potential: In vitro studies using human liver microsomes and hepatocytes can help to identify the potential for this compound to be a substrate, inhibitor, or inducer of major drug-metabolizing enzymes, thereby predicting potential drug-drug interactions.[5]

Based on the general metabolism of flavonoids, it is anticipated that this compound will undergo both phase I (hydroxylation, oxidation) and phase II (glucuronidation, sulfation) metabolism.[16][17] Significant inter-species differences in both the rate of metabolism and the major metabolic pathways are common for flavonoids and should be carefully evaluated for this compound.

Conclusion

While specific data on the cross-species metabolism of this compound is currently limited, this guide provides a comprehensive framework for conducting and interpreting such studies. By following these established protocols, researchers can generate the necessary data to understand the metabolic fate of this compound, select appropriate animal models for further development, and ultimately predict its behavior in humans. This systematic approach is essential for the successful translation of this promising natural product into a clinically effective therapeutic agent.

References

A Head-to-Head Comparison of Kuwanon C and Resveratrol Bioactivity: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent natural compounds: Kuwanon C, a prenylated flavonoid from the mulberry plant, and resveratrol (B1683913), a well-studied stilbenoid found in grapes and other plants. By presenting quantitative data from experimental studies, detailing the methodologies of key assays, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these molecules.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer and antioxidant activities of this compound and resveratrol, compiled from various scientific studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between different studies.

Table 1: In Vitro Anticancer Activity
CompoundCancer Cell LineCancer TypeIC50 ValueReference(s)
This compound P388Mouse Lymphoma14 µg/mL[1][2]
HeLaCervical CancerReported to be more potent than Paclitaxel and Cisplatin[3][4][5][6]
T47DBreast CancerConcentration-dependent decrease in cell proliferation[2]
MDA-MB-231Breast CancerConcentration-dependent decrease in cell proliferation[2]
Resveratrol MCF7Breast Cancer51.18 µM[7]
SW480Colon Cancer~70-150 µM[8]
HCE7Colon Cancer~70-150 µM[8]
Seg-1Esophageal Cancer~70-150 µM[8]
HL60Promyelocytic Leukemia~70-150 µM[8]
HepG2Liver Cancer57.4 µM[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundEC50/IC50 ValueReference(s)
This compound 72.99 µg/mL (EC50)[1][2]
Resveratrol ~25 µg/mL (IC50)[9]
15.54 µg/mL (IC50)[10]

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) in the context of the DPPH assay refer to the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field to assess the respective bioactivities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, resveratrol, or comparator drugs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the treatment period, MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent, such as methanol (B129727) or ethanol, is prepared. The working solution is then diluted to achieve an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: The test compound (this compound or resveratrol) at various concentrations is mixed with the DPPH working solution. A blank sample containing only the solvent and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes. During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.

  • Absorbance Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 or IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or resveratrol for a specific duration to induce apoptosis.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and resveratrol are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in their anticancer effects.

cluster_kuwanon_c This compound Induced Apoptosis KC This compound Mito Mitochondria KC->Mito ER Endoplasmic Reticulum KC->ER ROS ↑ ROS Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER->ROS ROS->Mito Casp Caspase Activation MMP->Casp Apoptosis_KC Apoptosis Casp->Apoptosis_KC

Anticancer signaling pathway of this compound.

cluster_resveratrol Resveratrol Induced Apoptosis Res Resveratrol SIRT1 SIRT1 Res->SIRT1 p53 ↑ p53 Acetylation Res->p53 SIRT1->p53 deacetylation Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_Res Apoptosis Casp3->Apoptosis_Res

Resveratrol-induced apoptosis signaling pathway.

cluster_workflow General Experimental Workflow for Anticancer Activity Start Start: Cell Culture Treatment Treatment with This compound / Resveratrol Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Assay) Treatment->AnnexinV Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis AnnexinV->Data_Analysis End End: Results Data_Analysis->End

A generalized workflow for assessing anticancer activity.

References

Evaluating the Synergistic Potential of Kuwanon C in Combination Drug Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of existing research highlights the potential of Kuwanon C, a flavonoid isolated from the mulberry plant (Morus alba), as a synergistic agent in combination therapies. This guide synthesizes available experimental data on the synergistic effects of this compound with other drugs, primarily focusing on its antibacterial and potential anticancer applications. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds.

Synergistic Antibacterial Activity of this compound

Recent studies have demonstrated that this compound exhibits significant synergistic activity with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This is a critical finding in the effort to combat antibiotic resistance.

A key study investigated the combination of this compound with kanamycin (B1662678) and oxacillin. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICi), where a value of ≤ 0.5 indicates synergy. In combination with kanamycin, this compound demonstrated synergy against three clinical MRSA isolates, reducing the minimum inhibitory concentration (MIC) of the antibiotic by up to 8-fold.[1] Similarly, synergistic effects were observed when this compound was combined with oxacillin.[1]

Table 1: Synergistic Effects of this compound with Antibiotics against MRSA

AntibioticMRSA Strain(s)Fractional Inhibitory Concentration Index (FICi)OutcomeReference
Kanamycin3 Clinical Isolates≤ 0.5Synergistic[1]
OxacillinNot Specified0.375–0.5Synergistic[1]

The data suggests that this compound can potentiate the efficacy of these antibiotics, potentially restoring their effectiveness against resistant bacterial strains. One of the proposed mechanisms for this synergistic activity is the ability of this compound to act as an efflux pump inhibitor and disrupt bacterial membrane permeability.[1]

Potential for Synergistic Anticancer Effects

While direct experimental evidence of this compound's synergistic effects with anticancer drugs is still emerging, studies on structurally related flavonoids from mulberry suggest a high potential for such interactions.

One notable study demonstrated that morin, another flavonoid found in mulberry, sensitizes triple-negative breast cancer cells (MDA-MB-231) to the cytotoxic effects of doxorubicin.[2][3][4] This synergistic effect was attributed to the suppression of FOXM1 and the attenuation of EGFR/STAT3 signaling pathways.[2][3] Given the structural similarities between this compound and morin, it is plausible that this compound may exert similar sensitizing effects on cancer cells to conventional chemotherapeutic agents.

Furthermore, studies have shown that this compound itself possesses potent anticancer properties, in some cases demonstrating superior anti-proliferative and pro-apoptotic effects on cervical cancer cells (HeLa) compared to paclitaxel (B517696) and cisplatin.[5][6][7] This inherent anticancer activity makes it a strong candidate for combination therapies.

Table 2: Comparative Cytotoxicity of this compound and Standard Chemotherapeutics

CompoundCancer Cell LineCancer TypeComparator DrugComparator IC50 (µM)OutcomeReference
This compoundHeLaCervical CancerPaclitaxelNot SpecifiedMore potent than Paclitaxel[5][6][7]
This compoundHeLaCervical CancerCisplatinNot SpecifiedMore potent than Cisplatin[5][6][7]
Kuwanon AHGC-27Gastric CancerCisplatinNot specified in the same study~20-30 µM[8]
Kuwanon AMKN-45Gastric CancerCisplatinNot specified in the same study~20-30 µM[8]
This compoundT47DBreast CancerDoxorubicin8.53 µMNot Specified[8]

Experimental Protocols

Checkerboard Assay for Antibacterial Synergy

The synergistic effects of this compound with antibiotics were determined using the checkerboard microdilution method.[1]

  • Preparation of Compounds: Stock solutions of this compound and the respective antibiotics are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

  • Calculation of FICi: The FICi is calculated for each combination using the following formula: FICi = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is defined as an FICi ≤ 0.5, additivity as 0.5 < FICi ≤ 4, and antagonism as FICi > 4.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The cytotoxic effects of this compound, alone or in combination with other drugs, on cancer cells are typically evaluated using a cell viability assay, such as the MTT assay.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, the comparator drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve. For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis KC_stock This compound Stock serial_dilution_KC Serial Dilution of this compound KC_stock->serial_dilution_KC ABX_stock Antibiotic Stock serial_dilution_ABX Serial Dilution of Antibiotic ABX_stock->serial_dilution_ABX MRSA_culture MRSA Culture inoculation Inoculation with MRSA MRSA_culture->inoculation plate 96-well Plate incubation Incubation (24h, 37°C) plate->incubation serial_dilution_KC->plate serial_dilution_ABX->plate inoculation->plate read_mic Determine MIC incubation->read_mic calc_fici Calculate FIC Index read_mic->calc_fici result Synergy (FICi ≤ 0.5) Additivity (0.5 < FICi ≤ 4) Antagonism (FICi > 4) calc_fici->result

Caption: Experimental workflow for the checkerboard assay to determine antibacterial synergy.

Morin_Doxorubicin_Synergy_Pathway cluster_drugs Drug Combination cluster_pathway Signaling Pathway cluster_effects Cellular Effects Morin Morin EGFR EGFR Morin->EGFR inhibits STAT3 STAT3 Morin->STAT3 inhibits FOXM1 FOXM1 Morin->FOXM1 inhibits Dox Doxorubicin Apoptosis Increased Apoptosis Dox->Apoptosis Proliferation Decreased Proliferation EGFR->Proliferation STAT3->Proliferation FOXM1->Proliferation

Caption: Proposed signaling pathway for Morin's synergistic effect with Doxorubicin.

Conclusion and Future Directions

The available evidence strongly supports the synergistic potential of this compound, particularly in the context of antibacterial therapy against resistant pathogens. While direct evidence for its synergy with anticancer agents is still needed, the promising results from related flavonoids warrant further investigation into this compound's role in combination cancer chemotherapy. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and evaluating the in vivo efficacy and safety of this compound-based combination therapies.

References

Kuwanon C: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in future research and development. While in vitro studies have demonstrated promising anti-cancer and anti-viral properties, it is important to note that direct in vivo efficacy studies on this compound are currently limited. This guide presents available data and offers insights into potential in vivo applications based on studies of structurally related compounds.

In Vitro Efficacy of this compound

This compound has shown potent cytotoxic and antiviral effects in various cell-based assays. Its mechanisms of action primarily involve the induction of apoptosis in cancer cells and the inhibition of viral entry.

Anti-Cancer Activity

Recent studies have highlighted the potent anti-cancer effects of this compound, particularly against cervical and breast cancer cells.[1][2][3] The primary mechanism involves the induction of apoptosis through the mitochondrial and endoplasmic reticulum stress pathways.[1][2] Key findings indicate that this compound disrupts the mitochondrial membrane potential and leads to a significant increase in intracellular reactive oxygen species (ROS), ultimately triggering programmed cell death.[2]

Table 1: Summary of In Vitro Anti-Cancer Efficacy of this compound

Cell LineCancer TypeKey FindingsReported IC50 ValuesReference
HeLaCervical CancerInduces apoptosis, disrupts mitochondrial membrane potential, increases ROS production, inhibits cell proliferation and migration.[1][2]Not explicitly stated, but significant effects observed at concentrations of 20-60 µM.[1][2]
MDA-MB-231Breast CancerInduces apoptosis via the intrinsic pathway, upregulates p21, inhibits DNA replication, and induces DNA damage.[1]Not explicitly stated, but concentration-dependent decrease in cell proliferation observed.[1]
T47DBreast CancerInduces apoptosis via the intrinsic pathway, upregulates p21, inhibits DNA replication, and induces DNA damage.[1]Not explicitly stated, but concentration-dependent decrease in cell proliferation observed.[1]
Anti-Viral Activity

This compound has also demonstrated notable in vitro efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5] Molecular interaction studies have revealed that this compound targets both the spike S1 receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE2) receptor, thereby blocking the virus from entering host cells.[4][5]

Table 2: Summary of In Vitro Anti-Viral Efficacy of this compound

VirusCell LineKey FindingsReported IC50 ValueReference
SARS-CoV-2 (clinical isolate)VeroInhibits viral infection.7.7 µM[5]
SARS-CoV-2 (pseudotyped virus)HEK293T (overexpressing ACE2/TMPRSS2)Prevents viral infection by blocking the spike S1 RBD:ACE2 receptor interaction.Not explicitly stated, but significant inhibition observed at 20 µM.[4]

Experimental Protocols: In Vitro Assays

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa) in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells, including the supernatant, and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Reactive Oxygen Species (ROS) Level Assay

This assay measures the intracellular levels of ROS.

  • Cell Treatment: Treat HeLa cells with different concentrations of this compound for 12 or 24 hours.

  • Staining: Use a ROS assay kit to stain the cells.

  • Analysis: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS, using a fluorescence microscope or flow cytometer.[2]

SARS-CoV-2 Infection Inhibition Assay

This assay evaluates the ability of a compound to inhibit viral infection.

  • Cell Culture: Culture Vero cells in 384-well plates.

  • Treatment and Infection: Treat the cells with serially diluted this compound and immediately infect with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Immunofluorescence: Stain the cells with an anti-SARS-CoV-2 nucleocapsid primary antibody and a fluorescently labeled secondary antibody.

  • Analysis: Quantify the percentage of infected cells to determine the IC50 value.[5]

In Vivo Efficacy of this compound and Related Compounds

As of the current literature, there is a notable lack of direct in vivo efficacy studies specifically for this compound. However, research on structurally similar prenylated flavonoids from Morus alba, such as Kuwanon G, provides valuable insights into the potential in vivo effects of this compound.

A study on Kuwanon G in a mouse model of ovalbumin-induced allergic asthma demonstrated significant anti-inflammatory effects.[6] Oral administration of Kuwanon G (1 and 10 mg/kg) for 7 days resulted in:

  • A significant decrease in ovalbumin-specific IgE and Th2 cytokines (IL-4, IL-5, and IL-13) in the sera and bronchoalveolar lavage (BAL) fluids.[6]

  • A reduction in the number of inflammatory cells in the BAL fluids.[6]

  • Inhibition of pathological features in the lungs, including inflammatory cell infiltration, thickened bronchiolar epithelium, and mucus accumulation.[6]

These findings suggest that this compound, sharing a similar chemical backbone, may also possess anti-inflammatory properties in vivo.

Proposed Experimental Workflow for In Vivo Efficacy Testing of this compound

Based on protocols proposed for the related compound Kuwanon O, the following workflow could be adapted to investigate the in vivo anti-cancer efficacy of this compound.

G cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Efficacy Assessment acclimatization Animal Acclimatization (e.g., BALB/c nude mice) tumor_implantation Tumor Cell Implantation (e.g., HeLa cells subcutaneously) acclimatization->tumor_implantation grouping Random Grouping (Vehicle, this compound doses, Positive Control) tumor_implantation->grouping treatment Daily Oral Administration grouping->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring termination Study Termination & Sample Collection monitoring->termination analysis Tumor Analysis (Weight, Immunohistochemistry) termination->analysis caption Proposed workflow for in vivo anti-cancer efficacy testing of this compound.

Caption: Proposed workflow for in vivo anti-cancer efficacy testing of this compound.

Signaling Pathways Modulated by this compound

In vitro studies have elucidated some of the key signaling pathways affected by this compound, particularly in the context of cancer. The primary mechanism involves the induction of apoptosis through mitochondrial and endoplasmic reticulum stress.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus kuwanon_c This compound er_stress ER Stress kuwanon_c->er_stress ros ↑ ROS Production kuwanon_c->ros bax ↑ Bax kuwanon_c->bax dna_damage DNA Damage kuwanon_c->dna_damage p21 ↑ p21 kuwanon_c->p21 caspase Caspase Activation er_stress->caspase mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c cyto_c->caspase bax->mmp apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest cell_cycle_arrest->apoptosis caspase->apoptosis caption Signaling pathway of this compound-induced apoptosis in cancer cells.

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

This compound exhibits significant anti-cancer and anti-viral efficacy in vitro, with well-documented mechanisms of action. Its ability to induce apoptosis in cancer cells and inhibit viral entry highlights its potential as a therapeutic agent. However, the current lack of direct in vivo studies necessitates further research to validate these findings in animal models. The promising results from in vivo studies of the related compound, Kuwanon G, provide a strong rationale for pursuing such investigations. The experimental protocols and proposed workflows in this guide offer a framework for future studies aimed at bridging the gap between the in vitro promise and the in vivo therapeutic potential of this compound.

References

A Head-to-Head Battle: Validating HPLC-UV and LC-MS/MS for Kuwanon C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Kuwanon C. This guide provides a detailed comparison of the two techniques, supported by experimental data, to aid in selecting the most appropriate method for specific research needs in drug development and natural product analysis.

This compound, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and elucidation of its therapeutic mechanisms. This guide delves into the validation of two of the most common analytical techniques employed for this purpose: HPLC-UV and LC-MS/MS.

At a Glance: Performance Comparison

For routine analysis where analyte concentrations are relatively high, HPLC-UV offers a robust and cost-effective solution. However, for applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS emerges as the superior technique. The key performance characteristics of both methods are summarized below.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1]0.003 - 2 ng/mL[2]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL[1]0.007 - 6.67 ng/mL[2]
Accuracy (Recovery %) 95 - 105%[1]91.2 - 113.3%[2]
Precision (RSD%) Intra-day: < 2%, Inter-day: < 5%[1]Intra-day: < 5.8%, Inter-day: < 10.0%[2]
Selectivity Moderate; susceptible to co-eluting interferences[3]High; based on mass-to-charge ratio, minimizing interferences[3]
Cost LowerHigher
Complexity SimplerMore complex

The Underpinnings of Detection: A Tale of Two Technologies

The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection principles. HPLC-UV relies on the ability of the analyte to absorb light at a specific wavelength, while LC-MS/MS identifies and quantifies the analyte based on its mass-to-charge ratio.

cluster_0 HPLC-UV Detection cluster_1 LC-MS/MS Detection UV_Source UV Light Source Flow_Cell Flow Cell (Analyte Passage) UV_Source->Flow_Cell Light Beam Detector UV Detector Flow_Cell->Detector Transmitted Light Ion_Source Ion Source (Analyte Ionization) Quadrupole_1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quadrupole_1 Collision_Cell Collision Cell (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_2 Quadrupole 2 (Product Ion Selection) Collision_Cell->Quadrupole_2 MS_Detector MS Detector Quadrupole_2->MS_Detector

Fig. 1: Simplified diagrams of UV and MS/MS detection principles.

A Roadmap to Reliable Results: The Method Validation Workflow

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. A typical workflow involves a series of experiments to assess performance characteristics such as linearity, accuracy, precision, and sensitivity.

Start Method Development Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Selectivity Selectivity/ Specificity Sensitivity->Selectivity Stability Stability Selectivity->Stability Validated_Method Validated Method Stability->Validated_Method

Fig. 2: General workflow for analytical method validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methods for the analysis of similar flavonoids and serve as a robust starting point for this compound analysis.[1]

HPLC-UV Method

This method is well-suited for the quantification of this compound in raw materials and extracts where concentrations are relatively high.[1]

1. Sample Preparation (from Morus alba root bark):

  • Accurately weigh 1.0 g of powdered Morus alba root bark.

  • Add 25 mL of methanol (B129727) and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction with an additional 25 mL of methanol.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in a known volume of methanol.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of 254 nm.

3. Calibration:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Prepare a series of working standards by serial dilution (e.g., 1 µg/mL to 200 µg/mL).

  • Generate a calibration curve by plotting the peak area against the concentration.[1]

LC-MS/MS Method

This method is ideal for quantifying low levels of this compound, especially in complex biological matrices like plasma or tissue.[1]

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add a known amount of a suitable internal standard.

  • Perform protein precipitation by adding ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

3. Calibration:

  • Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma).

  • Spike the matrix with known concentrations of this compound and a constant concentration of the internal standard.

  • Process the standards using the same extraction procedure as the samples.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Choosing the Right Tool for the Job

The decision to use HPLC-UV or LC-MS/MS for this compound analysis should be driven by the specific requirements of the study.

Choose HPLC-UV when:

  • Analyzing high-concentration samples such as raw materials or concentrated extracts.

  • Cost and ease of use are major considerations.

  • High throughput is required for routine quality control.

Choose LC-MS/MS when:

  • Analyzing low-concentration samples, such as in pharmacokinetic or metabolism studies.

  • High selectivity is needed to differentiate this compound from other closely related compounds or matrix components.[3]

  • Confirmation of analyte identity is required.

References

A Comparative Safety Analysis: Kuwanon C versus Synthetic Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in oncology, the therapeutic index—a measure of a drug's safety relative to its efficacy—remains a paramount concern. While synthetic agents have long formed the backbone of chemotherapy, their clinical utility is often constrained by significant toxicity. This has spurred growing interest in natural compounds, such as Kuwanon C, a prenylated flavonoid from Morus alba (mulberry), which has demonstrated potent biological activities, including promising antitumor effects.[1][2][3]

This guide provides an objective comparison of the safety profile of this compound with established synthetic anticancer drugs, namely Cisplatin (B142131) and Doxorubicin. The analysis is based on available preclinical data, focusing on in vitro cytotoxicity and the underlying mechanisms of action.

In Vitro Cytotoxicity: A Comparative Overview

The primary measure of a compound's direct effect on cancer cells is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Recent studies have evaluated this compound against various cancer cell lines, showing efficacy that is, in some cases, comparable or superior to conventional synthetic drugs.[1][2][3] However, it is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines and exposure times.[4][5]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Synthetic Drugs

Compound Cell Line Cancer Type IC50 Value (µM) Exposure Time Source
This compound HeLa Cervical Cancer ~20 µM 24 h [1][2]
This compound MDA-MB-231 Breast Cancer Not specified, but showed dose-dependent proliferation decrease Not specified [6]
This compound T47D Breast Cancer Not specified, but showed dose-dependent proliferation decrease Not specified [6]
This compound P388 Mouse Lymphoma 33.1 µM (14 µg/ml) Not specified [7]
Cisplatin HeLa Cervical Cancer Highly variable (Meta-analysis shows wide range) 48 h / 72 h [4]
Cisplatin A549 Lung Carcinoma >10 µg/ml (~33 µM) 48 h [8]
Cisplatin SKOV-3 Ovarian Carcinoma >10 µg/ml (~33 µM) 48 h [8]
Doxorubicin MDA-MB-231 Breast Cancer 0.9 µM 24 h [9]
Doxorubicin MCF7 Breast Cancer 2.2 µM 24 h [9]

| Doxorubicin | AMJ13 | Breast Cancer | IC50 range 162.2-308.3 µg/ml | 72 h |[10] |

Mechanisms of Cytotoxicity and Implied Safety

The safety profile of a drug is intrinsically linked to its mechanism of action. Agents that selectively target pathways dysregulated in cancer cells are generally safer than those affecting fundamental processes in both healthy and cancerous cells.

  • This compound : Induces cell death primarily through the intrinsic apoptosis pathway. It targets mitochondria and the endoplasmic reticulum, leading to a significant increase in reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1][2][6] This targeted action on cellular organelles is a promising area of investigation for selective cancer cell killing.

  • Cisplatin : Exerts its cytotoxic effect mainly by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately triggering apoptosis.[11] This mechanism, however, is not specific to cancer cells and can damage the DNA of healthy, rapidly dividing cells, leading to severe side effects.

  • Doxorubicin : Acts as a topoisomerase II inhibitor, preventing the re-ligation of DNA strands and causing an accumulation of double-strand breaks.[12] It is also known to generate ROS.[12] Its non-specific action on DNA replication contributes to its well-documented cardiotoxicity and other adverse effects.[9]

The following diagram illustrates the general workflow for preclinical safety and efficacy assessment, a critical path for any new compound, natural or synthetic.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Assessment Compound Test Compound (this compound / Synthetic) CellLines Panel of Cancer Cell Lines Compound->CellLines Treat Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) CellLines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Flow Cytometry, Caspase Glo) IC50->Apoptosis Proceed with potent compounds AnimalModel Animal Model (e.g., Xenograft Mice) Apoptosis->AnimalModel Confirm mechanism & move to in vivo CellCycle Cell Cycle Analysis ROS ROS Production Assay Pathway Signaling Pathway Analysis (Western Blot) Efficacy Tumor Growth Inhibition Study AnimalModel->Efficacy Toxicity Acute & Systemic Toxicity Studies AnimalModel->Toxicity PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD

Caption: Preclinical Drug Safety and Efficacy Assessment Workflow.

The diagram below details the intrinsic apoptosis pathway, a key mechanism activated by this compound.

G cluster_pro_apoptosis cluster_execution KC This compound (Cellular Stress) Mito Mitochondrion KC->Mito induces stress ER Endoplasmic Reticulum KC->ER induces stress Bax Bax / Bak CytoC Cytochrome c (released) Mito->CytoC releases Bax->Mito translocates to Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 recruits Apoptosome Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Genotoxicity and In Vivo Safety

Comprehensive genotoxicity and in vivo toxicity data for this compound are not yet widely available in public literature. This represents a significant knowledge gap that must be addressed before its safety profile can be fully established.

  • This compound : One study in a mouse model of Parkinson's disease reported that a 30 mg/kg dose improved motor coordination and reduced neuronal loss, suggesting a degree of safety at this dose for neuroprotective indications.[7] However, dedicated toxicology studies, such as determining the LD50 (lethal dose, 50%), are required.

  • Synthetic Drugs : The high systemic toxicity of agents like cisplatin is a major clinical limitation.[4] Combination therapies are often designed to reduce the required dose of such toxic agents, but adverse events remain common.[13]

Experimental Protocols

For researchers aiming to conduct comparative studies, adherence to standardized protocols is essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Plate cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of this compound, Cisplatin, or Doxorubicin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.

  • Incubation : Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: General In Vivo Acute Toxicity Study

This protocol provides a framework for the initial assessment of a compound's toxicity in an animal model.

  • Animal Acclimatization : House healthy mice (e.g., BALB/c, 6-8 weeks old) in a controlled environment for at least one week prior to the experiment.[14]

  • Grouping : Randomly divide animals into groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose level groups for the test compound (e.g., this compound).[14]

  • Dosing : Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) as a single dose.

  • Observation : Monitor the animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, body weight, and any instances of morbidity or mortality.

  • Necropsy : At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.[14]

  • Data Analysis : Determine the LD50 if possible and identify the No-Observed-Adverse-Effect Level (NOAEL). Analyze body weight data and histopathology findings to identify target organs of toxicity.

Conclusion

The available preclinical data suggests that this compound possesses potent in vitro cytotoxic activity against various cancer cell lines, operating through mechanisms that may offer greater selectivity than traditional DNA-damaging synthetic agents like Cisplatin and Doxorubicin. Its action on mitochondria and the endoplasmic reticulum is a promising avenue for inducing apoptosis specifically in cancer cells.[1][3][6]

However, the safety profile of this compound is far from complete. While natural products are often perceived as safer alternatives, rigorous toxicological evaluation is imperative.[15][16] The current body of evidence is insufficient to definitively claim a superior safety profile over synthetic drugs. Future research must prioritize comprehensive in vivo toxicity studies, including acute and chronic toxicity, as well as genotoxicity assays, to fully elucidate the risks and therapeutic potential of this compound as a viable anticancer drug candidate.

References

A Comparative Guide to the Antioxidant Activity of Kuwanon C, Vitamin C, and Vitamin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Kuwanon C, a prenylated flavonoid from the mulberry plant, against the well-established antioxidant vitamins, Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). This document summarizes available quantitative data from in vitro antioxidant assays, details the experimental methodologies for these assays, and visualizes the key signaling pathways potentially involved in their antioxidant mechanisms. While direct head-to-head comparative studies across all three compounds are limited, this guide consolidates existing data to offer a valuable reference for antioxidant research and drug development.

Data Presentation: A Quantitative Comparison of Antioxidant Activities

The antioxidant capacity of a compound is often quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of the free radicals in a specific assay. A lower value indicates a higher antioxidant activity. The following table summarizes available data from various studies. It is important to note that variations in experimental conditions can influence these values, and direct comparisons should be made with caution.

Antioxidant AssayThis compoundVitamin C (Ascorbic Acid)Vitamin E (Alpha-Tocopherol)
DPPH Radical Scavenging Activity (EC50/IC50) 72.99 µg/mL[1]~10.89 µg/mLData Not Available in Direct Comparison
ABTS Radical Cation Scavenging Activity (IC50) Less potent than a novel stilbene (B7821643) (IC50 of 4.69 µM)Less potent than a novel stilbene (IC50 of 4.69 µM)Data Not Available in Direct Comparison
Ferric Reducing Antioxidant Power (FRAP) Data Not AvailableData Not AvailableData Not Available
Oxygen Radical Absorbance Capacity (ORAC) Data Not AvailableData Not AvailableData Not Available

Note: The available data for a direct comparison is limited. The values presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

To ensure the reproducibility and validation of antioxidant activity findings, detailed experimental methodologies are crucial. Below are summarized protocols for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compounds (this compound, Vitamin C, Vitamin E), and a suitable solvent (e.g., methanol, ethanol (B145695), DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add a fixed volume of the DPPH solution to each dilution of the test compounds in a 96-well plate or cuvettes.

    • Include a control containing the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the standard.

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), test compounds, and a ferrous sulfate (B86663) standard.

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to the test compounds or standards.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.

  • Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (radical generator), Trolox (a water-soluble Vitamin E analog, used as a standard), and test compounds.

  • Procedure:

    • In a black 96-well plate, add the fluorescein solution, the test compound or Trolox standard, and a buffer.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the decay of fluorescence kinetically over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample, and the results are expressed as Trolox equivalents.

Visualization of Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathways

Flavonoids, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While the specific pathways for this compound are still under investigation, related compounds and general flavonoid mechanisms suggest the involvement of the Nrf2/ARE and NF-κB pathways.

Antioxidant_Signaling_Pathways cluster_stimulus Oxidative Stress cluster_flavonoid This compound Action cluster_pathways Cellular Signaling Pathways ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 inhibition of Keap1 IKK IKK ROS->IKK activation KuwanonC This compound KuwanonC->Nrf2 activation NFkB NF-κB KuwanonC->NFkB inhibition Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocation to nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes transcription InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes translocation to nucleus IkB IκBα IKK->IkB phosphorylation & degradation IkB->NFkB releases Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Sample Prepare Test Compounds (this compound, Vit C, Vit E) at various concentrations Mix Mix Test Compounds with Assay Reagent Prep_Sample->Mix Prep_Reagent Prepare Assay Reagent (DPPH, ABTS, FRAP, or ORAC) Prep_Reagent->Mix Incubate Incubate for a specific time and temperature Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC values Measure->Calculate Compare Compare Antioxidant Capacities Calculate->Compare

References

Comparative Docking Analysis of Kuwanon C: Unveiling its Multi-Targeting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in-silico docking studies reveals the promising multi-targeting capabilities of Kuwanon C, a natural flavonoid compound. This guide provides a comparative overview of its binding affinities with various protein targets implicated in cancer and viral diseases, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, compiled from multiple studies, highlights the potential of this compound as a versatile therapeutic agent.

Quantitative Analysis of Binding Affinities

Molecular docking studies have quantified the binding affinity of this compound with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative value signifies a stronger and more stable binding.

Target ProteinDisease ContextThis compound Binding Energy (kcal/mol)Reference CompoundReference Compound Binding Energy (kcal/mol)
Cyclin-Dependent Kinase 1 (CDK1)Cancer-10.1[1]Not specified in studyNot specified in study
SARS-CoV-2 Spike S1 RBDCOVID-19Data not availableNot applicableNot applicable
Angiotensin-Converting Enzyme 2 (ACE2)COVID-19Data not availableNot applicableNot applicable

Note: While specific binding energy values for this compound with SARS-CoV-2 Spike S1 RBD and ACE2 receptor were not found in the reviewed literature, studies on other flavonoids suggest potential interaction. Further in-silico and in-vitro studies are warranted to quantify these interactions.

Experimental Protocols: A General Overview of Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies with flavonoid compounds like this compound, based on methodologies cited in various research articles.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound is typically obtained from chemical databases such as PubChem. The structure is then optimized to achieve a stable conformation with minimal energy. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., CDK1, SARS-CoV-2 Spike protein, ACE2 receptor) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential molecules. Hydrogen atoms are added, and partial charges are assigned to the protein atoms.

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking simulation to the region of interest.

  • Docking Algorithm: Software such as AutoDock Vina is commonly used to perform the docking calculations. These programs utilize algorithms, like the Lamarckian Genetic Algorithm, to explore various conformations of the ligand within the defined grid box and predict the most favorable binding pose.

  • Scoring: The docking software calculates the binding energy for each predicted pose. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose and the corresponding binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio Visualizer to understand the molecular basis of the binding.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the biological context of this compound's interactions and the typical workflow of a docking study, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

cdk1_pathway cluster_upstream Upstream Regulation Kuwanon_C This compound CDK1 CDK1 Kuwanon_C->CDK1 Inhibition CellCycle Cell Cycle Progression (G2/M Transition) CDK1->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Wnt Wnt Signaling Wnt->CDK1 mTOR mTOR Pathway mTOR->CDK1 p53_Rb p53/Rb Pathway p53_Rb->CDK1

Caption: Simplified signaling pathway of CDK1 in cancer and the inhibitory role of this compound.

sars_cov_2_entry_pathway Kuwanon_C This compound (Potential Inhibitor) Binding Spike-ACE2 Binding Kuwanon_C->Binding Inhibition Spike SARS-CoV-2 Spike Protein Spike->Binding ACE2 ACE2 Receptor ACE2->Binding MembraneFusion Membrane Fusion Binding->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry

Caption: Simplified pathway of SARS-CoV-2 entry into a host cell and the potential inhibitory action of this compound.

References

Assessing the Reproducibility of Kuwanon C's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological effects of Kuwanon C, a flavonoid isolated from mulberry, with a focus on the reproducibility of its anticancer activities. This document objectively compares experimental data across multiple studies, details the methodologies for key experiments, and visualizes the involved signaling pathways to facilitate a thorough understanding of its potential as a therapeutic agent.

This compound has emerged as a promising natural compound with a range of biological activities, most notably its potent anti-cancer effects.[1][2] Studies have consistently demonstrated its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[1][2][3][4] This guide synthesizes the available data to assess the consistency of these findings and provide a reliable resource for future research and development.

Comparative Analysis of Anticancer Activity

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in several cancer cell lines, primarily focusing on breast and cervical cancer. The following tables summarize the quantitative data from various studies to provide a comparative overview of its efficacy.

Cell Line Cancer Type Assay Key Findings Alternative Drugs Comparative Efficacy
MDA-MB-231Breast CancerMTS AssayConcentration-dependent decrease in cell proliferation.[1]--
T47DBreast CancerMTS AssayConcentration-dependent decrease in cell proliferation.[1]--
HeLaCervical CancerCell Viability AssayConcentration-dependent inhibition of cell viability.[3]Paclitaxel (B517696), Cisplatin (B142131)Reported to be more potent than Paclitaxel and Cisplatin.[2][4]
HeLaCervical CancerEdU StainingConcentration-dependent inhibition of cell proliferation.[3]Albanin A, NorartocarpetinThis compound showed inhibitory effects at 50 μM, while Albanin A and Norartocarpetin did not.[3]
HeLaCervical CancerColony Formation AssaySignificant inhibition of clone formation at 20 μM.[3]Albanin A, MorinAlbanin A and Morin had no impact at 20 μM.[3]

Table 1: Comparative cytotoxic and anti-proliferative effects of this compound.

Cell Line Cancer Type Assay Key Apoptotic Effects
MDA-MB-231Breast CancerFlow CytometryInduction of apoptosis.[1]
T47DBreast CancerFlow CytometryInduction of apoptosis.[1]
HeLaCervical CancerFlow CytometryIncreased proportion of cells in the Sub G1 phase (indicative of DNA fragmentation).[3]
HeLaCervical CancerApoptosis and Necrosis StainingIncreased number of apoptotic cells with increasing concentrations.[2]
HeLaCervical CancerWestern BlotIncreased expression of pro-apoptotic proteins GADD34 and NOXA.[3]
MDA-MB-231 & T47DBreast CancerWestern BlotUpregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[1]

Table 2: Pro-apoptotic effects of this compound.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assays

1. MTS Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours for cell attachment.[5]

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.[5]

  • MTS Reagent Addition: After the treatment period, MTS reagent is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. EdU (5-ethynyl-2'-deoxyuridine) Staining Assay:

  • Cell Treatment: Cells are treated with different concentrations of this compound for the desired duration.

  • EdU Labeling: Cells are incubated with EdU, which is incorporated into newly synthesized DNA.

  • Detection: The incorporated EdU is detected by a fluorescently labeled azide (B81097) through a click chemistry reaction.

  • Analysis: Cell proliferation is quantified by fluorescence microscopy or flow cytometry.[3]

3. Colony Formation Assay:

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 7-14 days) until visible colonies form.

  • Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of colonies is counted to assess the long-term proliferative capacity.[3]

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

  • Cell Harvesting: Both adherent and floating cells are collected after treatment.

  • Washing: Cells are washed twice with cold PBS.[5]

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

2. Cell Cycle Analysis with Propidium Iodide (PI):

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[6]

  • RNase Treatment: Cells are treated with RNase to degrade RNA and ensure that PI only binds to DNA.[6]

  • PI Staining: Cells are stained with a PI solution.[7]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7][8] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6]

Mechanistic Assays

1. Western Blotting for Protein Expression:

  • Protein Extraction: Treated and control cells are lysed in RIPA buffer with protease and phosphatase inhibitors.[5]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[5]

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, p21) overnight at 4°C.[1][9][10] This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using a chemiluminescence detection system.

2. Reactive Oxygen Species (ROS) Detection:

  • Cell Treatment: Cells are treated with this compound for the specified time.

  • Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[11]

  • Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured by fluorescence microscopy or flow cytometry.[3][11]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow for Assessing this compound's Anticancer Effects cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Lines (e.g., MDA-MB-231, HeLa) treatment Treatment with This compound (various concentrations) start->treatment viability Cell Viability/Proliferation (MTS, EdU, Colony Formation) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ros ROS Detection (DCFH-DA) treatment->ros western Western Blot (Protein Expression) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ros_levels Measure ROS Levels ros->ros_levels protein_exp Analyze Protein Expression Changes western->protein_exp conclusion Conclusion on Anticancer Effects and Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion ros_levels->conclusion protein_exp->conclusion

General experimental workflow for this compound.

G cluster_pathway This compound Induced Mitochondrial Apoptosis Pathway kuwanon_c This compound ros ↑ ROS Production kuwanon_c->ros er_stress Endoplasmic Reticulum Stress kuwanon_c->er_stress bax ↑ Bax kuwanon_c->bax upregulates bcl2 ↓ Bcl-2 kuwanon_c->bcl2 downregulates mitochondria Mitochondria ros->mitochondria er_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria promotes bcl2->mitochondria inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial apoptosis pathway induced by this compound.

cluster_pathway This compound's Influence on Cell Cycle Regulation kuwanon_c This compound p21 ↑ p21 Expression kuwanon_c->p21 dna_damage DNA Damage kuwanon_c->dna_damage cdk CDK Inhibition p21->cdk inhibits g1_arrest G1/S Phase Arrest cdk->g1_arrest progression subg1 ↑ Sub-G1 Phase (Apoptosis) dna_damage->subg1

Influence of this compound on cell cycle regulation.

Assessment of Reproducibility

The available literature demonstrates a consistent pattern of this compound's biological effects, particularly its anticancer activities. Multiple independent studies using different breast and cervical cancer cell lines have reported its ability to inhibit cell proliferation and induce apoptosis.[1][2][3][4] The convergence of findings on the underlying mechanisms, such as the induction of ROS, disruption of mitochondrial membrane potential, and modulation of key apoptotic proteins like Bax, Bcl-2, and caspases, further strengthens the reproducibility of these effects.[1][2][3]

While the qualitative effects of this compound are well-corroborated, a direct quantitative comparison of its potency (e.g., IC50 values) across studies can be challenging due to variations in experimental conditions, such as cell line-specific sensitivities and treatment durations. However, the consistent observation that this compound is often more potent than or comparable to established chemotherapeutic agents like paclitaxel and cisplatin in certain cancer cell lines underscores its therapeutic potential.[2][4]

References

Kuwanon C: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive meta-analysis of the current research findings on this compound, with a focus on its anticancer and antiviral activities. We present a comparative analysis of its performance against established drugs, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from various studies, offering a direct comparison of this compound's efficacy against other compounds.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its efficacy is often compared to conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131).

CompoundCell LineCancer TypeIC50 ValueKey Findings & Citations
This compound HeLaCervical CancerMore potent than paclitaxel and cisplatin at increasing concentrations.[1][2][3][4]At higher concentrations, this compound shows superior anti-proliferative effects compared to paclitaxel, whose efficacy can decrease.[1][5]
PaclitaxelHeLaCervical CancerLess potent than this compound at higher concentrations.[1][5]Exhibits antitumor effects at lower concentrations.[1]
CisplatinHeLaCervical CancerLess potent than this compound.[1][3]This compound demonstrated superior antitumor effects.[1]
This compound T47DBreast CancerNot specifiedInduces apoptosis and endoplasmic reticulum stress.[6]
This compound MDA-MB-231Breast CancerNot specifiedInhibits proliferation and induces apoptosis via the intrinsic pathway.[6]
This compound P388Murine Leukemia14 µg/mL

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparisons should be made with caution.

Antiviral Activity (SARS-CoV-2)

This compound has been investigated for its potential to inhibit SARS-CoV-2 entry into host cells by targeting the interaction between the viral spike protein and the human ACE2 receptor.

ParameterCompoundValueMethodKey Findings & Citations
Spike S1 RBD:ACE2 Interaction Inhibition (IC50) This compound 91.4 µMCompetitive ELISAThis compound effectively blocks the binding of the spike protein's receptor-binding domain (RBD) to the ACE2 receptor.[7][8]
Binding Affinity (KD) to Spike S1 RBD This compound 5.03 x 10⁻⁴ MBiolayer Interferometry (BLI)This compound directly binds to the spike S1 RBD.[7]
Binding Affinity (KD) to ACE2 Receptor This compound 8.11 x 10⁻⁴ MBiolayer Interferometry (BLI)This compound also binds to the human ACE2 receptor.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3][9]

  • Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs (e.g., paclitaxel, cisplatin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS, which are often induced by anticancer agents.

  • Cell Treatment: Cells are treated with different concentrations of this compound or other compounds for a specified duration (e.g., 12 or 24 hours).[11]

  • Probe Loading: After treatment, cells are incubated with a fluorescent probe, such as DCFH-DA (10 µM), in serum-free medium for 30 minutes at 37°C.[9]

  • Washing: Cells are washed with PBS to remove the excess probe.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or plate reader at an excitation of ~485 nm and emission of ~535 nm.[9]

Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)

This assay assesses the disruption of the mitochondrial membrane potential, a key event in apoptosis.

  • Cell Treatment: Cells are treated with various concentrations of this compound for the desired time (e.g., 8 or 24 hours).[1][11]

  • JC-1 Staining: The cells are incubated with JC-1 staining solution for 15-30 minutes.[12]

  • Fluorescence Measurement: The fluorescence is observed using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Anticancer Signaling Pathway of this compound

cluster_cell Cancer Cell Kuwanon_C This compound Mitochondria Mitochondria Kuwanon_C->Mitochondria ER Endoplasmic Reticulum Kuwanon_C->ER Cell_Cycle_Arrest Cell Cycle Arrest Kuwanon_C->Cell_Cycle_Arrest ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP ER_Stress ↑ ER Stress ER->ER_Stress Apoptosis_Pathway Activation of Apoptotic Pathways ROS->Apoptosis_Pathway MMP->Apoptosis_Pathway ER_Stress->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism of this compound in cancer cells.

This compound exerts its anticancer effects by targeting both the mitochondria and the endoplasmic reticulum (ER).[1][2][4] This dual action leads to a significant increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential, triggering ER stress.[1][2][6] These events collectively activate apoptotic signaling pathways, leading to programmed cell death.[1][2] Additionally, this compound can induce cell cycle arrest, further contributing to its anti-proliferative activity.[1][2]

Antiviral (SARS-CoV-2) Mechanism of this compound

cluster_interaction Viral Entry Inhibition SARS_CoV_2 SARS-CoV-2 Spike Protein (RBD) Binding Binding SARS_CoV_2->Binding ACE2 Human ACE2 Receptor ACE2->Binding Inhibition Inhibition of Binding Kuwanon_C This compound Kuwanon_C->SARS_CoV_2 Kuwanon_C->ACE2 Kuwanon_C->Inhibition No_Entry Viral Entry Blocked Inhibition->No_Entry

Caption: Antiviral mechanism of this compound against SARS-CoV-2.

This compound inhibits the entry of SARS-CoV-2 into host cells by a dual-targeting mechanism.[7][14] It binds to both the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[7][14] This interaction successfully disrupts the binding between the virus and the host cell receptor, thereby blocking viral entry and subsequent infection.[7]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Kuwanon C

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Physical Data

Following is a summary of the known physical and chemical properties of Kuwanon C. This information is critical for safe handling and in the event of a spill or accidental exposure.

PropertyValue
Chemical Formula C₂₅H₂₆O₆
Molecular Weight 422.5 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
CAS Number 62949-79-5
Hazard Classification Not classified as a dangerous substance according to GHS (based on Mulberry Root Extract SDS)[1]

Proper Disposal Protocol for this compound

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated materials. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • At the point of generation, all waste contaminated with this compound must be segregated from other waste streams.

  • This includes unused or expired pure this compound, solutions containing this compound, and contaminated labware.

2. Solid Waste Collection:

  • Pure Compound: Collect any unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a separate, puncture-resistant, and clearly labeled hazardous waste container designated for solid chemical waste.

3. Liquid Waste Collection:

  • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

  • The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene (B3416737) for DMSO).

  • Leave at least 10% headspace in the container to allow for vapor expansion.

4. Decontamination of Reusable Equipment:

  • Non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable solvent, such as ethanol (B145695) or acetone, to dissolve any residual this compound.

  • Collect the resulting solvent rinsate as hazardous liquid waste in the designated container.

  • After the initial solvent rinse, the glassware can typically be washed with soap and water.

5. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Keep waste containers securely sealed when not in use.

  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from drains and incompatible materials.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Always follow your institution's specific procedures for waste manifest and pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

KuwanonC_Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_reusable Reusable Equipment? is_liquid->is_reusable No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes decontaminate Decontaminate with Suitable Solvent is_reusable->decontaminate Yes store Store in Designated Satellite Accumulation Area is_reusable->store No solid_waste->store liquid_waste->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate wash_equipment Wash with Soap and Water collect_rinsate->wash_equipment wash_equipment->store dispose Dispose via Institutional Hazardous Waste Program store->dispose

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kuwanon C
Reactant of Route 2
Reactant of Route 2
Kuwanon C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。